molecular formula C5H12ClNO B1398153 (S)-tetrahydro-2H-pyran-3-amine hydrochloride CAS No. 1245724-46-2

(S)-tetrahydro-2H-pyran-3-amine hydrochloride

Cat. No.: B1398153
CAS No.: 1245724-46-2
M. Wt: 137.61 g/mol
InChI Key: RETPVBQTPDYSBS-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tetrahydro-2H-pyran-3-amine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-oxan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-5-2-1-3-7-4-5;/h5H,1-4,6H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETPVBQTPDYSBS-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](COC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733697
Record name (3S)-Oxan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245724-46-2
Record name (3S)-Oxan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-oxan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-tetrahydro-2H-pyran-3-amine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (S)-tetrahydro-2H-pyran-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral cyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its tetrahydropyran ring is a common motif in numerous biologically active compounds, conferring favorable pharmacokinetic properties such as increased aqueous solubility and metabolic stability. This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, offering practical insights for its application in research and development.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its identity. This section delineates the fundamental structural and identifying characteristics of this compound.

IdentifierValueSource
Chemical Name This compound[1]
Synonyms (3S)-oxan-3-amine hydrochloride, (S)-3-Aminotetrahydropyran hydrochloride[1][2]
CAS Number 1245724-46-2, 1071829-81-6[3][4]
Molecular Formula C₅H₁₂ClNO[5]
Molecular Weight 137.61 g/mol [5][6]

The hydrochloride salt form of this amine enhances its stability and aqueous solubility, making it more amenable for use in biological assays and formulation studies.[6]

Stereochemistry

The "(S)" designation denotes a specific three-dimensional arrangement of atoms around the chiral center at the C3 position of the tetrahydropyran ring. This stereochemical configuration is critical as it dictates the molecule's interaction with chiral biological targets like enzymes and receptors. The enantiomeric counterpart, (R)-tetrahydro-2H-pyran-3-amine hydrochloride, will exhibit different biological activities.[6]

Physicochemical Properties

A compound's physicochemical properties are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueMethod
Melting Point 198–202°C (with decomposition)Differential Scanning Calorimetry (DSC)
Solubility (at 25°C) 48 mg/mL in Water, 6 mg/mL in EthanolShake-flask method
pKa (amine group) 9.2 ± 0.1Potentiometric titration
Optical Rotation [α]D²⁰ = +15.6° (c = 1.0 in H₂O)Polarimetry

Table sourced from BenchChem[6]

Melting Point: A Gateway to Purity and Stability

The relatively high melting point with decomposition suggests a stable crystalline lattice. Differential Scanning Calorimetry (DSC) is the standard method for determining the melting point of a pure substance. A sharp melting peak in a DSC thermogram is indicative of high purity.

Solubility: The Key to Bioavailability

The aqueous solubility of 48 mg/mL is a favorable characteristic for a drug candidate, facilitating its dissolution in physiological fluids.[6] The shake-flask method, a gold-standard technique, is employed to determine thermodynamic solubility.

pKa: Understanding Ionization

The pKa of the primary amine is crucial for predicting its ionization state at physiological pH (around 7.4). A pKa of 9.2 indicates that at physiological pH, the amine group will be predominantly protonated, enhancing its solubility and potential for ionic interactions with biological targets.[6]

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹³C NMR (100 MHz, D₂O): δ 72.8 (C-2), 68.4 (C-6), 58.1 (C-3), 32.5 (C-4), 24.9 (C-5).[6]

The distinct chemical shifts for each carbon atom in the tetrahydropyran ring confirm the compound's structural integrity.

Experimental Protocol: Melting Point Determination via DSC

This protocol outlines the standardized procedure for determining the melting point of this compound.

Caption: Workflow for Melting Point Determination using DSC.

Safety and Handling

Proper handling of all chemical reagents is crucial for laboratory safety. While specific hazard statements for this exact compound are not uniformly available, related compounds and general laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[5]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[7]

  • Storage: Store in a cool, dry place, protected from light.[1]

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[5][8]

Conclusion

This compound possesses a well-defined set of physical properties that make it an attractive component for the synthesis of novel therapeutics. Its chirality, favorable solubility, and stable nature provide a solid foundation for its use in drug discovery pipelines. This guide has provided a technical overview of its key characteristics and the experimental considerations for its use, empowering researchers to leverage this valuable chemical entity in their scientific endeavors.

References

  • MSDS of this compound - Capot Chemical. [Link]
  • (R)-tetrahydro-2H-pyran-3-amine hydrochloride - ChemBK. [Link]

Sources

(S)-tetrahydro-2H-pyran-3-amine hydrochloride chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-tetrahydro-2H-pyran-3-amine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its defined stereochemistry and the versatile reactivity of its primary amine make it a valuable building block for the development of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical structure, stereochemical nuances, conformational analysis, synthetic routes, and analytical characterization. Furthermore, it explores its applications in drug discovery, supported by detailed experimental protocols and data, to serve as a critical resource for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the (S)-enantiomer of 3-aminotetrahydropyran. The salt form enhances its stability and aqueous solubility, making it convenient for handling and use in various reaction conditions.[1]

Core Identifiers

The compound is uniquely identified by its IUPAC name, (3S)-oxan-3-amine;hydrochloride, and CAS Number 1245724-46-2.[2] It is a key building block in the synthesis of more complex molecules, including protein degraders.[3]

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. The data underscores its nature as a stable, water-soluble solid suitable for laboratory use.

PropertyValueMethod/Source
Molecular Formula C₅H₁₂ClNO---
Molecular Weight 137.61 g/mol ---
Melting Point 198–202°C (decomposition)Differential Scanning Calorimetry[1]
Solubility (25°C) 48 mg/mL (H₂O), 6 mg/mL (EtOH)Shake-flask method[1]
pKa (amine group) 9.2 ± 0.1Potentiometric Titration[1]
Appearance Colorless to pale yellow solidVisual Inspection[4]
Optical Rotation [α]_D^20 = +15.6° (c = 1.0 in H₂O)Polarimetry[1]

Stereochemistry and Conformational Analysis

The biological and chemical properties of this compound are intrinsically linked to its three-dimensional structure.

The (S)-Stereocenter

The molecule possesses a single stereogenic center at the C3 position of the tetrahydropyran ring.[1] The "(S)" designation, according to Cahn-Ingold-Prelog priority rules, defines the specific spatial arrangement of the amine group relative to the ring. This chirality is critical, as enantiomers often exhibit vastly different biological activities due to the stereospecific nature of interactions with enzymes and receptors.[1] Its enantiomer, (R)-tetrahydro-2H-pyran-3-amine hydrochloride (CAS: 1315500-31-2), possesses the opposite configuration at C3.[1][5]

Conformational Landscape

The six-membered tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. In this conformation, the amine substituent at the C3 position can exist in either an axial or an equatorial orientation.

Due to steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens at C1 and C5, the conformer with the amine group in the more spacious equatorial position is thermodynamically favored. This preference influences the molecule's reactivity and how it presents its functional groups for intermolecular interactions.

G cluster_axial Axial Conformer (Less Stable) cluster_equatorial Equatorial Conformer (More Stable) a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a_N a3->a_N a5 a4->a5 a6 a5->a6 a_H1 a5->a_H1 a6->a1 a_H2 n1 n2 n1->n2 1,3-Diaxial Interaction e1 e2 e1->e2 e3 e2->e3 e4 e3->e4 e_N e3->e_N e5 e4->e5 e6 e5->e6 e6->e1 eq1 Chiral_Resolution_Workflow racemate Racemic Mixture (R/S)-Amine HCl mix Diastereomeric Salt Mixture in Solution racemate->mix reagent Resolving Agent (e.g., (R)-Mandelic Acid) reagent->mix precipitate Precipitation (S)-Amine-(R)-Mandelate Salt (Less Soluble) mix->precipitate Crystallization filtrate Filtrate (R)-Amine-(R)-Mandelate Salt (More Soluble) mix->filtrate isolate Isolate (S)-Amine (Base treatment, then HCl) precipitate->isolate Filtration & Purification

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Chiral Resolution

The following protocol outlines a representative procedure for the resolution of racemic tetrahydro-2H-pyran-3-amine using (R)-Mandelic acid. [1] Objective: To isolate (S)-tetrahydro-2H-pyran-3-amine from a racemic mixture.

Materials:

  • Racemic tetrahydro-2H-pyran-3-amine

  • (R)-Mandelic acid (1.0 equivalent)

  • Ethanol/water (1:1 v/v) solvent mixture

  • Aqueous Sodium Hydroxide (e.g., 2M NaOH)

  • Diethyl ether or Dichloromethane

  • Concentrated Hydrochloric Acid (HCl)

  • Büchner funnel, filter paper, pH paper, rotary evaporator

Procedure:

  • Salt Formation: Dissolve the racemic amine in the ethanol/water mixture with gentle heating. In a separate flask, dissolve one molar equivalent of (R)-Mandelic acid in a minimal amount of the same solvent mixture.

  • Crystallization: Add the resolving agent solution to the amine solution. Stir the mixture and allow it to cool slowly to room temperature (25°C), followed by further cooling in an ice bath to promote precipitation. [1]The diastereomeric salt of the (S)-amine with (R)-mandelic acid is expected to crystallize out due to lower solubility.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash the crystals with a small amount of cold ethanol/water. The filtrate, enriched in the (R)-enantiomer, can be set aside for potential racemization and recycling.

  • Recrystallization (Optional): For higher enantiomeric purity (>99%), the collected salt can be recrystallized from the same solvent system. [1]5. Liberation of the Free Amine: Suspend the diastereomeric salt in water and add aqueous NaOH until the pH is strongly basic (pH > 11). This deprotonates the mandelic acid and liberates the free (S)-amine.

  • Extraction: Extract the free amine into an organic solvent like diethyl ether or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Final Salt Formation: Bubble dry HCl gas through the organic solution or add a stoichiometric amount of concentrated HCl to precipitate the desired this compound.

  • Isolation: Collect the final product by filtration, wash with a small amount of cold organic solvent, and dry under vacuum.

Analytical and Spectroscopic Characterization

Rigorous analytical methods are required to confirm the chemical identity, purity, and stereochemical integrity of the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. Using a chiral stationary phase (e.g., Chiralpak AD-H), the (S) and (R) enantiomers can be separated and quantified. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra will show characteristic peaks for the tetrahydropyran ring protons and carbons. While standard NMR cannot distinguish between enantiomers, it is essential for verifying structural integrity and chemical purity.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the absolute stereochemistry and detailed information about bond lengths, angles, and crystal packing. [1]Studies have revealed a monoclinic crystal system (space group P2₁) for this compound, with key hydrogen bonding between the ammonium group and chloride ions. [1]* Polarimetry: As a chiral molecule, this compound rotates plane-polarized light. The specific rotation is a key physical constant used to confirm the identity of the enantiomer. [1]

Applications in Drug Discovery and Development

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. 6-tetrahydro-2H-pyran-3-amine hydrochloride serves as a versatile building block for introducing this core structure along with a chiral amine handle.

  • Enzyme Inhibitors: The compound and its derivatives have been investigated as potential enzyme inhibitors, which can modulate biochemical pathways relevant to various diseases. [1]* Receptor Agonists/Antagonists: The amine group can be further functionalized to create ligands that interact with specific biological receptors, influencing cellular signaling. [1]* Anticancer Agents: Derivatives have shown preliminary antiproliferative effects against certain cancer cell lines, making this a scaffold of interest in oncology research. [1][7]* Central Nervous System (CNS) Agents: The pyran scaffold has been incorporated into molecules targeting monoamine transporters, suggesting potential applications in developing treatments for depression and other CNS disorders. [8]

Conclusion

This compound is a foundational chiral building block with significant utility for the modern medicinal chemist. A thorough understanding of its stereochemistry, conformational preferences, and synthetic accessibility is paramount for its effective use in the design and development of next-generation therapeutics. The protocols and data presented in this guide offer a technical framework for researchers to confidently incorporate this valuable synthon into their discovery programs.

References

  • Benchchem. (S)-Tetrahydro-2h-pyran-3-amine, HCl.
  • CP Lab Safety. This compound, min 97%, 100 mg.
  • Synthonix. Tetrahydro-2H-pyran-3-amine hydrochloride - [T1132].
  • Chempure. This compound 97% 1245724-46-2.
  • ACS Publications. Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society.
  • Sigma-Aldrich. (R)-Tetrahydro-2H-pyran-3-amine hydrochloride.
  • BLD Pharm. 675112-58-0|Tetrahydro-2H-pyran-3-amine hydrochloride.
  • ChemicalBook. 2H-PYRAN-3-AMINE, TETRAHYDRO- | 120811-32-7.
  • PubMed Central. Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants.
  • ResearchGate. Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols.
  • Cenmed Enterprises. This compound (C007B-265906).
  • ChemBK. (R)-tetrahydro-2H-pyran-3-amine hydrochloride.
  • PubMed. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents.
  • ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.

Sources

(S)-tetrahydro-2H-pyran-3-amine hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-tetrahydro-2H-pyran-3-amine hydrochloride for Advanced Research and Drug Development

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a chiral heterocyclic amine that has emerged as a valuable building block in modern medicinal chemistry and drug discovery. Its unique structural and stereochemical properties make it a sought-after component in the synthesis of complex molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in innovative drug development paradigms such as Proteolysis Targeting Chimeras (PROTACs).

This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and practical methodologies. The hydrochloride salt form enhances its aqueous solubility, making it amenable to a variety of experimental conditions.[1]

Physicochemical Properties and Structural Analysis

This compound is a chiral molecule with the amine group at the C3 position of the tetrahydropyran ring defining its (S)-configuration. This stereochemistry is crucial for its specific interactions with biological targets.[1]

Core Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 1245724-46-2[1][2][3]
Molecular Formula C5H12ClNO[1][2]
Molecular Weight 137.61 g/mol [1][2][3]
Melting Point 198–202°C (with decomposition)[1]
Solubility (25°C) 48 mg/mL in Water, 6 mg/mL in Ethanol[1]
pKa (amine group) 9.2 ± 0.1[1]
LogP (Octanol-Water) -0.85 ± 0.05[1]
Appearance Colorless to pale yellow solid[4]
Spectroscopic and Structural Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]

  • ¹H NMR (400 MHz, D₂O): δ 3.85 (dd, J = 11.3, 2.1 Hz, 1H, H-2ax); δ 3.72–3.68 (m, 2H, H-6eq/H-6ax); δ 3.15 (tt, J = 10.2, 4.5 Hz, 1H, H-3); δ 2.10–1.95 (m, 2H, H-4eq/H-4ax); δ 1.80–1.65 (m, 2H, H-5eq/H-5ax).

  • ¹³C NMR (100 MHz, D₂O): δ 72.8 (C-2), 68.4 (C-6), 58.1 (C-3), 32.5 (C-4), 24.9 (C-5).

Mass Spectrometry (MS): [1]

  • Electrospray Ionization (ESI-MS): The primary ion observed is the protonated molecule [M+H]⁺ at m/z 101.1. Key fragmentation patterns include the loss of ammonia, resulting in an ion at m/z 84.1 [M+H-NH₃]⁺.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, with an observed m/z of 101.0812 for the free amine (calculated for C₅H₁₁NO: 101.0841).

Synthesis and Chiral Purity

The synthesis of enantiomerically pure (S)-tetrahydro-2H-pyran-3-amine is a critical step in its utilization. Several synthetic strategies have been developed to achieve high chiral purity.

Synthetic Pathways

Common methods for the synthesis include:

  • Asymmetric Hydrogenation: Platinum-catalyzed hydrogenation using a chiral catalyst like (R)-BINAP can achieve good yields (80-85%) and high enantiomeric excess (92-95%).[1]

  • Chiral Resolution: The racemic mixture of tetrahydro-2H-pyran-3-amine can be resolved using a chiral resolving agent such as (R)-Mandelic acid, yielding the desired (S)-enantiomer with high purity (>99% ee).[1]

  • Biocatalysis: The use of transaminases for enantioselective amination is a greener approach that can also afford high yields and excellent enantiomeric excess.[1]

General Synthetic Workflow: Chiral Resolution

The following diagram illustrates a generalized workflow for obtaining the (S)-enantiomer via chiral resolution.

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution cluster_isolation Final Product Isolation racemic_amine Racemic tetrahydro-2H-pyran-3-amine resolving_agent Add (R)-Mandelic Acid racemic_amine->resolving_agent Dissolve in solvent diastereomeric_salts Formation of Diastereomeric Salts ((S)-amine-(R)-acid and (R)-amine-(R)-acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separation Separation of Crystals crystallization->separation s_salt (S)-amine-(R)-acid Salt separation->s_salt Less soluble salt basification Basification (e.g., with NaOH) s_salt->basification s_amine Free (S)-tetrahydro-2H-pyran-3-amine basification->s_amine hcl_addition Addition of HCl s_amine->hcl_addition final_product This compound hcl_addition->final_product

Caption: Generalized workflow for chiral resolution.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran motif is prevalent in numerous natural products and pharmaceuticals, valued for its favorable metabolic stability and ability to form key interactions with biological targets.[5][6] this compound, in particular, serves as a crucial building block in several advanced therapeutic modalities.

Role in Proteolysis Targeting Chimeras (PROTACs)

This compound is listed as a building block for protein degraders.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The tetrahydropyran moiety can be incorporated into the linker or the ligand that binds to the protein of interest, influencing the molecule's solubility, cell permeability, and binding affinity.

PROTAC_MoA POI Protein of Interest (POI) Binding Site Ternary Ternary Complex (POI-PROTAC-E3) Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase Binding Site PROTAC POI Ligand Linker E3 Ligand PROTAC:poi_ligand->POI:port Ub Ubiquitin Ternary->Ub Ubiquitination Ub->POI Tags POI Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC.

Utility in Anticancer Agents and Other Therapeutics

The tetrahydropyran scaffold is integral to the development of various therapeutic agents. Derivatives have shown promise as antitumor agents, with modifications to the core structure influencing their efficacy.[7] The incorporation of this motif can lead to the development of antibody-drug conjugates (ADCs) with enhanced cytotoxicity against cancer cells.[7] Furthermore, the chiral nature of this compound makes it a valuable reagent for synthesizing chiral drugs and catalysts.[4]

Experimental Protocols

The following are generalized protocols for the characterization of this compound.

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum, which may require a longer acquisition time.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.

Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or water.

  • Instrumentation: Use an ESI-MS or HRMS instrument.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion and any significant fragment ions. For HRMS, compare the observed accurate mass to the calculated theoretical mass.

Safety and Handling

While generally of low toxicity under normal laboratory conditions, this compound should be handled with appropriate care.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[4] Experiments should be conducted in a well-ventilated area.[4]

References

  • (R)-tetrahydro-2H-pyran-3-amine hydrochloride - ChemBK. (2024-04-09). [Link]
  • Oxan-3-amine | C5H11NO | CID 5200320 - PubChem - NIH. [Link]
  • This compound, min 97%, 100 mg - CP Lab Safety. [Link]
  • Tetrahydro-2H-pyran-3-amine hydrochloride - [T1132] - Synthonix. [Link]
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC - PubMed Central. [Link]
  • Some pyran-containing marketed drugs in preclinical/clinical trials.

Sources

An In-depth Technical Guide to the Solubility and Stability of (S)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, scientists, and drug development professionals.

Preamble: The journey of a drug candidate from discovery to a viable therapeutic is paved with rigorous physicochemical characterization. Among the most critical of these early-stage assessments are solubility and stability. These intrinsic properties govern a molecule's bioavailability, manufacturability, and shelf-life, ultimately dictating its potential for success. This guide provides a comprehensive technical overview of (S)-tetrahydro-2H-pyran-3-amine hydrochloride, a chiral building block of significant interest in medicinal chemistry. We will delve into its known physicochemical attributes, present detailed, field-proven protocols for a thorough evaluation of its solubility and stability profiles, and offer expert insights into the interpretation of this critical data. This document is designed not as a rigid set of instructions, but as a strategic guide to understanding and mastering the core developability parameters of this important compound.

Chapter 1: Foundational Physicochemical Profile

Before embarking on extensive experimental studies, it is essential to consolidate the existing knowledge for this compound. This baseline data provides the initial framework for designing more complex and targeted investigations.

This compound is a chiral amine presented as its hydrochloride salt to enhance its pharmaceutical properties.[1] The presence of the stereocenter at the C3 position imparts specific biological and physicochemical characteristics that may differ from its (R)-enantiomer.[1]

A summary of its known physical and chemical properties is presented below.

Table 1: Known Physicochemical Properties of this compound

PropertyValueMethod/Source
Molecular Formula C₅H₁₂ClNO-
Molecular Weight 137.61 g/mol -
Appearance Colorless to pale yellow solidVisual Inspection
Melting Point 198–202°C (with decomposition)Differential Scanning Calorimetry[1]
pKa (amine group) 9.2 ± 0.1Potentiometric Titration[1]
Aqueous Solubility (25°C) 48 mg/mLShake-flask method[1]
Ethanol Solubility (25°C) 6 mg/mLShake-flask method[1]
Hygroscopicity Deliquescent above 80% Relative HumidityDynamic Vapor Sorption[1]

This initial data is revealing. The hydrochloride salt form significantly enhances aqueous solubility, a desirable trait for many formulation strategies.[1] However, the noted deliquescence above 80% relative humidity immediately flags a potential handling and stability challenge, indicating that the solid form is sensitive to moisture.[1] The pKa of 9.2 tells us that the compound will be predominantly in its ionized, more soluble form in the acidic environment of the stomach and will transition to the less soluble free base form in the more alkaline environment of the intestines.

Chapter 2: A Comprehensive Solubility Assessment

While the existing data for water and ethanol provides a starting point, a full understanding of solubility is required for robust formulation development. This involves characterizing solubility in a broader range of pharmaceutically acceptable solvents and, critically, as a function of pH.

Rationale for Expanded Solubility Testing
  • pH-Dependent Solubility: As a basic compound with a pKa of 9.2, the solubility of this compound is expected to be highly dependent on pH. Understanding this relationship is crucial for predicting its dissolution and absorption profile in the gastrointestinal tract and for developing parenteral formulations with appropriate pH and buffer systems.

  • Co-solvent Effects: Organic solvents are frequently used in formulation and manufacturing processes. Data on solubility in solvents such as methanol, isopropanol, and acetone are vital for developing liquid formulations or for understanding potential precipitation issues during synthesis and purification.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust and widely accepted method for determining the equilibrium solubility of a compound.

Step-by-Step Methodology:

  • Preparation of Solvents: Prepare a panel of solvents including:

    • Purified Water (Milli-Q or equivalent)

    • Phosphate Buffered Saline (PBS) at pH 7.4

    • Citrate Buffer at pH 4.5

    • 0.1 M Hydrochloric Acid (approximating gastric pH)

    • Methanol (HPLC Grade)

    • Ethanol (Absolute)

    • Isopropanol (HPLC Grade)

    • Acetone (HPLC Grade)

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains at the bottom of each vial.

  • Incubation: Add a fixed volume (e.g., 2 mL) of each respective solvent to the vials. Seal the vials tightly.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C and 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The choice of two temperatures provides insight into the thermodynamics of dissolution.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any remaining microscopic particles.

  • Dilution and Analysis: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound. Calculate the solubility in mg/mL or other desired units.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare Solvent Panel (Water, Buffers, Organics) add_solvent Add Solvent to Vials prep_solvent->add_solvent prep_sample Add Excess Solid to Vials prep_sample->add_solvent incubate Equilibrate at Constant T (e.g., 25°C / 37°C) for 24-48h add_solvent->incubate sample Collect Supernatant incubate->sample filter Filter (0.22 µm) sample->filter dilute Dilute Sample filter->dilute analyze Quantify via HPLC-UV dilute->analyze result Solubility Data (mg/mL) analyze->result G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation hydrolysis Hydrolytic (Acid, Base, Neutral) analysis Analyze via Stability-Indicating HPLC hydrolysis->analysis oxidation Oxidative (e.g., H₂O₂) oxidation->analysis photolytic Photolytic (ICH Q1B Light) photolytic->analysis thermal Thermal (Dry & Wet Heat) thermal->analysis api API Sample (Solid or Solution) api->hydrolysis api->oxidation api->photolytic api->thermal evaluation Evaluate: • % Degradation • Peak Purity • Mass Balance analysis->evaluation result Identify Degradation Pathways & Products evaluation->result G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh_sample Accurately Weigh API Sample expose Expose Sample to Controlled RH at 25°C weigh_sample->expose prep_desiccators Prepare Desiccators with Saturated Salt Solutions (Constant RH) prep_desiccators->expose monitor Monitor Weight Until Equilibrium expose->monitor calculate Calculate % Weight Gain monitor->calculate classify Classify Hygroscopicity calculate->classify

Sources

(S)-tetrahydro-2H-pyran-3-amine hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-tetrahydro-2H-pyran-3-amine hydrochloride

Abstract and Strategic Importance

This compound is a pivotal chiral building block in modern medicinal chemistry and drug discovery. Its constrained tetrahydropyran (THP) scaffold offers a valuable design element, providing a favorable balance of hydrophilicity and metabolic stability, while the stereochemically defined amine serves as a crucial anchor for synthetic elaboration. This guide provides an in-depth analysis of its physicochemical properties, stereocontrolled synthesis, applications as a pharmacophore, and comprehensive safety protocols for its handling and use in a research and development setting. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile intermediate.

Chemical Identity and Physicochemical Properties

The hydrochloride salt form of (S)-tetrahydro-2H-pyran-3-amine enhances its stability and aqueous solubility, making it highly amenable for use in various synthetic and biological protocols. The stereogenic center at the C3 position is critical, as the specific (S)-configuration often dictates the biological activity and target engagement of its derivatives compared to the (R)-enantiomer.

Structural and Analytical Data

Precise characterization is fundamental to ensuring enantiopurity and batch-to-batch consistency. The absolute (S)-configuration is typically confirmed using a combination of polarimetry and advanced spectroscopic techniques.

  • Polarimetry: The compound exhibits a specific optical rotation consistent with the (S)-configuration.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of the stereochemistry and reveals key structural features, such as the hydrogen bonding networks between the ammonium group, chloride ions, and the pyran oxygen.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties critical for experimental design, including reaction setup and formulation development.

PropertyValueMethod / Reference
Molecular Formula C₅H₁₂ClNO[1][2]
Molecular Weight 137.61 g/mol [1][2]
CAS Number 1071829-81-6[3][4][5]
Melting Point 198–202°C (with decomposition)Differential Scanning Calorimetry
Solubility (25°C) 48 mg/mL (Water), 6 mg/mL (Ethanol)Shake-flask method
pKa (amine) 9.2 ± 0.1Potentiometric titration
Appearance Colorless to pale yellow solid[6]
Storage Conditions 2-8°C, under inert gas (Argon or Nitrogen), protect from light[2][4][6]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (S)-tetrahydro-2H-pyran-3-amine is a non-trivial challenge, where the primary objective is the precise installation of the amine group at the C3 position with the correct stereochemistry. Several strategies have been developed, each with distinct advantages regarding scalability, cost, and enantiomeric excess (ee).

Key Synthetic Strategies

The choice of synthetic route is often dictated by the desired scale and the availability of starting materials. Catalytic methods are generally preferred for their efficiency and atom economy.

  • Asymmetric Hydrogenation: Platinum-catalyzed hydrogenation of a suitable precursor, often using a chiral ligand like (R)-BINAP, is a common industrial method that can achieve high yields and excellent enantioselectivity. A key challenge is preventing stereochemical drift (racemization) under high pressure, which can be mitigated by using lower temperatures or specialized additives.

  • Chiral Resolution: This classical approach involves the separation of a racemic mixture using a chiral resolving agent, such as (R)-Mandelic acid, to form diastereomeric salts that can be separated by crystallization. While effective, this method is inherently limited to a maximum theoretical yield of 50%.

  • Biocatalysis: Modern green chemistry approaches employ enzymes like transaminases for the enantioselective amination of a ketone precursor. This method offers exceptional stereocontrol (>99% ee) and operates under mild, environmentally benign conditions.

Synthetic Workflow Example: Catalytic Approach

The following diagram illustrates a generalized workflow for the synthesis of chiral 3-aminotetrahydropyrans, highlighting the critical steps for achieving high stereopurity.

G Fig 1. Generalized Synthetic Workflow cluster_0 Precursor Synthesis cluster_1 Stereoselective Amination cluster_2 Final Product Formation Start Achiral Starting Material (e.g., Dihydropyran) Precursor Ketone Precursor (e.g., Tetrahydropyran-3-one) Start->Precursor Oxidation Amination Asymmetric Reductive Amination or Enzymatic Transamination Precursor->Amination ChiralAmine (S)-3-Aminotetrahydropyran (Free Base) Amination->ChiralAmine High ee >99% Salt Salt Formation ChiralAmine->Salt HCl in solvent Final (S)-tetrahydro-2H-pyran-3-amine HCl Salt->Final Purification & Crystallization G Fig 2. Elaboration of the THP Scaffold in Drug Design cluster_reactions Synthetic Transformations cluster_derivatives Resulting Derivatives Core (S)-THP-3-Amine HCl (Starting Scaffold) Acylation Amide Coupling (R-COCl) Core->Acylation Alkylation Reductive Amination (R-CHO, NaBH(OAc)₃) Core->Alkylation Arylation Buchwald-Hartwig (Ar-Br, Pd catalyst) Core->Arylation Amide Amide Derivative Acylation->Amide SubstAmine Substituted Amine Alkylation->SubstAmine ArylAmine Aryl Amine Arylation->ArylAmine Target Biological Target (e.g., Kinase, GPCR) Amide->Target Binding & Activity SubstAmine->Target Binding & Activity ArylAmine->Target Binding & Activity

Caption: Synthetic diversification from the core amine scaffold.

Material Safety and Handling (MSDS Core)

While generally having low toxicity under normal laboratory conditions, proper handling procedures must be followed to minimize exposure and ensure safety. [6]

Hazard Identification

Based on data for the enantiomer and related compounds, the following hazards are identified:

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [7] * Skin Irritation (Category 2), H315: Causes skin irritation. [7] * Eye Irritation (Category 2A), H319: Causes serious eye irritation. [7] * Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation. [7]* Signal Word: Warning [7]* Pictogram: GHS07 (Exclamation mark) [7]

First Aid Measures
  • Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. [1]* Skin Contact: Wash off with soap and plenty of water. Consult a physician. [1]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [1]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling, Storage, and Personal Protective Equipment (PPE)

A systematic approach to handling is crucial for maintaining both user safety and compound integrity.

G Fig 3. Safe Handling and Storage Workflow Start Receive Container Inspect Inspect for Damage Start->Inspect Store Store at 2-8°C Under Inert Gas Protect from Light Inspect->Store If OK Prepare Prepare for Use: Don PPE (Gloves, Goggles, Lab Coat) Store->Prepare Weigh Weigh in Ventilated Area (Fume Hood) Prepare->Weigh React Add to Reaction Weigh->React Clean Clean Spill Immediately React->Clean If spill occurs Dispose Dispose of Waste in Accordance with Local Regulations React->Dispose End Return to Storage Dispose->End

Caption: Recommended laboratory workflow for safe handling.

Experimental Protocol: Representative N-Acylation

This protocol provides a general method for coupling the primary amine with an acid chloride, a common first step in synthetic elaboration.

Objective: To synthesize N-((S)-tetrahydro-2H-pyran-3-yl)acetamide as a model compound.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the resulting suspension to 0°C using an ice bath. Add the base (TEA or DIPEA) dropwise. The hydrochloride salt will react with one equivalent of the base to form the free amine in situ. Stir for 15 minutes.

    • Causality Note: Using at least two equivalents of base is critical. The first neutralizes the HCl salt, and the second scavenges the HCl generated during the acylation reaction, driving the equilibrium towards the product.

  • Acylation: While maintaining the temperature at 0°C, add acetyl chloride dropwise to the stirring mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl salts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-((S)-tetrahydro-2H-pyran-3-yl)acetamide.

    • Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate the success of the protocol.

References

  • (S)-Tetrahydro-2h-pyran-3-amine, HCl - Benchchem. (Source: Benchchem)
  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC - NIH.
  • This compound - Safety Data Sheet - ChemicalBook. (Source: ChemicalBook)
  • MSDS of this compound - Capot Chemical. (Source: Capot Chemical)
  • This compound | 1071829-81-6 - ChemicalBook. (Source: ChemicalBook)
  • This compound | 1071829-81-6 - ChemicalBook. (Source: ChemicalBook)
  • (R)-Tetrahydro-2H-pyran-3-amine hydrochloride - Sigma-Aldrich. (Source: Sigma-Aldrich)
  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization | Request PDF - ResearchGate.
  • This compound, min 97%, 100 mg - CP Lab Safety. (Source: CP Lab Safety)
  • (R)-tetrahydro-2H-pyran-3-amine hydrochloride - ChemBK. (Source: ChemBK)
  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.

Sources

A Senior Application Scientist's Guide to the Enantioselective Synthesis of (S)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Chiral Tetrahydropyrans

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmaceutically active compounds.[1] Its ability to engage in hydrogen bonding via the ring oxygen while maintaining a largely lipophilic character makes it a valuable structural motif for modulating physicochemical properties and target engagement. When this ring is substituted with a chiral amine at the C3 position, as in (S)-tetrahydro-2H-pyran-3-amine, it becomes a critical chiral building block for synthesizing advanced drug candidates, including novel inhibitors for targets like dipeptidyl peptidase-4 (DPP-4).[2][3]

The hydrochloride salt form is typically preferred for its enhanced aqueous solubility and crystalline nature, which are advantageous for handling, formulation, and purification.[4][5] The synthesis of this compound in an enantiomerically pure form is non-trivial and paramount, as the specific stereochemistry at the C3 center dictates its biological activity and interaction with chiral biological targets.[4] This guide provides an in-depth analysis of robust and scalable synthetic pathways to access the enantiomerically pure (S)-isomer, grounded in mechanistic understanding and practical application for researchers in drug development.

Strategic Overview of Synthetic Approaches

The synthesis of a single enantiomer like (S)-tetrahydro-2H-pyran-3-amine can be approached from several distinct strategic standpoints. The choice of pathway often depends on factors such as scale, cost of starting materials, required optical purity, and available technologies (e.g., biocatalysis). The three primary strategies are: Chiral Pool Synthesis, Asymmetric Catalysis, and Resolution of Racemates. This guide will focus on the most effective and elegant of these: Chiral Pool Synthesis and Asymmetric Catalysis.

G cluster_start Starting Materials cluster_methods Core Methodologies cluster_end Target Molecule Achiral Precursor Achiral Precursor Asymmetric Catalysis Asymmetric Catalysis Achiral Precursor->Asymmetric Catalysis e.g., Enzymatic Reduction Chiral Pool Chiral Pool Diastereoselective Transformation Diastereoselective Transformation Chiral Pool->Diastereoselective Transformation e.g., Cyclization of a Diol Target (S)-tetrahydro-2H-pyran-3-amine Hydrochloride Asymmetric Catalysis->Target Diastereoselective Transformation->Target

Figure 1: High-level strategic pathways to the target chiral amine.

Pathway 1: Chiral Pool Synthesis from L-Glutamic Acid

This is arguably one of the most practical and cost-effective methods for large-scale production. It leverages a cheap, naturally occurring amino acid, L-glutamic acid, which provides the required (S)-stereocenter from the outset. The core of this strategy is to transform the linear carbon backbone of glutamic acid into the cyclic ether of the tetrahydropyran ring while preserving the initial stereochemistry.

Causality and Mechanistic Logic

The key transformation is an intramolecular cyclization. To achieve this, the two carboxylic acid groups of glutamic acid are reduced to primary alcohols. One of these alcohols then displaces the other (after activation) to form the ether linkage. A Mitsunobu reaction is exceptionally well-suited for this cyclization step, as it proceeds via an SN2 mechanism, resulting in a predictable inversion of configuration at one of the centers, which must be accounted for in the overall synthetic design.

G A L-Glutamic Acid B Step A: Amine Protection & Diesterification A->B C N-Protected Glutamic Acid Dimethyl Ester B->C D Step B: Selective Reduction C->D E Chiral Diol Intermediate D->E F Step C: Intramolecular Cyclization (e.g., Mitsunobu) E->F G N-Protected (S)-tetrahydro- 2H-pyran-3-amine F->G H Step D: Deprotection & Salt Formation G->H I (S)-tetrahydro-2H-pyran -3-amine HCl H->I

Figure 2: Workflow for synthesis from the chiral pool.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established methodologies.[5]

StepProcedureReagents & ConditionsCausality & Key Insights
A Protection & Esterification 1. (Boc)₂O or Cbz-Cl, Base. 2. SOCl₂, Methanol.The amine must be protected (e.g., as a Boc-carbamate) to prevent side reactions. Esterification of both carboxylic acids prepares them for reduction.
B Reduction to Diol LiAlH₄ or NaBH₄/LiCl in THF, 0°C to RT.A strong reducing agent like LiAlH₄ is required to reduce the esters to primary alcohols, forming the key diol intermediate.
C Intramolecular Cyclization PPh₃, DIAD or DEAD, THF, 0°C.This is the crucial ring-forming step. The Mitsunobu reaction activates one hydroxyl group for intramolecular SN2 attack by the other, forming the THP ring with high stereocontrol.
D Deprotection & Salt Formation 4M HCl in Dioxane or TFA, followed by evaporation and trituration with ether.Acidic conditions are used to cleave the Boc protecting group. The use of HCl directly forms the desired hydrochloride salt, which often crystallizes from the solution, aiding purification.
Quantitative Data Summary
MetricTypical ValueSource
Overall Yield 20-30%[5]
Optical Purity (e.e.) >98%[5]
Scalability High; suitable for multi-kilogram scale[5]

Pathway 2: Asymmetric Biocatalysis

For syntheses where exceptional enantioselectivity and green chemistry principles are paramount, enzymatic catalysis offers a powerful alternative. This approach starts with an achiral precursor and uses a highly selective enzyme to create the desired stereocenter.

Causality and Mechanistic Logic

The most effective biocatalytic route involves the asymmetric reduction of a prochiral ketone, such as a dihydro-2H-pyran-3(4H)-one derivative, using a ketoreductase (KRED) enzyme.[1] These enzymes, often paired with a cofactor regeneration system, can deliver chiral alcohols with near-perfect enantiomeric excess (>99% e.e.).[1] The resulting (S)-alcohol is then converted to the (S)-amine. This conversion must proceed with overall retention of stereochemistry, which can be achieved through a double-inversion sequence (e.g., activation to a tosylate followed by azide substitution and reduction) or a retention mechanism.

G A Prochiral Ketone (e.g., Dihydropyran-3-one) B Step 1: Asymmetric Enzymatic Reduction A->B C (S)-3-Hydroxytetrahydro- -2H-pyran B->C D Step 2: Hydroxyl to Amine Conversion C->D E (S)-tetrahydro-2H- pyran-3-amine D->E F Step 3: Salt Formation E->F G (S)-tetrahydro-2H-pyran -3-amine HCl F->G

Figure 3: Workflow for asymmetric biocatalytic synthesis.

Detailed Experimental Protocol

This protocol is based on highly analogous, pilot-plant scale enzymatic reductions.[1]

StepProcedureReagents & ConditionsCausality & Key Insights
1 Asymmetric Reduction Ketoreductase (KRED), NADPH (catalytic), Glucose Dehydrogenase (GDH), Glucose, Buffer (e.g., pH 7.0), RT.The KRED selectively reduces one enantiotopic face of the ketone. The GDH enzyme and glucose serve as an efficient system to regenerate the expensive NADPH cofactor, making the process economically viable.[1]
2a Activation of Hydroxyl TsCl, Pyridine, 0°C to RT.The resulting (S)-alcohol is a poor leaving group. Activation as a tosylate is a classic method to prepare it for nucleophilic substitution.
2b SN2 Substitution NaN₃, DMF, 80°C.Substitution with azide occurs with complete inversion of configuration, yielding the (R)-azide.
2c Azide Reduction H₂, Pd/C, Methanol or LiAlH₄, THF.Reduction of the azide furnishes the primary amine. This step also inverts the stereocenter back to the desired (S)-configuration.
3 Salt Formation HCl in Ether or Isopropanol.The free amine is converted to its hydrochloride salt for stability and ease of handling.
Quantitative Data Summary
MetricExpected Value (based on analogs)Source
Yield (Enzymatic Step) 96–98%[1]
Enantiomeric Excess (e.e.) >99%[1]
Process Conditions Mild (Room Temp, Aqueous Buffer)[1]

Comparative Analysis of Featured Pathways

FeaturePathway 1: Chiral Pool (L-Glutamic Acid)Pathway 2: Asymmetric Biocatalysis
Starting Material Inexpensive, readily available natural product.Requires synthesis of a prochiral ketone.
Stereocontrol Relies on the inherent chirality of the starting material.Generated via a highly selective catalytic step.
Enantiopurity Very high (>98%), dependent on starting material purity.Excellent (>99%), a key advantage of this method.
Number of Steps Typically 4-5 steps.Typically 4-5 steps from the ketone.
Scalability Proven for large-scale industrial synthesis.Well-suited for scale-up, especially with immobilized enzymes.
Environmental Impact Uses stoichiometric strong reducing agents (LiAlH₄) and classic organic solvents."Greener" process using water as a solvent under mild conditions.
Primary Advantage Low cost of starting materials and established methodology.Exceptional enantioselectivity and environmentally benign conditions.

Conclusion and Outlook

Both the chiral pool synthesis from L-glutamic acid and the asymmetric biocatalytic route represent robust and reliable strategies for producing enantiomerically pure (S)-tetrahydro-2H-pyran-3-amine hydrochloride.

  • The chiral pool approach is a classic, cost-effective, and industrially validated method, making it a go-to choice for large-scale manufacturing where the cost of goods is a primary driver.[5]

  • The asymmetric biocatalysis pathway stands out for its surgical precision in stereocontrol, delivering exceptionally high enantiomeric purity under environmentally friendly conditions.[1] This makes it an increasingly attractive option for modern pharmaceutical development, where quality and sustainability are highly valued.

The selection of the optimal pathway will ultimately be guided by project-specific requirements, including scale, budget, and the desired purity profile of the final active pharmaceutical ingredient.

References

  • (S)-Tetrahydro-2h-pyran-3-amine, HCl - Benchchem. (URL: )
  • CN102030734A - Method for synthesizing chiral pharmaceutical intermediate 3-amino tetrahydropyrane and salt thereof - Google P
  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles - PMC - PubMed Central. (URL: )
  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionaliz
  • Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor - PubMed. (URL: [Link])
  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC - NIH. (URL: [Link])
  • Application Notes and Protocols: Asymmetric Synthesis of Chiral 3-Hydroxytetrahydropyrans from 6-Methoxydihydro-2H-pyran-3(4H) - Benchchem. (URL: )

Sources

A Senior Application Scientist's Guide to the Synthesis of (S)-tetrahydro-2H-pyran-3-amine hydrochloride: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-tetrahydro-2H-pyran-3-amine hydrochloride is a valuable chiral building block in medicinal chemistry, notably incorporated into dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Its stereochemically defined structure is crucial for its biological activity, making its enantioselective synthesis a topic of significant interest. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for obtaining this important compound, with a focus on practical, field-proven insights and detailed methodologies.

The Strategic Importance of Dihydro-2H-pyran-3(4H)-one: A Versatile Precursor

A convergent and highly efficient approach to this compound commences with the achiral ketone, dihydro-2H-pyran-3(4H)-one . The strategic advantage of this starting material lies in its ready accessibility and the potential for introducing the desired stereochemistry at the C3 position through asymmetric synthesis. A practical and scalable synthesis of dihydro-2H-pyran-3(4H)-one has been reported starting from the readily available and inexpensive α-ketoglutaric acid.[1][2]

Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid

This multi-step synthesis involves the protection of the ketone, reduction of the carboxylic acids, cyclization, and subsequent deprotection to yield the desired tetrahydropyranone.

Experimental Protocol: Synthesis of Dihydro-2H-pyran-3(4H)-one [3]

Step 1: Dimethyl 2,2-dimethoxypentanedioate

  • To a solution of α-ketoglutaric acid (1.0 eq) in methanol, add trimethyl orthoformate (2.5 eq).

  • Carefully add concentrated sulfuric acid (catalytic amount).

  • Reflux the mixture for 16-20 hours.

  • Cool the reaction and quench with a saturated aqueous solution of sodium bicarbonate.

  • Remove the solvent under reduced pressure and extract the residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

Step 2: 2,2-Dimethoxypentane-1,5-diol

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Slowly add a solution of dimethyl 2,2-dimethoxypentanedioate (1.0 eq) in anhydrous THF, maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully quench the reaction by sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and wash thoroughly with THF.

  • Concentrate the combined filtrates to obtain the crude diol.

Step 3: 3,3-Dimethoxytetrahydro-2H-pyran

  • Dissolve 2,2-dimethoxypentane-1,5-diol (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add a solution of methanesulfonyl chloride (2.0 eq) in anhydrous THF dropwise.

  • Add a strong base, such as n-butyllithium, dropwise at 0 °C to facilitate the intramolecular cyclization.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with an organic solvent.

  • Purify by distillation to obtain the cyclized product.

Step 4: Dihydro-2H-pyran-3(4H)-one

  • Dissolve 3,3-dimethoxytetrahydro-2H-pyran (1.0 eq) in a mixture of trifluoroacetic acid and dichloromethane.

  • Stir the solution at room temperature until the reaction is complete (monitored by TLC or GC).

  • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to afford dihydro-2H-pyran-3(4H)-one.

Asymmetric Synthesis of this compound

With the key intermediate, dihydro-2H-pyran-3(4H)-one, in hand, the crucial step is the enantioselective introduction of the amine functionality at the C3 position. This can be achieved through several powerful strategies, with chemo- and biocatalytic reductive amination being the most prominent.

Chemo-catalytic Asymmetric Reductive Amination

This approach utilizes a chiral catalyst or a chiral auxiliary to direct the stereochemical outcome of the reductive amination of dihydro-2H-pyran-3(4H)-one.

One common strategy involves the use of a chiral amine, such as (R)-α-methylbenzylamine, as a chiral auxiliary. The ketone first reacts with the chiral amine to form a chiral imine or enamine intermediate. Subsequent reduction of this intermediate, often with a hydride source like sodium cyanoborohydride, proceeds diastereoselectively. Finally, the chiral auxiliary is cleaved, typically by hydrogenolysis, to yield the desired chiral primary amine.

Conceptual Workflow: Asymmetric Reductive Amination with a Chiral Auxiliary

G ketone Dihydro-2H-pyran-3(4H)-one imine Chiral Imine Intermediate ketone->imine Condensation chiral_amine (R)-α-Methylbenzylamine chiral_amine->imine diastereomer Diastereomerically Enriched Amine imine->diastereomer Diastereoselective Reduction reduction Reduction (e.g., NaCNBH₃) reduction->diastereomer product (S)-tetrahydro-2H-pyran-3-amine diastereomer->product Auxiliary Cleavage cleavage Cleavage of Auxiliary (e.g., H₂, Pd/C) cleavage->product final_product This compound product->final_product Salt Formation hcl HCl hcl->final_product

Caption: Reductive amination using a chiral auxiliary.

Enzymatic Asymmetric Reductive Amination

The use of enzymes, particularly imine reductases (IREDs) or reductive aminases (RedAms), offers a highly selective and environmentally friendly alternative for the synthesis of chiral amines.[4] These enzymes catalyze the asymmetric reduction of an imine, formed in situ from a ketone and an amine source (such as ammonia or an alkylamine), to produce the desired chiral amine with high enantiomeric excess.[4][5]

The advantages of this biocatalytic approach include high enantioselectivity, mild reaction conditions (typically aqueous media at or near ambient temperature and neutral pH), and the potential for high yields.[6] The stereochemical outcome can often be controlled by selecting an appropriate enzyme variant (either (R)- or (S)-selective).

Experimental Protocol: Enzymatic Reductive Amination of Dihydro-2H-pyran-3(4H)-one

This protocol is a generalized procedure based on known enzymatic reductive aminations and would require screening of specific imine reductases for optimal performance with the target substrate.

  • Reaction Setup:

    • Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0-8.0).

    • Add dihydro-2H-pyran-3(4H)-one (1.0 eq).

    • Add an amine source, such as ammonium chloride or an appropriate alkylamine (e.g., isopropylamine), in excess.

    • Add the imine reductase (IRED) enzyme (typically as a lyophilized powder or cell-free extract).

    • Add a cofactor regeneration system. A common system consists of glucose, glucose dehydrogenase (GDH), and NADP⁺.

  • Reaction Execution:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) to determine the conversion and enantiomeric excess.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Adjust the pH of the aqueous layer to basic (e.g., pH > 10) to extract the free amine into the organic layer.

    • Separate the organic layer, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • The crude amine can then be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

    • The resulting solid can be purified by recrystallization.

G cluster_0 Enzymatic Reductive Amination cluster_1 Cofactor Regeneration ketone Dihydro-2H-pyran-3(4H)-one imine Prochiral Imine (in situ) ketone->imine amine_source Amine Source (e.g., NH₄Cl) amine_source->imine product (S)-tetrahydro-2H-pyran-3-amine imine->product Asymmetric Reduction enzyme Imine Reductase (IRED) enzyme->product nadph NADPH nadph->product nadp NADP⁺ nadp->nadph Regeneration glucose Glucose gluconolactone Glucono-δ-lactone glucose->gluconolactone gdh Glucose Dehydrogenase (GDH) gdh->nadph gdh->gluconolactone

Caption: Chemoenzymatic synthesis of (S)-tetrahydro-2H-pyran-3-amine.

Alternative Synthetic Strategies

While reductive amination of dihydro-2H-pyran-3(4H)-one is a highly effective strategy, other innovative approaches have been explored for the synthesis of chiral 3-aminotetrahydropyrans.

  • Palladium-Catalyzed C-H Functionalization: This method involves the direct, stereoselective functionalization of a C-H bond on the tetrahydropyran ring. For instance, a Pd(II)-catalyzed γ-methylene C-H arylation of a protected 3-aminotetrahydropyran has been demonstrated, followed by further functionalization.[7] While powerful, this approach may require a pre-existing chiral starting material or a subsequent resolution step to obtain the desired enantiomer.

  • Asymmetric Epoxidation and Ring Opening: The Sharpless asymmetric epoxidation of a suitable allylic alcohol precursor can be employed to introduce the desired stereochemistry.[8] Subsequent intramolecular cyclization or intermolecular reaction with an amine nucleophile can lead to the formation of the chiral aminotetrahydropyran skeleton. This route offers excellent control over stereochemistry but may involve a longer synthetic sequence.

Comparison of Synthetic Routes

Synthetic StrategyKey Starting Material(s)Key TransformationAdvantagesDisadvantages
Chemo-catalytic Reductive Amination Dihydro-2H-pyran-3(4H)-one, Chiral AuxiliaryDiastereoselective reduction of a chiral imineWell-established methodology, predictable stereochemical outcomeRequires stoichiometric amounts of the chiral auxiliary, additional protection/deprotection steps may be necessary
Enzymatic Reductive Amination Dihydro-2H-pyran-3(4H)-one, Amine SourceAsymmetric reduction of an in situ formed imine by an IREDHigh enantioselectivity, mild and environmentally friendly reaction conditions, potential for high yieldsRequires screening to identify a suitable enzyme, enzyme cost and stability can be a factor for large-scale synthesis
Palladium-Catalyzed C-H Functionalization Protected 3-aminotetrahydropyranStereoselective C-H activation and functionalizationAtom-economical, allows for late-stage functionalizationMay require a chiral starting material or resolution, catalyst cost and removal can be challenging
Asymmetric Epoxidation Allylic alcohol precursorSharpless asymmetric epoxidationExcellent enantiocontrolCan involve a longer synthetic sequence, requires a suitable allylic alcohol precursor

Conclusion

The synthesis of this compound is a well-addressed challenge in organic synthesis, with multiple viable strategies available to researchers. The choice of the optimal route will depend on factors such as the desired scale of the synthesis, cost considerations, and the available expertise and equipment. The reductive amination of the readily accessible dihydro-2H-pyran-3(4H)-one, particularly through biocatalytic methods employing imine reductases, stands out as a highly efficient, selective, and sustainable approach for the production of this valuable chiral building block. As the demand for enantiopure pharmaceuticals continues to grow, the development and optimization of such synthetic routes will remain a critical area of research.

References

  • Ramsden, J. I., et al. (2024). Bifunctional Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles.
  • Marshall, J. R., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science.
  • Wu, S., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine.
  • ARKIVOC. (2005).
  • Heath, R. S., et al. (2023). A Reductive Aminase Switches to Imine Reductase Mode for a Bulky Amine Substrate.
  • Chen, G., et al. (2022). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Journal of the American Chemical Society.
  • Alefounder, P. R., et al. (2020).
  • Green, A. P., et al. (2021). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor.
  • Xu, F., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters.
  • Abdel-Magid, A. F. (2010). Improved Methodology for the Preparation of Chiral Amines.
  • Myers, A. G. (2007).
  • Reddy, K. L., et al. (2007). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. Tetrahedron: Asymmetry.
  • da Silva, A. B. F., et al. (2022).
  • Mityuk, A. P., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC.
  • MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. [Link]
  • ResearchGate. (2013). Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one.
  • Hu, L., et al. (2020). Ruthenium‐Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2.
  • Organic Syntheses. (1985). ENANTIOSELECTIVE EPOXIDATION OF ALLYLIC ALCOHOLS: (2S,3S)-3-PROPYLOXIRANEMETHANOL. [Link]
  • Organic Chemistry Portal.
  • Che, C., et al. (2019). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of Organic Chemistry.
  • Hovhannisyan, A. A., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry.
  • Rueping, M., et al. (2010). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis.
  • Hovhannisyan, A. A., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2 H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry.
  • Frontiers. (2024).
  • MDPI. (2021).
  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]
  • ChemBK. (R)-tetrahydro-2H-pyran-3-amine hydrochloride. [Link]

Sources

Chiral Tetrahydropyran Amines: A Privileged Scaffold for Next-Generation Therapeutics and Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral tetrahydropyran (THP) amines represent a class of saturated heterocyclic scaffolds that have garnered significant attention in modern chemical research. Their unique three-dimensional structure, combined with their favorable physicochemical properties, positions them as "privileged scaffolds" in the design of novel therapeutics and advanced catalytic systems.[1][2][3] This guide provides a comprehensive overview of the strategic importance of chiral THP amines, delves into robust synthetic methodologies for their preparation, and explores their diverse applications in medicinal chemistry and asymmetric catalysis, supported by detailed protocols and mechanistic insights.

The Strategic Importance of the Chiral THP Amine Scaffold

The tetrahydropyran ring is a prevalent motif in numerous natural products with significant biological activity.[4] When rendered chiral and functionalized with an amine group, the resulting scaffold offers a powerful tool for medicinal chemists to address key challenges in drug design, particularly concerning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

Key Advantages:

  • Improved Physicochemical Properties: The incorporation of the THP moiety, a saturated oxygen-containing heterocycle, can enhance aqueous solubility and reduce the lipophilicity of a drug candidate compared to its carbocyclic or aromatic analogues.[6][7] This modulation of properties like pKa and logD is crucial for optimizing pharmacokinetics.[7]

  • Enhanced Metabolic Stability: The THP ring is generally more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes, compared to more labile aromatic rings.[8][9] This can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[8][10]

  • Three-Dimensional Diversity: The non-planar, conformationally restricted nature of the THP ring allows for the precise spatial orientation of substituents. The introduction of a chiral amine further expands this three-dimensional chemical space, enabling highly specific interactions with biological targets such as enzymes and receptors.[1][7]

  • Privileged Scaffold Status: The recurring presence of the THP framework in approved drugs and bioactive natural products underscores its status as a "privileged structure."[1][2] This implies that the scaffold is well-tolerated biologically and provides a versatile platform for library synthesis in drug discovery programs.[1][2][3]

Synthetic Strategies for Chiral Tetrahydropyran Amines

The construction of stereochemically defined THP amines is a key challenge that has been addressed through various elegant synthetic strategies. The choice of method often depends on the desired substitution pattern and scalability.

Core Synthetic Approaches:

  • Organocatalytic Domino Reactions: Asymmetric organocatalysis has emerged as a powerful, metal-free approach to construct highly functionalized chiral tetrahydropyrans.[11] Domino or cascade reactions, such as Michael-hemiacetalization sequences, allow for the creation of multiple stereocenters in a single, efficient operation.[12] For instance, bifunctional quinine-based squaramide organocatalysts can facilitate Michael/Henry/ketalization sequences to produce THPs with excellent enantiomeric excesses (93–99% ee).[11][13][14]

  • Transition Metal-Catalyzed Cyclizations: Transition metals, particularly ruthenium, palladium, and gold, catalyze a variety of cyclization reactions to form the THP ring with high stereocontrol.[15] Ruthenium-catalyzed dynamic kinetic resolution (DKR) is a notable example, enabling the synthesis of THP-based DPP-4 inhibitors by establishing two contiguous stereocenters in one step.[16]

  • Prins Cyclization: The acid-catalyzed Prins cyclization of homoallylic alcohols with aldehydes is a classic and effective method for constructing 4-hydroxytetrahydropyrans, which are versatile intermediates that can be converted to the corresponding amines.[15] Subsequent manipulation, such as conversion to an azide followed by reduction, provides access to the desired 4-amino THP scaffolds.[1]

Workflow for Chiral THP Amine Synthesis and Application

G cluster_synthesis Synthetic Strategies cluster_intermediate Core Scaffold cluster_application Research Applications s1 Organocatalytic Domino Reactions core Chiral Tetrahydropyran Amine Building Block s1->core s2 Transition Metal-Catalyzed Cyclizations s2->core s3 Prins Cyclization & Functionalization s3->core a1 Medicinal Chemistry: Drug Candidates core->a1 Bioisosteric Replacement, Scaffold Hopping a2 Asymmetric Catalysis: Chiral Ligands core->a2 Ligand Synthesis

Caption: From Synthesis to Application of Chiral THP Amines.

Applications in Medicinal Chemistry & Drug Discovery

The favorable properties of the chiral THP amine scaffold have led to its incorporation into a wide range of drug candidates across various therapeutic areas.

Case Study: DPP-4 Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents. A significant challenge in their design is achieving high potency and selectivity while maintaining favorable pharmacokinetic properties. A practical, asymmetric synthesis of a highly functionalized THP-based DPP-4 inhibitor has been developed.[16] The key to this synthesis was the construction of the chiral THP core, which imparts conformational rigidity and orients the critical amino group for optimal binding to the DPP-4 active site.[16] This scaffold demonstrates how the THP ring can serve as a non-classical bioisostere for other cyclic systems, improving drug-like properties.

Drug Candidate / Scaffold Therapeutic Target Significance of THP Amine Moiety Reference
DPP-4 InhibitorDipeptidyl peptidase-4Establishes three stereogenic centers, ensures optimal binding orientation, and improves PK profile.[16]
GABA Uptake InhibitorsGABA TransportersThe chiral center on the heterocycle is critical for inhibitory activity and selectivity.[17]
General Library ScaffoldsVarious (GPCRs, Kinases)Provides sp³-rich, three-dimensional fragments for drug discovery libraries with improved ADME properties.[1]

Applications in Asymmetric Catalysis

Beyond medicinal chemistry, chiral amines are fundamental components of ligands used in asymmetric catalysis.[18] Chiral THP amines offer a structurally rigid and tunable backbone for the design of novel ligands for transition metal catalysts.

The nitrogen and oxygen atoms within the THP amine scaffold can act as a bidentate chelation system for a metal center (e.g., Ruthenium, Rhodium, Palladium). The chirality of the THP ring creates a well-defined chiral pocket around the metal, which can induce high enantioselectivity in a variety of chemical transformations.[19][20]

Potential Catalytic Applications:

  • Asymmetric Hydrogenation: Ruthenium complexes bearing chiral amino alcohol ligands are effective for the asymmetric transfer hydrogenation of imines and ketones.[21] A rigid ligand backbone, such as that provided by a THP amine, is crucial for achieving high enantioselectivity.[21]

  • Asymmetric C-C Bond Formation: Copper-catalyzed Friedel-Crafts alkylations and Diels-Alder reactions often rely on chiral ligands to control the stereochemical outcome.[22] The THP amine scaffold provides a robust framework for developing new ligands for these powerful transformations.[22]

Conceptual Ligand-Metal Interaction

G cluster_ligand Chiral THP Amine Ligand M Metal (e.g., Ru, Pd) S1 Prochiral Substrate M->S1 Substrate Binding P1 Chiral Product M->P1 Product Release N N N->M Coordination O O O->M Chelation R1 R2

Caption: Chelation of a metal center by a chiral THP amine ligand.

Experimental Protocols

Protocol: Organocatalytic Synthesis of a Highly Functionalized Tetrahydropyran

This protocol is adapted from a reported organocatalytic Michael/Henry/ketalization cascade sequence.[11][13][14]

Objective: To synthesize a chiral tetrahydropyran derivative with multiple contiguous stereocenters using a bifunctional organocatalyst.

Materials:

  • β-keto ester (e.g., ethyl 2-methyl-3-oxobutanoate) (1.0 eq)

  • β-nitrostyrene (1.2 eq)

  • Alkynyl aldehyde (e.g., 3-phenylpropiolaldehyde) (1.5 eq)

  • Quinine-derived squaramide catalyst (10 mol%)

  • Toluene, anhydrous

  • Standard glassware for organic synthesis, magnetic stirrer, TLC plates, column chromatography supplies.

Procedure:

  • To a stirred solution of the β-keto ester (0.2 mmol, 1.0 eq) and the quinine-derived squaramide catalyst (0.02 mmol, 10 mol%) in anhydrous toluene (2.0 mL) at room temperature, add the β-nitrostyrene (0.24 mmol, 1.2 eq).

  • Stir the reaction mixture at room temperature and monitor the consumption of the starting materials by Thin Layer Chromatography (TLC). This initial Michael addition typically takes 4-8 hours.

  • Once the Michael addition is complete, add the alkynyl aldehyde (0.3 mmol, 1.5 eq) to the reaction mixture in one portion.

  • Continue stirring at room temperature for an additional 12-24 hours, monitoring the formation of the tetrahydropyran product by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the highly functionalized tetrahydropyran.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by HPLC analysis on a chiral stationary phase.

Expected Outcome: This cascade reaction typically yields the desired tetrahydropyran products in moderate to good yields (e.g., 27-80%) with high diastereoselectivity (dr > 20:1) and excellent enantioselectivity (ee > 93%).[11][14]

Future Outlook & Conclusion

References

  • Title: Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence Source: Organic Letters - ACS Public
  • Title: Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence Source: PMC - NIH URL:[Link]
  • Title: Asymmetric Synthesis of Highly Functionalized Tetrahydropyran DPP-4 Inhibitor Source: Organic Letters - ACS Public
  • Title: Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction Source: SciSpace URL:[Link]
  • Title: Asymmetric synthesis of highly functionalized tetrahydropyrans via a one-pot organocatalytic Michael/Henry/ketaliz
  • Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source: Request PDF on ResearchG
  • Title: Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues Source: PubMed URL:[Link]
  • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N
  • Title: Tetrahydropyran synthesis Source: Organic Chemistry Portal URL:[Link]
  • Title: Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to nonsymmetric P,N-ligands Source: PNAS URL:[Link]
  • Title: Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)
  • Title: Developing Chiral Ligands for Asymmetric Hydrogenation Source: ResearchG
  • Title: Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines Source: MDPI URL:[Link]
  • Title: Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges Source: PubMed URL:[Link]
  • Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • Title: Privileged Scaffolds for Library Design and Drug Discovery Source: PMC - NIH URL:[Link]
  • Title: Privileged scaffolds for library design and drug discovery Source: OUCI URL:[Link]
  • Title: Current trends in drug metabolism and pharmacokinetics Source: PMC - PubMed Central URL:[Link]
  • Title: The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy Source: Longdom Publishing URL:[Link]

Sources

A Comprehensive Spectroscopic Analysis of (S)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed spectroscopic characterization of (S)-tetrahydro-2H-pyran-3-amine hydrochloride (CAS No: 1245724-46-2), a chiral building block of significant interest in medicinal chemistry and organic synthesis.[1] As a key intermediate, a thorough understanding of its structural and analytical properties is paramount for its effective application in drug discovery and development. This document consolidates and interprets data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design and data interpretation. Protocols are presented as self-validating systems to ensure reproducibility and scientific rigor, grounded in authoritative references.

Introduction: The Molecular Profile

This compound is a chiral amine featuring a tetrahydropyran ring, a structural motif prevalent in numerous natural products and pharmacologically active molecules. The presence of the stereogenic center at the C3 position makes it a valuable synthon for creating complex molecular architectures with specific stereochemistry, which is often critical for biological activity.[2] The hydrochloride salt form enhances the compound's aqueous solubility and stability, making it amenable to a variety of reaction conditions and biological assays.[2]

This guide serves as a foundational reference for scientists, providing the essential spectroscopic data required to confirm the identity, purity, and structure of this versatile chemical entity.

Figure 1. Molecular Structure cluster_molecule N NH3+ O O C6 6 O->C6 C2 2 C2->O C3 3(S) C3->N C3->C2 C4 4 C4->C3 C5 5 C5->C4 C6->C5 Cl Cl-

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide a definitive fingerprint of its constitution and stereochemistry.

¹H NMR Spectral Analysis

The ¹H NMR spectrum was acquired in deuterium oxide (D₂O), a common practice for amine salts to ensure solubility and to exchange the acidic ammonium protons (N-H), which simplifies the spectrum by removing their signals and associated couplings.

Table 1: ¹H NMR Data (400 MHz, D₂O) [2]

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale for Chemical Shift and Multiplicity
3.85 dd, J = 11.3, 2.1 Hz 1H H-2ax Located on the carbon adjacent to the ring oxygen (C2), this axial proton is significantly deshielded. The large coupling (11.3 Hz) is typical for an axial-axial interaction, and the smaller coupling (2.1 Hz) is from an axial-equatorial interaction.
3.72–3.68 m 2H H-6eq/H-6ax These protons on the carbon adjacent to the ring oxygen (C6) are also deshielded. They appear as a complex multiplet due to geminal and vicinal couplings.
3.15 tt, J = 10.2, 4.5 Hz 1H H-3 This proton is on the carbon bearing the ammonium group (C3), causing a downfield shift. The triplet of triplets (tt) arises from coupling to the two protons on C2 and the two protons on C4.
2.10–1.95 m 2H H-4eq/H-4ax Protons on the C4 carbon, appearing as a complex multiplet.

| 1.80–1.65 | m | 2H | H-5eq/H-5ax | Protons on the C5 carbon, appearing as a complex multiplet. These are the most upfield signals as they are furthest from the electron-withdrawing oxygen and nitrogen atoms. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: ¹³C NMR Data (100 MHz, D₂O) [2]

Chemical Shift (δ) ppm Assignment Rationale for Chemical Shift
72.8 C-2 This carbon is directly attached to the electronegative ring oxygen, resulting in a significant downfield shift.
68.4 C-6 Also attached to the ring oxygen, this carbon is strongly deshielded.
58.1 C-3 Attached to the electron-withdrawing ammonium group, this carbon is deshielded and shifted downfield.
32.5 C-4 A standard aliphatic carbon, its chemical shift is influenced by its proximity to the C3 carbon.

| 24.9 | C-5 | This aliphatic carbon is the least affected by the heteroatoms and thus has the most upfield chemical shift. |

Experimental Protocol for NMR Acquisition

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A 1. Weigh ~10 mg of sample B 2. Dissolve in 0.7 mL D₂O A->B C 3. Transfer to 5 mm NMR tube B->C D 4. Tune & Shim Spectrometer C->D E 5. Acquire ¹H Spectrum (16 scans, 2s relaxation delay) D->E F 6. Acquire ¹³C Spectrum (1024 scans, proton decoupled) E->F G 7. Fourier Transform F->G H 8. Phase & Baseline Correction G->H I 9. Reference to Solvent Residual Peak H->I J 10. Integrate ¹H, Pick ¹³C Peaks I->J

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational transitions of a molecule and is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

While an experimental spectrum is not provided, the key vibrational modes for this compound can be predicted based on its functional groups. The hydrochloride form is critical; the primary amine is protonated to an ammonium salt (R-NH₃⁺).

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Appearance
3200–2800 R-NH₃⁺ N-H Stretch Very broad, strong absorption, often with multiple sub-peaks (overtone bands). This is a hallmark of an ammonium salt.[3][4]
2950–2850 C-H (Aliphatic) C-H Stretch Medium to strong, sharp peaks.
1600–1500 R-NH₃⁺ N-H Bend (Asymmetric & Symmetric) Medium to strong, broad peaks.
1150–1050 C-O-C (Ether) C-O Stretch (Asymmetric) Strong, prominent peak, characteristic of the tetrahydropyran ring.[5]

| ~1050 | C-N | C-N Stretch | Medium to weak, often difficult to distinguish in the fingerprint region. |

Experimental Protocol for FT-IR (ATR) Acquisition

Attenuated Total Reflectance (ATR) is a common, simple technique for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and acquiring a background spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Lower the ATR press to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Electrospray Ionization (ESI-MS) Analysis

ESI is a soft ionization technique ideal for polar molecules like amine hydrochlorides, typically showing the protonated molecular ion of the free base.

Table 4: ESI-MS Data [2]

m/z Assignment Rationale
102.1 [M+H]⁺ (free base) The observed mass corresponds to the free amine (C₅H₁₁NO, MW = 101.15) plus a proton. The calculated m/z for [C₅H₁₂NO]⁺ is 102.09.
84.1 [M+H-NH₃]⁺ This fragment corresponds to the loss of ammonia (17 Da) from the protonated molecular ion, a characteristic fragmentation for primary amines.

| 56.0 | [C₃H₆O]⁺ | Represents a further fragmentation of the ring structure. |

Proposed Fragmentation Pathway

The fragmentation can be rationalized as an initial, characteristic loss of ammonia followed by cleavage of the pyran ring.

parent [M+H]⁺ m/z = 102.1 frag1 [M+H-NH₃]⁺ m/z = 84.1 parent->frag1 - NH₃ frag2 [C₃H₆O]⁺ m/z = 56.0 frag1->frag2 - C₂H₄

Caption: Proposed ESI-MS fragmentation pathway.

Experimental Protocol for ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid to ensure protonation.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Instrument Parameters: Operate the mass spectrometer in positive ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal for the ion of interest.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da).

Summary of Spectroscopic Data

Table 5: Consolidated Spectroscopic Data for this compound

Technique Key Observations
¹H NMR (400 MHz, D₂O, δ ppm): 3.85 (dd, 1H), 3.72–3.68 (m, 2H), 3.15 (tt, 1H), 2.10–1.95 (m, 2H), 1.80–1.65 (m, 2H).[2]
¹³C NMR (100 MHz, D₂O, δ ppm): 72.8, 68.4, 58.1, 32.5, 24.9.[2]
IR Predicted peaks (cm⁻¹): 3200-2800 (broad, R-NH₃⁺ stretch), 2950-2850 (C-H stretch), 1600-1500 (N-H bend), 1150-1050 (strong, C-O-C stretch).

| ESI-MS | m/z: 102.1 ([M+H]⁺), 84.1 ([M+H-NH₃]⁺).[2] |

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General.
  • Wiley-VCH. (2007). Supporting Information.
  • National Center for Biotechnology Information. (n.d.). Oxan-3-amine. PubChem Compound Database.
  • ChemBK. (2024). (R)-tetrahydro-2H-pyran-3-amine hydrochloride.
  • Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes.
  • Synthonix. (n.d.). Tetrahydro-2H-pyran-3-amine hydrochloride.
  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • ACS Publications. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega.
  • Chemistry LibreTexts. (2015). 21.3: Spectroscopy of the Amine Group.
  • National Institute of Standards and Technology. (n.d.). Tetrahydropyran. NIST Chemistry WebBook.
  • CP Lab Safety. (n.d.). This compound, min 97%, 100 mg.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ResearchGate. (2018). Spectroscopic and Chemical Properties of the Amine.
  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, tetrahydro-. NIST Chemistry WebBook.
  • Cenmed Enterprises. (n.d.). (R)-Tetrahydro-2H-pyran-3-amine hydrochloride (C007B-255844).
  • Sahoo, M. (n.d.). Instrumental Methods of Analysis.

Sources

Methodological & Application

Application Notes: (S)-Tetrahydro-2H-pyran-3-amine Hydrochloride as a Privileged Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Saturated Heterocycles

In the landscape of modern drug discovery and development, the demand for structurally novel and three-dimensionally complex molecules has never been greater. Biological targets are inherently chiral, creating a fundamental need for enantiomerically pure compounds to ensure selective and efficacious therapeutic intervention.[1] (S)-Tetrahydro-2H-pyran-3-amine hydrochloride has emerged as a versatile and highly valuable chiral building block, providing a robust scaffold for introducing stereochemically defined functionality into target molecules.[2] Its saturated heterocyclic structure offers a desirable combination of metabolic stability, improved physicochemical properties such as solubility, and a defined three-dimensional vector for substituent placement, which is critical for optimizing interactions with biological receptors.[2][3]

This guide provides an in-depth exploration of the utility of this compound, focusing on key synthetic transformations and providing detailed, field-proven protocols. The applications detailed herein are particularly relevant for researchers in medicinal chemistry, process development, and fine chemical synthesis.[2]

Physicochemical and Handling Properties

Proper handling and storage are paramount for maintaining the integrity of this chiral reagent. The hydrochloride salt form enhances its stability and water solubility compared to the free base.[2][4]

PropertyValueSource
CAS Number 1245724-46-2[5][6]
Molecular Formula C₅H₁₂ClNO[5][6]
Molecular Weight 137.61 g/mol [5][6]
Appearance Colorless to pale yellow solid[4]
Purity Typically ≥97%[6]
Storage Store at room temperature, preferably under an inert atmosphere (e.g., Argon)[6]

Core Synthetic Applications and Protocols

(S)-Tetrahydro-2H-pyran-3-amine is a primary amine, making it an ideal nucleophile for a wide array of bond-forming reactions. Its hydrochloride salt form necessitates the use of a base to liberate the free amine in situ for most transformations.

Synthetic_Workflow Start (S)-Tetrahydro-2H-pyran-3-amine HCl Amides Amides / Peptides Start->Amides N-Acylation Sulfonamides Sulfonamides Start->Sulfonamides Sulfonylation Sec_Tert_Amines Substituted Amines (Secondary / Tertiary) Start->Sec_Tert_Amines Reductive Amination Heterocycles Complex Heterocycles (e.g., DPP-4 Inhibitors) Start->Heterocycles Multi-step Synthesis

Caption: General scheme for N-acylation.

Protocol 1: N-Acylation with Acetic Anhydride

This protocol describes a straightforward, catalyst-free method for N-acetylation. [7]

  • Reaction Setup: To a round-bottomed flask charged with this compound (1.0 mmol, 137.6 mg), add anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA, 2.2 mmol, 0.31 mL) dropwise to the stirred suspension. Stir for 15-20 minutes to ensure the formation of the free amine.

  • Acylation: Add acetic anhydride (1.2 mmol, 0.11 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL). [8]8. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acetylated product.

Reductive Amination: Accessing Substituted Chiral Amines

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. [9][10] Causality of Protocol Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for many applications. [11]It is a mild and selective reducing agent that is particularly effective at reducing the iminium ion intermediate formed in situ, but is slow to reduce the starting aldehyde or ketone, thus minimizing side reactions like alcohol formation. [9]* Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are excellent solvents for this reaction as they are compatible with STAB. [11]* Acid Catalyst: A small amount of acetic acid can be added to catalyze the formation of the iminium ion intermediate, especially with less reactive ketones.

Caption: General scheme for reductive amination.

Protocol 2: Reductive Amination with an Aldehyde

  • Reaction Setup: In a round-bottomed flask, suspend this compound (1.0 mmol, 137.6 mg) in 1,2-dichloroethane (DCE, 10 mL).

  • Base and Carbonyl Addition: Add diisopropylethylamine (DIEA, 1.1 mmol, 0.19 mL) followed by the desired aldehyde (1.0 mmol). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 mmol, 318 mg) portion-wise over 5 minutes. Caution: Gas evolution may occur.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired secondary amine.

Application Spotlight: Synthesis of Dipeptidyl Peptidase IV (DPP-4) Inhibitors

The tetrahydropyran amine scaffold is a key structural motif in several advanced clinical candidates for the treatment of type 2 diabetes. [12]These molecules act as inhibitors of the dipeptidyl peptidase IV (DPP-4) enzyme. The (S)-configuration of the amine and the overall stereochemistry of the substituted tetrahydropyran ring are often crucial for potent and selective binding to the enzyme's active site. [13][14] For example, the clinical candidate Omarigliptin (MK-3102), a long-acting DPP-4 inhibitor, features a complex substituted (2R,3S,5R)-tetrahydropyran-3-amine core. [15][16]The synthesis of such molecules relies on the strategic incorporation of the chiral amine building block, often via reductive amination with a complex aldehyde partner, followed by further functionalization. [16]The use of (S)-tetrahydro-2H-pyran-3-amine allows for the direct installation of a pre-defined stereocenter, simplifying the synthetic route and avoiding costly chiral separations at later stages.

Conclusion

This compound is a powerful and enabling tool for the modern synthetic chemist. Its defined stereochemistry, coupled with the favorable physicochemical properties imparted by the tetrahydropyran ring, makes it a privileged building block in the design and synthesis of complex molecular architectures. The robust and high-yielding protocols for N-acylation and reductive amination provide reliable access to a diverse range of chiral amides and substituted amines, which are key intermediates in the development of new therapeutics and fine chemicals.

References

  • Benchchem. (n.d.). (S)-Tetrahydro-2h-pyran-3-amine, HCl.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (2012). Organic Chemistry: An Indian Journal.
  • Boyce, R. S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 403–411.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
  • Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorganic & Medicinal Chemistry Letters, 23(19), 5361-5366.
  • Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). ResearchGate.
  • Zhang, C., et al. (2020). Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 63(13), 7108–7126.
  • ChemBK. (2024). (R)-tetrahydro-2H-pyran-3-amine hydrochloride.
  • Biosynth. (n.d.). This compound.
  • Enamine. (n.d.). Chiral Building Blocks Selection.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Jaleel, M. A. (Ed.). (2021). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. CRC Press.
  • CP Lab Safety. (n.d.). This compound, min 97%, 100 mg.
  • Boyce, R. S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate.
  • Katritzky, A. R., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(9), 1233.
  • Thaisrivongs, S., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 19(11), 1749–1757.
  • Singh, O. M., et al. (2012). Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Bioorganic & Medicinal Chemistry, 20(6), 2149–2160.
  • Moldb. (n.d.). Chiral Building Blocks.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Pinto, A., & de la Pradilla, R. F. (2018). N-Acylation Reactions of Amines. ResearchGate.
  • El-Sayed, N. N. E., et al. (2020). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Bioorganic Chemistry, 94, 103445.
  • Santa Cruz Biotechnology. (n.d.). Tetrahydro-2H-pyran-3-amine hydrochloride.
  • Cenmed Enterprises. (n.d.). This compound (C007B-265906).
  • Sahoo, S. K., et al. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 2(8), 4983–4994.
  • National Center for Biotechnology Information. (n.d.). Oxan-3-amine. PubChem Compound Database.
  • Sigma-Aldrich. (n.d.). (R)-Tetrahydro-2H-pyran-3-amine hydrochloride.
  • Kwiecień, H., & Pastor, R. (2024). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 29(4), 841.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Sinur, A., & Grošelj, U. (2018). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Molecules, 23(11), 2999.

Sources

Application of (S)-tetrahydro-2H-pyran-3-amine hydrochloride in medicinal chemistry and drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Utilization of (S)-tetrahydro-2H-pyran-3-amine hydrochloride in Contemporary Medicinal Chemistry

Introduction: The Strategic Value of the Tetrahydropyran Scaffold

In the landscape of modern drug discovery, the tetrahydropyran (THP) ring system has emerged as a privileged scaffold.[1] Its utility stems from a combination of favorable physicochemical properties: the saturated heterocyclic ring introduces three-dimensional character, improving spatial orientation for target engagement, while the ether oxygen can act as a hydrogen bond acceptor, enhancing solubility and modulating electronic properties. This compound, a chiral building block, offers medicinal chemists a robust entry point into this valuable chemical space.[2][3] Its hydrochloride salt form ensures enhanced aqueous solubility, simplifying its use in various reaction conditions.[2] This guide provides an in-depth exploration of its application, particularly in the development of enzyme inhibitors, and furnishes detailed protocols for its incorporation into lead compounds.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₅H₁₂ClNO[4]
Molecular Weight 137.61 g/mol [2][4]
Appearance Colorless to pale yellow solid[3]
Purity Typically ≥97%[4]
Solubility Readily soluble in water and polar organic solvents[3]
Storage Room temperature, under inert gas (Argon)[4]

Part 1: Core Applications in Drug Discovery

The rigid, non-planar conformation of the THP ring makes it an excellent scaffold for positioning substituents in precise vectors, which is critical for optimizing interactions within a protein's binding pocket.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Case Study

A prominent application of (S)-tetrahydro-2H-pyran-3-amine is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[5][6] DPP-4 is an enzyme that inactivates incretin hormones, which play a key role in regulating blood glucose.[7] Inhibiting DPP-4 prolongs the action of these hormones, leading to improved glycemic control.[7]

The amine group of the THP scaffold is crucial for anchoring the inhibitor within the DPP-4 active site. It is positioned to form key salt-bridge and hydrogen bond interactions with the side chains of acidic residues, specifically Glu205 and Glu206, as well as with Tyr662.[8] This interaction mimics the binding of the natural peptide substrates.

Workflow: From Building Block to Drug Candidate

The general strategy involves coupling the (S)-tetrahydro-2H-pyran-3-amine core with a suitably functionalized heterocyclic or aromatic system that occupies other regions of the DPP-4 binding site.

G A (S)-tetrahydro-2H-pyran-3-amine (Chiral Building Block) C C-N Bond Formation (Key Synthetic Step) A->C B Heterocyclic/Aromatic Partner (e.g., Xanthine, Pyrimidine) B->C D Lead Compound C->D E Structure-Activity Relationship (SAR) Optimization D->E F Clinical Candidate (e.g., Trelagliptin, Omarigliptin) E->F

Caption: General workflow for drug candidate synthesis.

Table of Representative DPP-4 Inhibitors:

CompoundStatusKey Feature
Trelagliptin Approved (Japan)A once-weekly DPP-4 inhibitor for type 2 diabetes.[7]
Omarigliptin Approved (Japan)A long-acting DPP-4 inhibitor, also for weekly administration.[9]
Compound 23 Clinical CandidateA potent and selective inhibitor with an excellent pharmacokinetic profile.[5]
Utility in Structure-Activity Relationship (SAR) Studies

The THP scaffold is a versatile tool for SAR exploration.[10] Its defined stereochemistry and conformationally restricted nature allow for systematic modifications to probe the chemical space of a target.

  • Improving Metabolic Stability : Fluorination of the tetrahydropyran ring is a common strategy in medicinal chemistry to block potential sites of metabolism and enhance bioavailability without significantly altering steric properties.[2]

  • Modulating Lipophilicity : The introduction of substituents on the THP ring can fine-tune the compound's lipophilicity, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2]

  • Exploring Target Interactions : In studies on monoamine transporters, extensions at different positions of the pyran ring have been used to explore the topology of the binding site. For instance, extensions at the 6-position of a related pyran scaffold led to improved activity, whereas modifications at the 3-position resulted in a loss of potency, providing valuable insights into the target's structural requirements.[11][12]

Part 2: Synthetic Protocols and Methodologies

The primary amine of this compound is a versatile nucleophile, readily participating in standard bond-forming reactions. The following protocols are foundational for its use in synthesis.

Protocol 1: N-Acylation via Mixed Anhydride Method

This protocol describes the formation of an amide bond between the title amine and a generic carboxylic acid. The mixed anhydride method is efficient and helps to minimize racemization when using chiral carboxylic acids.[13]

Principle: The carboxylic acid is first activated with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a non-nucleophilic base to form a highly reactive mixed anhydride. This intermediate is then immediately treated with the amine, which attacks the carbonyl carbon to form the stable amide bond.[13]

Reaction Visualization: N-Acylation Mechanism

G N-Acylation via Mixed Anhydride cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation R-COOH R-COOH R-COO- R-COO- R-COOH->R-COO- Mixed Anhydride Mixed Anhydride R-COO-->Mixed Anhydride + ClCOOiBu Tetrahedral Intermediate Tetrahedral Intermediate Mixed Anhydride->Tetrahedral Intermediate Base NMM (Base) Base->R-COO- Amine THP-NH2 Amine->Tetrahedral Intermediate Amide Product Amide Product Tetrahedral Intermediate->Amide Product Collapse

Caption: Mechanism of N-acylation using a mixed anhydride.

Materials & Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • Isobutyl chloroformate (1.05 equiv)

  • N-methylmorpholine (NMM) (2.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer, and a cooling bath (ice/salt or dry ice/acetone)

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (10 mmol, 1.0 equiv). Dissolve it in anhydrous DCM (30 mL).

  • Cooling: Cool the solution to -15 °C using an appropriate cooling bath.

  • Base Addition: Add N-methylmorpholine (11 mmol, 1.1 equiv) dropwise to the stirred solution.

  • Anhydride Formation: Slowly add isobutyl chloroformate (10.5 mmol, 1.05 equiv) dropwise, ensuring the internal temperature remains below -10 °C. Stir the resulting mixture for 30 minutes at -15 °C.

  • Amine Addition: In a separate flask, suspend this compound (11 mmol, 1.1 equiv) in anhydrous DCM (20 mL). Add N-methylmorpholine (11 mmol, 1.1 equiv) to neutralize the hydrochloride salt and stir for 5 minutes.

  • Coupling: Add the amine solution dropwise to the mixed anhydride mixture at -15 °C.

  • Reaction: Allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[13]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

IssuePossible CauseSuggested Solution
Low Yield Incomplete activation; moisture contamination.Ensure all reagents and glassware are anhydrous. Check the quality of the chloroformate.
Side Products Urethane formation; racemization.Maintain low temperatures (-15 °C) during activation and coupling. Add amine promptly after anhydride formation.
Starting Material Remains Insufficient activation or reaction time.Increase reaction time. Confirm stoichiometry of coupling partners.
Protocol 2: Reductive Amination

This protocol describes the formation of a secondary amine by coupling the title amine with an aldehyde or ketone. A one-pot procedure using a mild reducing agent is highly efficient.[14][15]

Principle: The amine and carbonyl compound react under mildly acidic conditions to form an imine (or iminium ion) intermediate in equilibrium. A hydride reagent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is used to reduce the C=N bond as it forms, driving the reaction to completion.[15]

Reaction Visualization: Reductive Amination Mechanism

G A R-CHO (Aldehyde) C Iminium Ion [R-CH=N+H-THP] A->C B THP-NH2 (Amine) B->C D Secondary Amine (Product) C->D E H+ E->C catalyst F NaBH(OAc)3 F->D

Caption: Simplified workflow for one-pot reductive amination.

Materials & Reagents:

  • Aldehyde or Ketone (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Triethylamine (TEA) (1.2 equiv, to free the amine)

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol

  • Acetic Acid (catalytic, ~5% v/v)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (10 mmol, 1.0 equiv), this compound (12 mmol, 1.2 equiv), and anhydrous DCE (40 mL).

  • Free Amine Generation: Add triethylamine (12 mmol, 1.2 equiv) to the suspension and stir for 10 minutes at room temperature.

  • Imine Formation: Add a few drops of glacial acetic acid to catalyze imine formation.[16] Stir the mixture for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (15 mmol, 1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor completion by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Troubleshooting:

IssuePossible CauseSuggested Solution
Aldehyde/Ketone Remains Inefficient imine formation; reducing agent degraded.Ensure the reaction is slightly acidic. Use freshly opened STAB. Increase reaction time.
Formation of Alcohol Byproduct Reducing agent is too reactive (e.g., NaBH₄).Use a milder, more selective reagent like STAB or NaBH₃CN.[15]
Dialkylation Not typically an issue with secondary amine formation.If starting with ammonia or a primary amine to make a tertiary amine, this can occur. Use a stoichiometric amount of the carbonyl compound.

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health (NIH).
  • Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorganic & Medicinal Chemistry Letters, 23(19), 5361-6.
  • Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors. ResearchGate.
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2022). MDPI.
  • Vyas, A.J., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry.
  • Preparation method of Trelagliptin. Google Patents. CN105622575A.
  • Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. (2011). PubMed.
  • (R)-tetrahydro-2H-pyran-3-amine hydrochloride - Introduction. (2024). ChemBK.
  • Ghosh, A.K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central (PMC).
  • Preparation method of trelagliptin. Google Patents. CN104961726A.
  • Preparation method of trelagliptin succinate. Google Patents. CN110950840B.
  • Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate. Google Patents. CN105541793A.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ARKIVOC.
  • Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). PubMed Central (PMC).
  • Reductive Amination. (2023). YouTube.
  • unsaturated amines of the tetrahydropyran series. ElectronicsAndBooks.
  • This compound, min 97%, 100 mg. CP Lab Safety.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). MDPI.
  • Reductive Amination | Synthesis of Amines. (2025). YouTube.
  • Chhabra, S., et al. (2006). Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Bioorganic & Medicinal Chemistry, 14(11), 3953-66.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. (2019). PubMed Central (PMC).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • N-Acylation Reactions of Amines. ResearchGate.
  • 22.4e Synthesis of Amines Reductive Amination. (2018). YouTube.
  • This compound (C007B-265906). Cenmed Enterprises.
  • Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. ResearchGate.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (2023). PubMed Central (PMC).

Sources

Application Notes and Protocols for Reactions Involving (S)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental use of (S)-tetrahydro-2H-pyran-3-amine hydrochloride. As a valuable chiral building block, this compound is frequently utilized in the synthesis of complex molecules and potential therapeutic agents, including protein degraders[1]. These application notes move beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and reproducible. We will cover essential physicochemical properties, safe handling, core reactivity, and provide detailed, step-by-step protocols for key synthetic transformations such as amide bond formation and reductive amination.

Physicochemical Properties & Strategic Handling

This compound is a chiral primary amine presented as its hydrochloride salt.[2] This salt form significantly enhances its stability and aqueous solubility, making it convenient for storage and initial dissolution.[2][3] However, for most nucleophilic reactions, the amine must be liberated from its salt form. Understanding its properties is the first step to successful experimentation.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₅H₁₂ClNO[1][4]
Molecular Weight 137.61 g/mol [1][2]
Appearance Colorless to pale yellow solid[3]
Melting Point 198–202°C (with decomposition)[2]
pKa (of conjugate acid)9.2 ± 0.1[2]
Solubility (25°C) 48 mg/mL (Water), 6 mg/mL (Ethanol)[2]
Storage 2-8°C, under inert gas (e.g., Argon)[1][5]
Safety and Handling Precautions

As with any chemical reagent, proper safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3]

  • Ventilation: Handle the solid and any solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[4]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[4]

    • Inhalation: Move the person into fresh air.[4]

    • In all cases of exposure, consult a physician and have the Safety Data Sheet (SDS) available.[4][6]

Core Reactivity: The Deprotonation Prerequisite

The amine group of this compound is protonated, rendering it non-nucleophilic. To engage this compound in reactions like amide coupling or reductive amination, it must first be converted to its free amine form. This is typically achieved by adding a non-nucleophilic organic base. The choice of base and stoichiometry is critical for reaction success.

  • Why a Non-Nucleophilic Base? A nucleophilic base could potentially compete with the free amine in the subsequent reaction, leading to unwanted side products. Hindered tertiary amines like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are common choices.

  • Stoichiometry: At least one molar equivalent of base is required to neutralize the hydrochloride. In practice, a slight excess (1.1 to 1.5 equivalents) is often used to ensure complete deprotonation, especially if other acidic species are present in the reaction mixture.

The diagram below illustrates this essential acid-base equilibrium.

Deprotonation cluster_0 Initial State cluster_1 Reaction Conditions cluster_2 Active State HCl_Salt <(S)-THP-NH₃⁺Cl⁻ (Salt Form, Non-nucleophilic)> Free_Amine <(S)-THP-NH₂ (Free Amine, Nucleophilic)> HCl_Salt->Free_Amine + Base Deprotonation Base Base (e.g., DIPEA, TEA) Protonated_Base Base-H⁺Cl⁻ Base->Protonated_Base Neutralization Free_Amine->HCl_Salt + H⁺ Protonation Amide_Coupling_Workflow Start Start: - Carboxylic Acid (R-COOH) - (S)-THP-NH₃⁺Cl⁻ - Anhydrous Solvent (DMF) Step1 Step 1: Add Base (DIPEA, >2 eq) & Stir 15 min Start->Step1 Step2 Step 2: Add Coupling Agent (HATU, 1.1 eq) Step1->Step2 Step3 Step 3: Stir at RT (1-4 hours) Step2->Step3 Step4 Step 4: Monitor by LC-MS/TLC Step3->Step4 Step5 Step 5: Aqueous Work-up & Extraction Step4->Step5 Reaction Complete End End: Purified Amide Product Step5->End

Caption: Workflow for a standard HATU-mediated amide coupling reaction.

Step-by-Step Protocol
  • Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add this compound (1.1 eq) to the flask.

  • Base Addition: Cool the mixture to 0°C in an ice bath. Slowly add DIPEA (2.5 eq). Stir for 15 minutes.

  • Activation & Coupling: Add HATU (1.1 eq) portion-wise to the stirring solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Table 2: Example Optimization Data for Amide Coupling

EntryEquivalents of AmineEquivalents of DIPEATemperature (°C)Time (h)Yield (%)
11.02.2RT475
21.22.5RT292
31.22.50 -> RT295
41.53.00 -> RT294

Application Protocol: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.

Causality and Reagent Choice:

  • Imine/Enamine Formation: The reaction proceeds via the initial formation of a Schiff base (imine) or an enamine intermediate. This step is often acid-catalyzed and reversible.

  • Reducing Agent: A mild reducing agent is required that selectively reduces the C=N double bond of the imine in the presence of the starting carbonyl group. Sodium triacetoxyborohydride (STAB) is an ideal choice as it is less basic and more selective than other hydride reagents like sodium borohydride.

Reductive_Amination_Workflow Start Start: - Aldehyde/Ketone - (S)-THP-NH₃⁺Cl⁻ - Anhydrous Solvent (DCE/DCM) Step1 Step 1: Add Base (TEA, 1.2 eq) & Stir 15 min Start->Step1 Step2 Step 2: Add Reducing Agent (STAB, 1.5 eq) Step1->Step2 Step3 Step 3: Stir at RT (2-12 hours) Step2->Step3 Step4 Step 4: Monitor by LC-MS/TLC Step3->Step4 Step5 Step 5: Quench & Aqueous Work-up Step4->Step5 Reaction Complete End End: Purified Secondary Amine Step5->End

Caption: Workflow for a reductive amination using STAB.

Step-by-Step Protocol
  • Preparation: In a dry flask under an inert atmosphere, combine the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or DCM.

  • Base Addition: Add triethylamine (TEA) (1.3 eq) and stir the mixture for 20-30 minutes at room temperature to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 2 to 12 hours.

  • Monitoring: Monitor the reaction by LC-MS or TLC.

  • Work-up: a. Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. b. Stir vigorously for 15 minutes until gas evolution ceases. c. Separate the organic layer. Extract the aqueous layer with DCM. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • (S)-Tetrahydro-2h-pyran-3-amine, HCl - Benchchem.
  • This compound - Safety Data Sheet - ChemicalBook. (2022-12-31).
  • This compound | 1071829-81-6 - ChemicalBook.
  • MSDS of this compound - Capot Chemical. (2011-04-27).
  • This compound | 1071829-81-6 - ChemicalBook.
  • Oxan-3-amine | C5H11NO | CID 5200320 - PubChem - NIH.
  • Tetrahydro-2H-pyran-3-amine hydrochloride - [T1132] - Synthonix.
  • (R)-Tetrahydro-2H-pyran-3-amine hydrochloride - Sigma-Aldrich.
  • (R)-tetrahydro-2H-pyran-3-amine hydrochloride - ChemBK. (2024-04-09).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-24).
  • This compound, min 97%, 100 mg - CP Lab Safety.

Sources

Application Notes and Protocols: Determination of Enantiomeric Purity of (S)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-tetrahydro-2H-pyran-3-amine hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. The stereochemical configuration of chiral molecules can dramatically influence their pharmacological and toxicological properties. Consequently, the accurate determination of enantiomeric purity is a critical aspect of quality control in drug development and manufacturing. This document provides detailed application notes and protocols for the analysis of the enantiomeric purity of this compound using various analytical techniques.

The primary challenge in enantiomeric purity assessment lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. Therefore, chiral recognition is essential for their separation and quantification. This guide will explore several well-established chromatographic and spectroscopic methods that employ chiral selectors to induce a diastereomeric relationship between the enantiomers, enabling their differentiation.

Chromatographic Methods for Enantiomeric Purity Determination

Chromatographic techniques are powerful tools for the separation and quantification of enantiomers.[1][2] The choice of method often depends on the volatility and polarity of the analyte, as well as the desired sensitivity and throughput.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Chiral HPLC is a widely adopted technique for enantiomeric separations due to its versatility and high resolution.[2][3] The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including amines.[4][5]

Causality Behind Experimental Choices:
  • Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those derived from cellulose or amylose, are chosen for their broad applicability and proven success in resolving a wide variety of chiral compounds, including amines.[5] The chiral cavities and interactive sites on the polysaccharide backbone provide the necessary stereospecific interactions for separation.

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol is often preferred for amine separations on polysaccharide CSPs. This combination enhances the chiral recognition by promoting hydrogen bonding and dipole-dipole interactions between the analyte and the CSP.

  • Additive: The addition of a small amount of an acidic or basic modifier to the mobile phase can significantly improve peak shape and resolution for basic compounds like amines.[4][6] For amines, a basic additive like diethylamine (DEA) or an acidic additive like trifluoroacetic acid (TFA) can be used to suppress tailing and enhance enantioselectivity.

Experimental Protocol: Chiral HPLC
ParameterRecommended Conditions
Column Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
Step-by-Step Methodology:
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample solution.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Data Analysis: Integrate the peak areas of the (S)- and (R)-enantiomers. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualization of HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Injection Inject Sample Sample->Injection 10 µL Separation Chiral Column Separation Injection->Separation Mobile Phase Flow Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, particularly for chiral separations.[7][8] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC often provides faster separations and reduced solvent consumption compared to HPLC.[7][]

Causality Behind Experimental Choices:
  • Mobile Phase: The use of supercritical CO2 as the primary mobile phase component offers low viscosity and high diffusivity, leading to faster analysis times and higher efficiency. A polar co-solvent, such as methanol, is added to modulate the mobile phase strength and improve the solubility of the polar analyte.

  • Additives: Similar to HPLC, additives are crucial for achieving good peak shape and resolution for amines in SFC.[10][11] A combination of an acid (e.g., trifluoroacetic acid) and a base (e.g., triethylamine) is often used to create a buffer system that improves peak symmetry.[10]

Experimental Protocol: Chiral SFC
ParameterRecommended Conditions
Column Chiralpak® AD-3R or similar polysaccharide-based column, 150 x 4.6 mm, 3 µm
Mobile Phase CO2 / Methanol with 0.2% Trifluoroacetic Acid and 0.1% Triethylamine (gradient or isocratic)
Flow Rate 3.0 mL/min
Outlet Pressure 150 bar
Column Temperature 35 °C
Detection UV at 210 nm
Injection Volume 5 µL
Sample Preparation Dissolve this compound in methanol to a concentration of 1 mg/mL.
Step-by-Step Methodology:
  • System Equilibration: Equilibrate the SFC system with the mobile phase until the pressure and temperature are stable.

  • Sample Injection: Inject the prepared sample solution.

  • Data Acquisition: Record the chromatogram.

  • Data Analysis: Integrate the peak areas and calculate the enantiomeric excess as described for the HPLC method.

Visualization of SFC Workflow:

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Sample Dissolve Sample in Methanol Injection Inject Sample Sample->Injection 5 µL Separation Chiral Column Separation Injection->Separation Supercritical CO2 + Co-solvent Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for enantiomeric purity analysis by Chiral SFC.

Gas Chromatography (GC) with Chiral Stationary Phases

For volatile and thermally stable amines, chiral GC is an excellent technique offering high resolution and sensitivity.[12] Since this compound is a salt and not sufficiently volatile, derivatization is required to convert it into a more volatile and thermally stable compound.[13][14]

Causality Behind Experimental Choices:
  • Derivatization: Derivatization with an agent like trifluoroacetic anhydride (TFAA) converts the polar amine group into a less polar and more volatile trifluoroacetamide. This is a necessary step to make the analyte suitable for GC analysis.[13]

  • Chiral Stationary Phase: Cyclodextrin-based chiral stationary phases are commonly used for the GC separation of a wide range of chiral compounds, including derivatized amines.[14][15] The inclusion complexation mechanism of cyclodextrins provides the enantioselective interactions.

Experimental Protocol: Chiral GC
ParameterRecommended Conditions
Column Rt®-βDEXcst (or similar β-cyclodextrin-based column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow of 1.5 mL/min
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp to 180 °C at 5 °C/min, hold for 5 min
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Injection Mode Split (50:1)
Injection Volume 1 µL
Sample Preparation Derivatization: To 1 mg of the sample, add 500 µL of dichloromethane and 100 µL of trifluoroacetic anhydride. Heat at 60 °C for 30 minutes. Evaporate the solvent and excess reagent under a stream of nitrogen and reconstitute the residue in 1 mL of dichloromethane.
Step-by-Step Methodology:
  • Derivatization: Perform the derivatization of the sample as described above.

  • GC Injection: Inject the derivatized sample into the GC.

  • Data Acquisition: Run the temperature program and record the chromatogram.

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess.

Visualization of GC Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Derivatization Derivatization with TFAA Injection Inject Sample Derivatization->Injection 1 µL Separation Chiral Column Separation Injection->Separation Temperature Program Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % ee Integration->Calculation NMR_CSA_Principle Analyte Enantiomeric Mixture (S)-Amine & (R)-Amine Complexes Diastereomeric Complexes [(S)-Amine:(R)-BINOL] [(R)-Amine:(R)-BINOL] Analyte->Complexes CSA Chiral Solvating Agent (e.g., (R)-BINOL) CSA->Complexes NMR NMR Spectrum (Distinct Signals) Complexes->NMR

Sources

Application Notes and Protocols: (S)-Tetrahydro-2H-pyran-3-amine Hydrochloride as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-tetrahydro-2H-pyran-3-amine hydrochloride is emerging as a valuable chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] Its rigid tetrahydropyran scaffold and stereodefined amine functionality make it an intriguing candidate for use as a chiral ligand in asymmetric catalysis. While its application as a catalytic ligand is an area of active development, this guide provides a comprehensive overview of its potential, grounded in the established principles of chiral amine catalysis. We present a detailed, field-proven protocol for an asymmetric Michael addition—a foundational carbon-carbon bond-forming reaction—using a closely related chiral primary amine. This protocol serves as a robust starting point for researchers to explore the catalytic efficacy of this compound in their own synthetic endeavors.

Introduction: The Promise of Chiral Cyclic Amines in Catalysis

Chiral amines are a cornerstone of modern asymmetric synthesis, acting as highly effective organocatalysts or as ligands for transition metals.[2] They are prized for their ability to induce stereoselectivity in a wide array of chemical transformations, including aldol reactions, Mannich reactions, and Michael additions. The catalytic power of chiral primary amines often stems from their ability to form transient chiral enamines or iminium ions with carbonyl-containing substrates, thereby controlling the facial selectivity of the ensuing reaction.

This compound (Figure 1) presents a unique structural motif for a chiral ligand. The tetrahydropyran ring introduces conformational rigidity and a potential secondary coordination site through its oxygen atom. These features can significantly influence the steric environment around the catalytic center, potentially leading to high levels of enantioselectivity.

Figure 1: Structure of this compound

G cluster_cycle Catalytic Cycle A Chiral Primary Amine ((S)-THP-3-Amine) C Chiral Enamine Intermediate A->C + Aldehyde B Aldehyde B->C E Iminium Ion Intermediate C->E + Nitro-olefin D Nitro-olefin D->E E->A Hydrolysis F Chiral Product E->F + H2O

Caption: Generalized catalytic cycle for an asymmetric Michael addition.

Representative Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

While a specific, peer-reviewed protocol for this compound as a catalyst is not yet established in the literature, the following protocol for a similar chiral primary amine, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, provides a robust and well-validated starting point for experimentation.

3.1. Materials and Reagents

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (or this compound)

  • trans-β-Nitrostyrene

  • Propanal

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

3.2. Experimental Procedure

  • To a stirred solution of trans-β-nitrostyrene (1.0 mmol, 149.1 mg) in anhydrous toluene (2.0 mL) at room temperature, add the chiral amine catalyst (0.1 mmol, 10 mol%).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add propanal (2.0 mmol, 116.2 mg, 0.145 mL) dropwise over 5 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired γ-nitro aldehyde.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.

3.3. Expected Results and Data Presentation

The performance of different chiral amine catalysts can vary significantly. The table below presents typical data for the asymmetric Michael addition, which can be used as a benchmark when evaluating this compound.

CatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolToluene039598
Hypothetical: (S)-THP-3-Amine HClToluene04>90>90

Note: The data for this compound is hypothetical and serves as a target for optimization.

Workflow for Catalyst Screening and Optimization

For researchers investigating the catalytic potential of this compound, a systematic approach to screening and optimization is crucial. The following workflow provides a logical progression for these studies.

G cluster_workflow Catalyst Screening and Optimization Workflow A Select Model Reaction (e.g., Michael Addition) B Initial Catalyst Screening (Vary Solvent, Temp.) A->B C Analyze Yield and ee (TLC, NMR, Chiral HPLC) B->C D Optimize Catalyst Loading (1-20 mol%) C->D Promising Results? E Substrate Scope Evaluation (Vary Aldehyde and Nitro-olefin) D->E F Mechanistic Studies (Kinetics, Intermediates) E->F

Caption: A systematic workflow for evaluating a new chiral catalyst.

Conclusion and Future Outlook

This compound holds significant promise as a novel chiral ligand for asymmetric catalysis. Its unique structural features suggest the potential for high stereocontrol in a variety of important chemical transformations. While detailed catalytic applications of this specific amine are still emerging in the scientific literature, the principles of chiral amine catalysis are well-established. The representative protocol and optimization workflow provided here offer a solid foundation for researchers to unlock the catalytic potential of this intriguing molecule. Further research into its coordination chemistry with various metals and its application in a broader range of asymmetric reactions will undoubtedly expand its utility in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

References

  • Alexakis, A., et al. (2004). Biphenol-Based Phosphoramidite Ligands for the Enantioselective Copper-Catalyzed Conjugate Addition. Journal of Organic Chemistry. [Link]
  • Cox, P. J., & Simpkins, N. S. (1991). Asymmetric synthesis using homochiral lithium amide bases. Tetrahedron: Asymmetry. [Link]
  • O'Brien, P. (2002). Recent developments in chiral lithium amide base chemistry. Tetrahedron. [Link]

Sources

Application Notes & Protocols: N-Functionalization of (S)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the N-functionalization of (S)-tetrahydro-2H-pyran-3-amine hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug development. We present detailed, validated protocols for three primary classes of N-functionalization: N-acylation , N-sulfonylation , and N-alkylation via reductive amination . The guide emphasizes the underlying chemical principles, critical experimental parameters, and robust work-up and purification strategies. Each protocol is designed to be self-validating, offering researchers a reliable foundation for synthesizing diverse libraries of N-substituted tetrahydropyran derivatives.

Introduction: Significance and Scope

The tetrahydropyran (THP) motif is a privileged scaffold found in numerous natural products and pharmaceuticals. Its saturated, non-planar ring system offers an attractive vector in three-dimensional space for exploring chemical diversity. Specifically, chiral amines like (S)-tetrahydro-2H-pyran-3-amine provide a key attachment point for introducing various functional groups (R) that can modulate a compound's pharmacological properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile.

This guide addresses the practical challenges and procedural nuances of working with the amine's hydrochloride salt, presenting three fundamental, high-yielding transformations to generate amides, sulfonamides, and secondary/tertiary amines.

Overall_Workflow Start (S)-tetrahydro-2H-pyran-3-amine HCl FreeAmine Free Amine (in situ generation) Start->FreeAmine Neutralization Acylation N-Acylation FreeAmine->Acylation RCOCl or (RCO)₂O Sulfonylation N-Sulfonylation FreeAmine->Sulfonylation RSO₂Cl ReductiveAmination N-Alkylation (Reductive Amination) FreeAmine->ReductiveAmination R'COR'' + Reducing Agent Amide N-Acyl Product (Amide) Acylation->Amide Sulfonamide N-Sulfonyl Product (Sulfonamide) Sulfonylation->Sulfonamide SubstitutedAmine N-Alkyl Product (Substituted Amine) ReductiveAmination->SubstitutedAmine

Caption: Overall workflow for N-functionalization.

Pre-Reaction Considerations: Neutralization of the Hydrochloride Salt

The starting material is an ammonium salt, where the nitrogen lone pair is protonated, rendering it non-nucleophilic. Therefore, the initial and most critical step in any N-functionalization is the in situ or prior liberation of the free amine.[1][2] This is achieved by adding a suitable base to neutralize the HCl.

Causality Behind Base Selection:

  • For Acylation/Sulfonylation: A stoichiometric amount of a non-nucleophilic organic base (e.g., triethylamine, DIPEA) is often added to neutralize the HCl salt, with an additional equivalent required to scavenge the HCl generated during the reaction itself.

  • For Reductive Amination: The reaction is often buffered or performed with a base that does not interfere with the reducing agent.

  • Aqueous Work-up Method: For reactions where the free amine needs to be isolated first, a simple acid-base extraction is effective.[3]

Protocol 2.1: Generation of Free Amine via Extraction

  • Dissolve this compound in deionized water.

  • Cool the solution in an ice bath and add 2M sodium hydroxide (NaOH) solution dropwise until the pH is >12.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

    • Note: The free amine is a low-boiling point liquid and should be used immediately or stored under an inert atmosphere. For most applications, in situ neutralization is preferred.

Core N-Functionalization Protocols

Protocol I: N-Acylation (Amide Bond Formation)

N-acylation with acyl chlorides or anhydrides is a robust and rapid method for forming stable amide bonds.[4][5] The reaction proceeds via a nucleophilic addition-elimination mechanism.[6] The choice of base is critical to neutralize the generated HCl without promoting side reactions.

Acylation_Reaction Amine (S)-THP-Amine (Free Base) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (R-COCl) AcylChloride->Intermediate Base Base (e.g., Et₃N) Salt Et₃N·HCl Base->Salt Scavenges HCl Solvent Solvent (e.g., DCM) Product N-Acyl Product (Amide) Intermediate->Product Elimination of Cl⁻

Caption: N-Acylation reaction pathway.

Table 1: Typical Reagents and Conditions for N-Acylation

ComponentReagent ExampleStoichiometry (Equivalents)Purpose
Amine Salt (S)-tetrahydro-2H-pyran-3-amine HCl1.0Starting Material
Acylating Agent Benzoyl Chloride1.0 - 1.2Electrophile
Base Triethylamine (Et₃N)2.2 - 2.5Neutralizes HCl salt & scavenges byproduct
Solvent Dichloromethane (DCM), Anhydrous~0.1 - 0.2 MReaction Medium
Temperature 0 °C to Room Temperature-Controls reaction rate

Experimental Protocol 3.1.1: Synthesis of N-benzoyl-(S)-tetrahydro-2H-pyran-3-amine

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Suspend the salt in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq.) dropwise and stir for 15 minutes.

  • Slowly add a solution of benzoyl chloride (1.1 eq.) in DCM to the reaction mixture. Maintain the temperature at 0 °C during addition.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed to the work-up and purification protocol (Section 4).

Protocol II: N-Sulfonylation (Sulfonamide Bond Formation)

The synthesis of sulfonamides is analogous to N-acylation, employing a sulfonyl chloride as the electrophile.[7] Sulfonamides are key functional groups in many marketed drugs. The reaction is generally clean and high-yielding.

Sulfonylation_Reaction Amine (S)-THP-Amine (Free Base) Intermediate Sulfonamide Adduct Amine->Intermediate Nucleophilic Attack SulfonylChloride Sulfonyl Chloride (R-SO₂Cl) SulfonylChloride->Intermediate Base Base (e.g., Pyridine) Salt Pyridine·HCl Base->Salt Scavenges HCl Solvent Solvent (e.g., DCM) Product N-Sulfonyl Product (Sulfonamide) Intermediate->Product Elimination of Cl⁻

Caption: N-Sulfonylation reaction pathway.

Table 2: Typical Reagents and Conditions for N-Sulfonylation

ComponentReagent ExampleStoichiometry (Equivalents)Purpose
Amine Salt (S)-tetrahydro-2H-pyran-3-amine HCl1.0Starting Material
Sulfonylating Agent p-Toluenesulfonyl Chloride1.0 - 1.2Electrophile
Base Pyridine or Et₃N2.2 - 3.0Neutralizes HCl salt & scavenges byproduct
Solvent Dichloromethane (DCM), Anhydrous~0.1 - 0.2 MReaction Medium
Temperature 0 °C to Room Temperature-Controls reaction rate

Experimental Protocol 3.2.1: Synthesis of N-(p-toluenesulfonyl)-(S)-tetrahydro-2H-pyran-3-amine

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Suspend the salt in anhydrous DCM and cool to 0 °C.

  • Add pyridine (3.0 eq.) and stir for 15 minutes.

  • Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.[8]

  • Upon completion, proceed to the work-up and purification protocol (Section 4).

Protocol III: N-Alkylation (Reductive Amination)

Reductive amination is one of the most effective methods for synthesizing secondary and tertiary amines.[9][10] The process involves the initial formation of an imine (or enamine) intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[11][12] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines in the presence of carbonyls, and does not require strictly anhydrous conditions.[13]

Reductive_Amination Amine (S)-THP-Amine (Free Base) Imine Iminium Ion Intermediate Amine->Imine Condensation (-H₂O) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product N-Alkyl Product (Secondary Amine) Imine->Product Reduction Reducer NaBH(OAc)₃ Reducer->Product

Caption: N-Alkylation via Reductive Amination.

Table 3: Typical Reagents and Conditions for Reductive Amination

ComponentReagent ExampleStoichiometry (Equivalents)Purpose
Amine Salt (S)-tetrahydro-2H-pyran-3-amine HCl1.0Starting Material
Carbonyl Cyclohexanone1.0 - 1.2Electrophile
Reducing Agent Sodium Triacetoxyborohydride1.3 - 1.5Hydride source
Solvent 1,2-Dichloroethane (DCE) or DCM~0.1 MReaction Medium
Additive Acetic Acid (optional)CatalyticCatalyzes imine formation

Experimental Protocol 3.3.1: Synthesis of N-cyclohexyl-(S)-tetrahydro-2H-pyran-3-amine

  • To a round-bottom flask, add this compound (1.0 eq.) and cyclohexanone (1.1 eq.).

  • Add 1,2-dichloroethane (DCE) as the solvent.

  • Add triethylamine (1.1 eq.) to neutralize the HCl salt and stir for 10 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the product mass.

  • Upon completion, proceed to the work-up and purification protocol (Section 4).

General Work-up and Purification Strategies

The work-up procedure is designed to remove excess reagents, salts, and byproducts.[14] The basic nature of amine products requires specific considerations during extraction and chromatography.[15]

Protocol 4.1: Aqueous Work-up

  • Quench the reaction mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • If the reaction was performed in a water-miscible solvent, dilute it with an immiscible organic solvent like DCM or ethyl acetate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove unreacted starting amine and basic reagents like pyridine/Et₃N). Note: This step is omitted if the final product is a basic amine, as it will also be protonated and move to the aqueous layer.[16][17]

    • Saturated aqueous NaHCO₃ (to neutralize any remaining acid).

    • Brine (to reduce the solubility of organic material in the aqueous phase).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Protocol 4.2: Purification by Column Chromatography Basic amines often exhibit poor peak shape (tailing) on standard silica gel due to interactions with acidic silanol groups.[18]

  • Strategy 1 (Mobile Phase Modifier): Add a small amount of a competing base, such as 1-2% triethylamine or ammonium hydroxide, to the eluent system (e.g., Hexane/Ethyl Acetate).[19][20]

  • Strategy 2 (Modified Stationary Phase): Use amine-functionalized silica or basic alumina, which provides a less acidic surface and significantly improves peak shape and separation efficiency.[18][21][22]

Product Characterization

The identity and purity of the final N-functionalized product should be confirmed using standard analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a rapid assessment of reaction completion, product purity, and confirmation of the molecular weight via the parent ion peak ([M+H]⁺).[23][24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the structure by showing characteristic shifts. For example, in N-acylation, the proton on the chiral center adjacent to the nitrogen (H3) will shift downfield. The appearance of signals corresponding to the newly introduced functional group (e.g., aromatic protons for a benzoyl group) is also diagnostic.

    • ¹³C NMR: Confirms the carbon skeleton and the presence of new functional groups (e.g., the amide carbonyl carbon signal around 165-175 ppm).

Safety Precautions

  • General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Reagent Specific:

    • Acyl and Sulfonyl Chlorides: Are corrosive and lachrymatory. Handle with extreme care.[7]

    • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Add cautiously to aqueous solutions during work-up.

    • Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Handle with appropriate care.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?
  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?
  • Reddit. (2024, March 12). Amine workup : r/Chempros.
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?
  • Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines.
  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • ResearchGate. (2018, August 2). Separation of organic compounds using amino-functionalized silica gel spherical 40-75um?
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • Ali, A., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(15), 2779. [Link]
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. [Link]
  • Bouasla, R., et al. (2017). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry, 33(3), 1454-1460. [Link]
  • Chad's Prep. (2018, September 21). 22.
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides.
  • Doležal, K., et al. (2022). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany, 73(10), 3249-3261. [Link]
  • Edison, A. S., et al. (2011). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.
  • All About Chemistry. (2021, February 4). Preparation of amines by reductive amination of aldehydes and Ketones [Video]. YouTube. [Link]
  • Kless, A., et al. (2018). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. Molecules, 23(11), 2955. [Link]
  • Kumar, V., et al. (2015). Use of LC-MS/TOF, LC-MS(n), NMR and LC-NMR in characterization of stress degradation products: Application to cilazapril. Journal of Pharmaceutical and Biomedical Analysis, 111, 237-248. [Link]
  • ResearchGate. (n.d.). N -> N ' acyl migration in an ethylenediamine derivative: Isolation and NMR characterization of a reaction intermediate.
  • National Center for Biotechnology Information. (n.d.). Oxan-3-amine. PubChem Compound Database.

Sources

The Strategic Incorporation of (S)-tetrahydro-2H-pyran-3-amine hydrochloride in the Synthesis of Potent Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and selectivity is paramount. Chiral amines, in particular, serve as foundational building blocks in the synthesis of a vast array of pharmaceuticals.[1] Among these, (S)-tetrahydro-2H-pyran-3-amine hydrochloride has emerged as a "privileged scaffold" – a molecular framework that is recurrently found in potent and selective inhibitors of various enzyme classes. Its inherent chirality, coupled with the conformational rigidity and hydrogen bonding capacity of the tetrahydropyran (THP) ring, makes it an invaluable asset in the design of drugs targeting enzymes such as Dipeptidyl Peptidase-4 (DPP-4) and Bruton's Tyrosine Kinase (BTK).[2][3][4]

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of two distinct classes of enzyme inhibitors. As a senior application scientist, the following sections will not only delineate the synthetic steps but also elucidate the underlying chemical principles and the strategic rationale for its inclusion in these impactful therapeutic agents.

Part 1: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors – The Omarigliptin Approach

DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.[2] They function by blocking the degradation of incretin hormones, which in turn increases insulin secretion in a glucose-dependent manner. Omarigliptin, a long-acting DPP-4 inhibitor, features the (S)-tetrahydro-2H-pyran-3-amine moiety as a key structural element that contributes to its potent and selective inhibitory activity.[5]

The Role of the Tetrahydropyran Moiety in DPP-4 Inhibition

The (S)-configuration of the amine on the tetrahydropyran ring is crucial for optimal binding to the active site of the DPP-4 enzyme. X-ray crystallography studies of DPP-4 in complex with inhibitors have revealed that the amine group forms a key salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 pocket of the enzyme.[6][7] The tetrahydropyran ring itself occupies a hydrophobic pocket, and its oxygen atom can participate in hydrogen bonding interactions, further anchoring the inhibitor to the active site.[3][8] This multi-point interaction contributes to the high affinity and selectivity of inhibitors containing this scaffold.

Synthetic Workflow for a Key Intermediate of Omarigliptin

The synthesis of omarigliptin involves a convergent approach, where the chiral tetrahydropyran amine core is coupled with a pyrazole-containing fragment. A key step in this process is the diastereoselective reductive amination of a protected pyranone with the amine hydrochloride.[4][5]

Diagram 1: Synthetic Workflow for Omarigliptin Intermediate

G cluster_0 Pyranone Synthesis cluster_1 Amine Coupling start Starting Materials step1 Multi-step synthesis start->step1 pyranone tert-butyl ((2R,3S)-2-(2,5-difluorophenyl) -5-oxotetrahydro-2H-pyran-3-yl)carbamate step1->pyranone reductive_amination Reductive Amination pyranone->reductive_amination amine (S)-tetrahydro-2H-pyran-3-amine hydrochloride amine->reductive_amination deprotection Boc Deprotection reductive_amination->deprotection product Omarigliptin deprotection->product

Caption: A simplified workflow for the synthesis of Omarigliptin.

Protocol 1: Diastereoselective Reductive Amination

This protocol outlines the key reductive amination step to form the core of the omarigliptin molecule.[4]

Materials:

  • tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate (1.0 eq)

  • This compound (1.2 eq)

  • Sodium triacetoxyborohydride (NaHB(OAc)₃) (1.5 eq)

  • N,N-Dimethylacetamide (DMAc)

  • Trifluoroacetic acid (TFA)

  • Ammonium hydroxide (30%)

  • Water

Procedure:

  • Amine Salt Free-Basing (In Situ): In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate and this compound in DMAc. Cool the mixture to -15 °C. The hydrochloride salt will be neutralized in situ by the reaction conditions to the free amine required for the reaction.

  • Reductive Amination: Add sodium triacetoxyborohydride in portions to the cooled solution, maintaining the temperature below -10 °C. The reaction is stirred at this temperature overnight. The sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations.[9][10]

  • Work-up and Crystallization: Warm the reaction to room temperature. Initiate crystallization by adding a seed crystal, followed by heating to 40 °C. Gradually add a solution of 30% ammonium hydroxide and water. Cool the mixture and age until crystallization is complete.

  • Filtration and Drying: Filter the solid product, wash with a mixture of DMAc/water, followed by water. Dry the wet cake under vacuum at 40 °C to afford the Boc-protected omarigliptin precursor.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed by treatment with trifluoroacetic acid in a suitable solvent like dichloromethane or neat TFA, followed by neutralization to yield omarigliptin.[4]

Quantitative Data for Omarigliptin
ParameterValueReference
DPP-4 IC₅₀ 1.6 nM[2]
Terminal Half-life (t½) ~120 hours[2]
Oral Bioavailability (F) ~100% (in rats and dogs)[2]
Plasma Protein Binding (human) 32%[2]

Part 2: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling.[11] Its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.[12] Several BTK inhibitors incorporate cyclic amine structures to enhance binding affinity and selectivity.

The Rationale for Incorporating the Tetrahydropyran Moiety in BTK Inhibitors

The active site of BTK presents a hinge region and a hydrophobic pocket.[1][3] The (S)-tetrahydro-2H-pyran-3-amine moiety can be strategically employed to interact with key residues in this active site. The amine can form hydrogen bonds with the hinge region (e.g., Met477), while the tetrahydropyran ring can occupy the hydrophobic pocket, contributing to the overall binding affinity. The defined stereochemistry ensures a precise orientation within the binding site, which is crucial for potent inhibition.

Synthetic Strategy for a Representative BTK Inhibitor

A common strategy for synthesizing BTK inhibitors involves the coupling of a heterocyclic core (e.g., pyrazolopyrimidine) with a substituted phenyl group via an amide bond.[12] The this compound can be incorporated through a standard amide coupling reaction with a suitable carboxylic acid-functionalized fragment.

Diagram 2: General Synthetic Strategy for a BTK Inhibitor

G cluster_0 Carboxylic Acid Synthesis cluster_1 Amide Coupling start_acid Starting Materials synthesis_acid Multi-step synthesis start_acid->synthesis_acid acid Carboxylic Acid Fragment (e.g., 2-methyl-5-(3-(trifluoromethyl) benzamido)benzoic acid) synthesis_acid->acid coupling Amide Coupling (e.g., HATU, DIPEA) acid->coupling amine_btk (S)-tetrahydro-2H-pyran-3-amine hydrochloride amine_btk->coupling product_btk BTK Inhibitor coupling->product_btk

Caption: General workflow for the synthesis of a representative BTK inhibitor.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes a general and highly efficient method for the formation of an amide bond between this compound and a carboxylic acid, a key step in the synthesis of many BTK inhibitors.[3][13]

Materials:

  • Carboxylic acid (e.g., 2-methyl-5-(3-(trifluoromethyl)benzamido)benzoic acid) (1.0 eq)

  • This compound (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Carboxylic Acid Activation: In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF. Add HATU to the solution. HATU is a highly effective coupling reagent that minimizes side reactions and racemization.[3]

  • Base Addition: Add DIPEA to the reaction mixture. DIPEA is a non-nucleophilic base that will neutralize the hydrochloride salt of the amine and facilitate the coupling reaction. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add this compound to the activated carboxylic acid solution. Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired amide.

Representative Data for BTK Inhibitors

The following table provides IC₅₀ values for several BTK inhibitors, illustrating the potency that can be achieved with various scaffolds. While a specific inhibitor using the exact this compound is not publicly detailed with full synthetic and biological data, the values demonstrate the target potency for this class of compounds.

BTK InhibitorBTK IC₅₀Reference
Ibrutinib0.5 nM[14]
Acalabrutinib5.1 nM[14]
Zanubrutinib<1 nM[14]
GNE-4310.91 nM[12]
Compound 10j (N,9-Diphenyl-9H-purin-2-amine scaffold)0.4 nM[11]

Conclusion: A Versatile Building Block for Targeted Therapies

This compound has proven to be a cornerstone in the development of highly effective and selective enzyme inhibitors. Its unique structural and stereochemical properties allow for precise interactions within the active sites of enzymes like DPP-4 and BTK, leading to potent inhibition. The protocols detailed herein provide a practical framework for the incorporation of this valuable chiral building block into drug candidates. As our understanding of enzyme structure and function continues to evolve, the strategic application of such privileged scaffolds will undoubtedly remain a key driver of innovation in drug discovery.

References

  • Vertex AI Search. (2024). The Essential Role of Chiral Amines in Drug Discovery and Development.
  • Benchchem. (n.d.). (S)-Tetrahydro-2h-pyran-3-amine, HCl.
  • Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 57(8), 3205-3212. [Link]
  • Pelletier, J. C., et al. (1996). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 37(34), 6067-6070.
  • Wikipedia. (2024).
  • Benchchem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • ResearchGate. (2015).
  • ACS Publications. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 19(11), 1760-1768. [Link]
  • National Institutes of Health. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(12), 1126–1131. [Link]
  • MDPI. (2022).
  • National Institutes of Health. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Pharmacology, 14, 1162216. [Link]
  • PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. [Link]
  • ResearchGate. (2019). A Potent Seven-membered Cyclic BTK (Bruton's Tyrosine Kinase)
  • Chemistry LibreTexts. (2019). 23.
  • JOCPR. (2024).
  • National Institutes of Health. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals, 14(7), 689. [Link]
  • RCSB PDB. (2019). 6HRP: CRYSTAL STRUCTURE OF BTK KINASE DOMAIN COMPLEXED WITH 6-(dimethylamino)-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(morpholine-4-carbonyl)-2-pyridyl]amino]. [Link]
  • Google Patents. (2019). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • ResearchGate. (2021). (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]
  • PubMed. (2025).
  • National Institutes of Health. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. International Journal of Molecular Sciences, 24(13), 10871. [Link]
  • IUCr Journals. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. [Link]
  • eLife. (2020).
  • ResearchGate. (n.d.). Binding interactions of BTK. (A) hydrogen-bonding and (B) hydrophobic.... [Link]
  • ResearchGate. (n.d.). Inhibitor binding area of DPP-4.
  • National Institutes of Health. (2024). Labeling of Bruton's Tyrosine Kinase (BTK) Inhibitor [11C]BIO-2008846 in Three Different Positions and Measurement in NHP Using PET. [Link]
  • National Institutes of Health. (2018). Structural Dynamics of DPP-4 and Its Influence on the Projection of Bioactive Ligands. [Link]
  • National Institutes of Health. (2023).
  • National Institutes of Health. (2023). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]
  • National Institutes of Health. (2022). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]
  • Google Patents. (1991). EP0446809A1 - New process for the synthesis of 5-acyloxy and 5-alkoxy-2,3-dihydro-4,6,7-trimethyl-2-(RS)-benzofuranacetic acids.
  • ResearchGate. (2026). (PDF) Synthesis of 2-Alkyl-5-phenyl-4,5,6,7-tetrahydro-[1][9][15]triazolo[1,5-a]pyrimidin-7-ol Derivatives from Vegetable Oils and Their Efficiency as Inhibitors of Hydrochloric Acid Corrosion of Stee. [https://www.researchgate.net/publication/381711211_Synthesis_of_2-Alkyl-5-phenyl-4567-tetrahydro-124triazolo15-a]pyrimidin-7-ol_Derivatives_from_Vegetable_Oils_and_Their_Efficiency_as_Inhibitors_of_Hydrochloric_Acid_Corrosion_of_Stee]([Link])

Sources

Application Note: Chiral Resolution of Racemic Carboxylic Acids Using (S)-Tetrahydro-2H-pyran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the pharmaceutical industry, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. A significant portion of drugs currently on the market are chiral, existing as enantiomers – non-superimposable mirror images.[1] Often, only one enantiomer (the eutomer) exhibits the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects or toxicity.[1][2] Consequently, regulatory bodies increasingly favor the development of single-enantiomer drugs. This necessitates robust and efficient methods for obtaining enantiomerically pure compounds.

Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of both laboratory-scale synthesis and industrial production.[1][3] Among the various techniques, diastereomeric salt crystallization is a powerful, scalable, and widely adopted method.[4][5][6] This application note provides a detailed protocol and scientific rationale for the chiral resolution of racemic carboxylic acids using the chiral resolving agent, (S)-tetrahydro-2H-pyran-3-amine hydrochloride. This versatile chiral amine serves as an effective tool for researchers and professionals in drug development and chemical synthesis.[7]

Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[3][8] A racemic mixture of a carboxylic acid, (R/S)-Acid, is reacted with a single enantiomer of a chiral base, in this case, (S)-Amine. This acid-base reaction forms a pair of diastereomeric salts: [(R)-Acid:(S)-Amine] and [(S)-Acid:(S)-Amine].

These diastereomeric salts are not mirror images of each other and therefore exhibit different physicochemical properties, most critically, different solubilities in a given solvent system.[2][4] This difference in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a supersaturated solution, allowing for its isolation by filtration.[9] Subsequently, the enantiomerically enriched carboxylic acid can be liberated from the isolated salt by treatment with a strong acid, and the chiral resolving agent can be recovered for reuse.

Mechanism of Diastereomeric Salt Formation

G Racemic_Acid Racemic Carboxylic Acid ((R)-Acid & (S)-Acid) Diastereomer_1 Diastereomer 1 ((R)-Acid:(S)-Amine Salt) Less Soluble Racemic_Acid->Diastereomer_1 + (S)-Amine Diastereomer_2 Diastereomer 2 ((S)-Acid:(S)-Amine Salt) More Soluble Racemic_Acid->Diastereomer_2 + (S)-Amine S_Amine Chiral Resolving Agent ((S)-Tetrahydro-2H-pyran-3-amine) G Start Racemic Acid + (S)-Amine in Solvent Crystallization Fractional Crystallization (Cooling & Maturation) Start->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Less_Soluble Less Soluble Salt ((R)-Acid:(S)-Amine) Filtration->Less_Soluble Solid Mother_Liquor Mother Liquor (Contains (S)-Acid:(S)-Amine) Filtration->Mother_Liquor Liquid Acidification Acidification (HCl) Less_Soluble->Acidification Extraction Extraction Acidification->Extraction Enriched_Acid Enriched (R)-Acid Extraction->Enriched_Acid Organic Phase Recovered_Amine Recovered (S)-Amine Extraction->Recovered_Amine Aqueous Phase (after basification)

Caption: Step-by-step workflow for diastereomeric salt resolution.

Data Presentation and Analysis

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the final product. The enantiomeric excess is a measure of the purity of a chiral substance. [10] Table 1: Representative Data for the Resolution of Racemic Ibuprofen

ParameterIsolated Diastereomeric SaltLiberated Ibuprofen (1st Crop)
Yield ~40-45% (theoretical max 50%)~35-40%
Diastereomeric Excess (d.e.) >95%N/A
Enantiomeric Excess (e.e.) N/A>95%
Analytical Method ¹H NMR SpectroscopyChiral HPLC [10][11][12]

Note: The values presented are typical and may vary depending on the precise experimental conditions.

Determination of Enantiomeric Excess (e.e.)

Accurate determination of the e.e. is crucial for validating the resolution process. Several analytical techniques are available: [11][13]* Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The enantiomers are separated on a chiral stationary phase, and their relative concentrations are determined by integrating the peak areas. [10][12]* Chiral Gas Chromatography (GC): Suitable for volatile compounds, often after derivatization. [10]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent, it's possible to distinguish and quantify the enantiomers. [14][15]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oil Formation Instead of Crystals The solubility of the diastereomeric salt is too high at the crystallization temperature. The solution is too concentrated.Add a small amount of an anti-solvent (a solvent in which the salt is less soluble) to induce precipitation. Dilute the solution slightly. Ensure a slow cooling rate. [9]
Poor or No Crystallization The solution is not sufficiently supersaturated. Both diastereomers have similar, high solubility in the chosen solvent.Concentrate the solution by carefully evaporating some of the solvent. Conduct a thorough solvent screen to find a system with a larger solubility difference between the diastereomers. [9]
Low Enantiomeric Excess (e.e.) Incomplete separation of diastereomers. Co-precipitation of the more soluble salt. Insufficient washing of the filtered crystals.Recrystallize the diastereomeric salt one or more times. Optimize the amount of resolving agent used (try closer to 0.5 equivalents). Ensure the crystal wash is performed with a cold, appropriate solvent.
Low Yield The desired diastereomeric salt has significant solubility even at low temperatures. Premature stopping of the crystallization process.Optimize the solvent system for lower solubility. Increase the maturation time at low temperature. Ensure the system has reached equilibrium.

Conclusion

The chiral resolution of racemic carboxylic acids via diastereomeric salt formation with this compound is a robust and effective method for obtaining enantiomerically enriched materials. The success of this technique hinges on the differential solubility of the formed diastereomeric salts, which can be exploited through careful control of solvent, temperature, and stoichiometry. The detailed protocol and troubleshooting guide provided in this note serve as a comprehensive resource for researchers and scientists engaged in the synthesis and development of chiral pharmaceuticals.

References

  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem.
  • How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru.
  • Chiral resolution - Wikipedia.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess - Borzuya university.
  • How to overcome poor crystallization in diastereomeric salt formation. - Benchchem.
  • Application Notes and Protocols for Chiral Resolution with 1-Amino-2-butanol - Benchchem.
  • (S)-Tetrahydro-2h-pyran-3-amine, HCl - Benchchem.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing).
  • Population Balance Modeling of Diastereomeric Salt Resolution | Crystal Growth & Design.
  • Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC - NIH.
  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Recrystallization of mixture of diastereomers 112 from different solvents 83 - ResearchGate.
  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing).

Sources

Application Note & Protocol: Scale-Up Synthesis of (S)-Tetrahydro-2H-pyran-3-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and practical protocols for the scale-up synthesis of (S)-tetrahydro-2H-pyran-3-amine hydrochloride and its derivatives. These chiral building blocks are of significant interest in medicinal chemistry, particularly as key intermediates in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1] This guide emphasizes a holistic approach, integrating route selection, process optimization, safety protocols, and green chemistry principles to ensure a robust, safe, and efficient transition from laboratory-scale synthesis to large-scale production.

Introduction: The Strategic Importance of Chiral Tetrahydropyran Amines

The tetrahydropyran (THP) moiety is a privileged scaffold found in numerous natural products and bioactive molecules.[1][2] The introduction of a chiral amine at the C3 position, specifically the (S)-enantiomer, creates a versatile intermediate for a wide array of pharmacologically active compounds. The development of scalable and cost-effective synthetic routes to (S)-tetrahydro-2H-pyran-3-amine is therefore a critical objective in pharmaceutical process development.

However, scaling up the synthesis of chiral molecules presents significant challenges.[3] Key hurdles include:

  • Maintaining Enantiomeric Purity: Ensuring the desired stereoisomer is produced with high selectivity and that racemization does not occur during processing.

  • Process Safety: Managing potentially hazardous reagents and exothermic reactions at a large scale.[4][5]

  • Economic Viability: Optimizing reagent costs, reaction yields, and throughput to create a commercially viable process.

  • Crystallization and Polymorphism: Controlling the crystallization of the final hydrochloride salt to ensure the correct polymorphic form and desired physical properties.[3]

This guide will navigate these challenges by providing a detailed analysis of synthetic strategies and a practical, scalable protocol.

Part 1: Strategic Considerations for Scale-Up Synthesis

Route Scouting and Selection

The choice of synthetic route is the most critical decision in a scale-up campaign. Several strategies exist, each with its own set of advantages and disadvantages.

  • A) Chiral Pool Synthesis: This approach utilizes inexpensive and readily available chiral starting materials. A notable example is the use of L-glutamic acid to introduce the required stereochemistry, leading to a concise, four-step synthesis of (S)-3-aminopyran suitable for kilogram-scale production.[6] This method avoids costly asymmetric catalysts and can be highly reliable.

  • B) Asymmetric Catalysis: This strategy involves the use of chiral catalysts to induce stereoselectivity. Methods like asymmetric hydrogenation of enamines or reductive amination of a corresponding ketone are powerful tools.[7] While offering high efficiency and enantioselectivity, the cost of transition metal catalysts (e.g., Ruthenium, Iridium) and the need for their removal from the final product can be significant drawbacks on an industrial scale.[3][8]

  • C) Biocatalysis: The use of enzymes, particularly ω-transaminases (ω-TAs), represents a green and highly selective alternative for chiral amine synthesis.[9][10] These biocatalytic reactions are performed in aqueous media under mild conditions, offering exceptional chemo-, regio-, and stereoselectivity.[9] Challenges include the need for enzyme engineering to optimize performance and the potential for complex downstream processing to separate the product from the biological components.[6][11]

Comparison of Synthetic Routes
Parameter Chiral Pool Synthesis Asymmetric Catalysis Biocatalysis (Transaminases)
Starting Materials Inexpensive, readily available (e.g., L-glutamic acid)[6]Prochiral ketones or enaminesProchiral ketones
Stereocontrol Inherent from starting materialHigh, dependent on catalystExcellent, enzyme-dependent
Scalability Proven for kilogram scale[6]Can be challenging due to catalyst handlingGood, but requires specialized bioreactors
Cost Generally lower reagent costsHigh catalyst cost can be a major factor[3]Enzyme cost can be high, but reusability is possible[10]
Safety Standard chemical safety protocolsHigh-pressure hydrogenation may be requiredGenerally safer, mild conditions[9]
Environmental Impact Dependent on solvents and reagents usedPotential for heavy metal waste[9]Green, aqueous media, biodegradable catalysts

For this guide, we will focus on the Chiral Pool Synthesis approach due to its demonstrated scalability and cost-effectiveness.[6]

Process Optimization for Scale-Up

Transitioning from a lab procedure to a plant-scale process requires rigorous optimization of every parameter.

  • Solvent Selection: Move away from hazardous solvents (e.g., dichloromethane) towards safer, more environmentally friendly alternatives with higher boiling points and easier recovery profiles (e.g., 2-MeTHF, CPME).

  • Thermal Safety: Conduct reaction calorimetry studies to understand the thermal profile of each step, particularly the cyclization and salt formation, to prevent thermal runaways.[12]

  • Reagent Addition: Implement controlled, dose-wise addition of reagents to manage exotherms and minimize the formation of impurities.

  • Work-up and Isolation: Replace laboratory techniques like column chromatography with scalable alternatives such as extraction, distillation, and crystallization.

Hydrochloride Salt Formation and Crystallization

The hydrochloride salt is often the desired final form for amine intermediates, offering improved stability, crystallinity, and handling properties.

  • Method of Formation: While adding aqueous or gaseous HCl is common in the lab, these methods can be problematic at scale due to corrosion or handling difficulties.[13][14] A more robust method is the in situ generation of HCl by adding a trialkylsilyl chloride (e.g., TMSCl) to a protic solvent like isopropanol or ethanol.[13][14] This allows for precise stoichiometric control and often leads to high-quality crystalline material.

  • Crystallization Control: The crystallization process is critical for purification and for isolating the desired polymorph.[3] Different crystal forms can have different physical properties, which can impact downstream processing and even the bioavailability of the final drug.[3][15] A well-designed crystallization process will define the solvent system, cooling profile, and seeding strategy to consistently produce the desired crystal form.[16][17]

Part 2: Detailed Scale-Up Protocol (Chiral Pool Approach)

This protocol is based on the synthetic strategy developed for the kilogram-scale synthesis of (S)-3-aminopyran from L-glutamic acid.[6] It is designed to be a robust and scalable process.

Synthetic Workflow Diagram

G cluster_0 Step 1: Protection & Reduction cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection & Salt Formation A L-Glutamic Acid B N-Boc-L-Glutamic Acid A->B Boc₂O C N-Boc-amino diol B->C BH₃·THF D N-Boc-(S)-tetrahydro- 2H-pyran-3-amine C->D Mitsunobu Reaction (DIAD, PPh₃) E (S)-tetrahydro-2H-pyran-3-amine (Free Base) D->E HCl in IPA F (S)-tetrahydro-2H-pyran-3-amine HCl (Final Product) E->F Crystallization

Caption: Workflow for the scale-up synthesis of (S)-tetrahydro-2H-pyran-3-amine HCl.

Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing environment. Proper personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[18]

Step 1: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)pentane-1,5-diol (N-Boc-amino diol)

  • Protection: To a 50 L reactor charged with L-glutamic acid (2.0 kg, 13.6 mol) and Tetrahydrofuran (THF, 20 L), add a solution of sodium hydroxide (1.2 kg, 30.0 mol) in water (10 L) while maintaining the temperature below 25 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 3.2 kg, 14.7 mol) in THF (5 L) dropwise over 2 hours.

  • Stir the mixture at room temperature for 12-16 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Reduction: Cool the reactor to 0-5 °C. Carefully add Borane-tetrahydrofuran complex (1.0 M solution in THF, 45 L, 45.0 mol) via a dropping funnel over 4-6 hours, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 8-12 hours.

  • Work-up: Carefully quench the reaction by the slow addition of methanol (5 L) at 0-5 °C.

  • Concentrate the mixture under reduced pressure. Add ethyl acetate (20 L) and wash with saturated sodium bicarbonate solution (2 x 10 L) and brine (10 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc-amino diol as a viscous oil. The crude product is typically used in the next step without further purification.

Step 2: Intramolecular Mitsunobu Cyclization

  • Reaction Setup: To a 100 L reactor, charge the crude N-Boc-amino diol (approx. 13.6 mol) and THF (40 L). Add triphenylphosphine (PPh₃, 4.2 kg, 16.0 mol).

  • Cool the solution to 0-5 °C.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 3.2 kg, 15.8 mol) dropwise over 3-4 hours, maintaining the internal temperature below 10 °C. A significant exotherm may be observed.

  • Stir the reaction at room temperature for 18-24 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add methyl tert-butyl ether (MTBE, 30 L) to precipitate the triphenylphosphine oxide and hydrazine byproducts.

  • Filter the solids and wash with cold MTBE (2 x 5 L).

  • Concentrate the filtrate to yield crude N-Boc-(S)-tetrahydro-2H-pyran-3-amine.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the crude N-Boc protected amine in isopropanol (IPA, 20 L).

  • Cool the solution to 0-5 °C. Add a 5-6 M solution of HCl in IPA (10 L) dropwise. Gas evolution (isobutylene) will be observed.

  • Stir the mixture at room temperature for 4-6 hours until deprotection is complete (monitored by LC-MS).

  • Crystallization: The hydrochloride salt will begin to precipitate during the reaction. After completion, cool the slurry to 0-5 °C and hold for at least 2 hours.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with cold IPA (2 x 5 L) and then with MTBE (2 x 5 L).

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • Expected Outcome: this compound as a white to off-white crystalline solid. Typical yield over 4 steps is 30-40%.[6] Purity (HPLC) >98%, Chiral Purity (chiral HPLC) >99% ee.

Part 3: Critical Safety and Environmental Considerations

Hazard Analysis and Mitigation
  • Borane Reagents: Borane-THF is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon). The quenching process is highly exothermic and must be performed slowly at low temperatures.

  • Mitsunobu Reaction: The Mitsunobu reaction is highly exothermic. The DIAD reagent should be added slowly and with efficient cooling to control the reaction rate. DIAD is also a sensitizer and should be handled with care.

  • Amines: The product is a primary amine, which can be corrosive and irritating. Handle with appropriate PPE.[18]

  • Hydrogen Chloride: HCl in IPA is highly corrosive. Use in a well-ventilated area and avoid inhalation of vapors.

Process Safety Workflow

Caption: Key elements of a process safety management system for scale-up.

Green Chemistry and Environmental Impact

While the selected route is effective, continuous improvement should focus on sustainability.

  • Solvent Reduction: Optimize reaction concentrations to reduce overall solvent volume.

  • Waste Minimization: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which is a major drawback. Investigating alternative cyclization methods (e.g., tosylation followed by intramolecular substitution) could significantly improve the process mass intensity (PMI).

  • Alternative Routes: For future development, exploring biocatalytic routes can eliminate significant chemical waste streams and improve the overall environmental footprint of the synthesis.

Conclusion

The successful scale-up of this compound is a multifaceted challenge that extends beyond simple procedural replication. It demands a strategic approach to route selection, a deep understanding of process chemistry for robust optimization, and an unwavering commitment to safety. The chiral pool synthesis from L-glutamic acid offers a proven and cost-effective pathway for producing this valuable intermediate at a kilogram scale.[6] By implementing the detailed protocols and adhering to the safety and optimization principles outlined in this guide, drug development professionals can confidently and efficiently advance their programs from the laboratory to manufacturing.

References

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization.
  • Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products.
  • Micrograms to Kilos: The Challenges of Scaling.Drug Discovery and Development.
  • Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale.
  • Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group.ACS Chemical Health & Safety.
  • Yearender: Innovation is making China's traditional industries greener, cleaner.Xinhua.
  • Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Manufacture of chiral amines using catalytic and flow processing methods.GtR.
  • Synthesis of Chiral Tetrahydropyrans by a Tandem Sakurai Allyl
  • Crystallization of hydrohalides of pharmaceutical compounds.
  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System.MDPI.
  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
  • Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design.Ardena.
  • Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor.PubMed.
  • Tetrahydropyran synthesis.Organic Chemistry Portal.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • Amine acid salt compounds and process for the production thereof.
  • Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g].
  • Preparation method of (R)-tetrahydrofuran-3-amine.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.Journal of the American Chemical Society.
  • This compound.Biosynth.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.Informa Healthcare.
  • method for salt preparation.
  • Process for preparing 4-aminotetrahydropyran compound and an acid salt.
  • Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.
  • Asymmetric Synthesis of Chiral 4,5,6-Trisubstituted-3,4-Dihydropyrimidinethiones Catalyzed by Chiral Brønsted Acid.
  • Tetrahydro-2H-pyran-3-amine hydrochloride.Santa Cruz Biotechnology.
  • Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Deriv
  • Tetrahydro-2H-pyran-3-amine hydrochloride.BLD Pharm.
  • Furan, 3-hydroxy-1,2,3,4-tetrahydro.Organic Syntheses Procedure.
  • (R)-Tetrahydro-2H-pyran-3-amine hydrochloride.Sigma-Aldrich.
  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction.
  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Deriv

Sources

Troubleshooting & Optimization

Common side products in the synthesis of (S)-tetrahydro-2H-pyran-3-amine hydrochloride and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (S)-tetrahydro-2H-pyran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this chiral building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

Troubleshooting Guide: Common Side Products and Their Removal

The synthesis of this compound, a valuable chiral intermediate, can be compromised by the formation of various side products. This section provides a detailed analysis of these impurities and step-by-step protocols for their effective removal.

Q1: During the reductive amination of tetrahydro-2H-pyran-3-one, I observe several unexpected peaks in my crude NMR. What are the likely side products?

A1: Reductive amination is a cornerstone of amine synthesis, but it is not without its complexities. The primary side products in the synthesis of tetrahydro-2H-pyran-3-amine via this method typically arise from incomplete reaction, over-alkylation, or undesired stereochemical outcomes.

  • Unreacted Starting Material (tetrahydro-2H-pyran-3-one): The presence of the starting ketone is a common issue, often due to insufficient reducing agent or reaction time.

  • Iminium Intermediate: The iminium ion is a key intermediate in the reaction. If the reduction step is slow or incomplete, this intermediate can persist in the reaction mixture.

  • Diastereomeric Impurities: If a chiral amine is used for the reductive amination, the formation of diastereomers is possible. The stereoselectivity of the reduction will dictate the ratio of these isomers.

  • Over-alkylation Products: In some cases, the newly formed amine can react with another molecule of the ketone, leading to the formation of a secondary amine impurity.

To minimize these side products, ensure the reaction goes to completion by monitoring with TLC or LC-MS and using a slight excess of the reducing agent.

Q2: I've performed a chiral resolution using (R)-mandelic acid, but I'm struggling to obtain the desired (S)-enantiomer with high enantiomeric excess. What could be the issue?

A2: Chiral resolution via diastereomeric salt formation is a powerful technique, but its success hinges on the differential solubility of the diastereomeric salts.[1] Incomplete separation is a common hurdle.

  • Suboptimal Solvent System: The choice of solvent is critical for achieving good separation. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. For the resolution of tetrahydro-2H-pyran-3-amine with (R)-mandelic acid, a mixture of ethanol and water is often effective.[1]

  • Premature Crystallization: Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in low enantiomeric excess. A slow, controlled cooling process is crucial for selective crystallization.

  • Insufficient Purity of the Racemic Amine: Impurities in the starting racemic amine can interfere with the crystallization process, leading to poor resolution. Ensure the racemic amine is of high purity before attempting the resolution.

Protocol for Diastereomeric Salt Resolution:

  • Salt Formation: Dissolve (R)-mandelic acid in a minimal amount of a suitable solvent system (e.g., ethanol/water). Heat the solution gently to ensure complete dissolution.

  • Addition of Racemic Amine: To the hot solution of the resolving agent, add an equimolar amount of the racemic tetrahydro-2H-pyran-3-amine.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Liberation of the Free Amine: The resolved amine can be liberated from the salt by treatment with a base (e.g., NaOH) and subsequent extraction with an organic solvent.[1]

Q3: My final product of this compound is off-color and shows impurities by HPLC. How can I purify it?

A3: The final purification step is critical for obtaining a high-purity product. Recrystallization is the most common method for purifying amine hydrochloride salts.

  • Solvent Selection: The choice of solvent is crucial for effective recrystallization. A good solvent will dissolve the compound at high temperatures but have low solubility at cooler temperatures. For amine hydrochlorides, polar solvents like isopropanol, ethanol, or methanol/ether mixtures are often effective.

  • Washing: After recrystallization, washing the crystals with a cold, non-polar solvent like diethyl ether or hexane can help remove residual soluble impurities.[2]

Recrystallization Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol).

  • Cooling: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Filtration: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of a cold, non-polar solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Flowchart for Purification

Caption: A flowchart for troubleshooting the purification of the target compound.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and handling of this compound.

Q4: What are the common side products if a Boc-protected intermediate is used in the synthesis?

A4: The use of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy in amine synthesis. The deprotection step, typically under acidic conditions, can generate side products. The primary culprit is the formation of a reactive tert-butyl cation.[3]

  • t-Butylation: The tert-butyl cation is a potent electrophile and can alkylate any nucleophilic species present in the reaction mixture. If the substrate contains other nucleophilic functional groups, t-butylation can be a significant side reaction.

  • Incomplete Deprotection: Insufficient acid or reaction time can lead to incomplete removal of the Boc group, resulting in a mixture of the protected and deprotected amine.

To mitigate these side products, scavengers such as triethylsilane or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.

Boc_Deprotection

Sources

Technical Support Center: Strategies for Solubilizing (S)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with (S)-tetrahydro-2H-pyran-3-amine hydrochloride. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common yet critical challenge: its poor solubility in standard organic solvents. Our goal is to equip you with the foundational knowledge and practical protocols to overcome this hurdle efficiently and effectively in your experimental workflows.

Troubleshooting Guide: Direct Solutions for Solubility Issues

This section addresses specific problems you may encounter during your experiments. The solutions are presented in a question-and-answer format, moving from diagnosis to practical, step-by-step protocols.

Q1: My this compound won't dissolve in my reaction solvent (e.g., DCM, THF, Toluene). What is the underlying chemical reason?

A1: The root cause of the poor solubility lies in the compound's structure as a hydrochloride salt. The amine group on the tetrahydropyran ring is protonated by hydrochloric acid to form an ammonium salt (R-NH₃⁺Cl⁻).[1][2] This ionic character makes the molecule highly polar, similar to inorganic salts like sodium chloride.

  • The "Like Dissolves Like" Principle: Organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene are non-polar or have low polarity. Polar, ionic compounds like your amine salt do not interact favorably with these non-polar solvent molecules and therefore exhibit very limited solubility.[3]

  • Favorable Solvents: Conversely, the salt form has good solubility in highly polar, protic solvents like water and, to a lesser extent, lower alcohols like ethanol, where it can form strong ion-dipole interactions.[4][5]

Q2: Since the salt is insoluble, how can I proceed with my reaction in a common organic solvent?

A2: You must chemically modify the starting material to remove its ionic character. The most robust and widely accepted strategy is to convert the hydrochloride salt into its corresponding free base (R-NH₂).[6] The free base is the neutral, deprotonated form of the amine. Lacking a formal charge, it is significantly more lipophilic and readily soluble in a wide range of organic solvents.

There are two primary methods to achieve this, depending on the requirements of your specific reaction:

  • Aqueous Workup: A pre-reaction workup to isolate the pure free base.

  • In-Situ Free-Basing: Generating the free base directly within the reaction vessel.

Q3: What is the standard protocol for isolating the free base before my reaction?

A3: The standard method involves a simple acid-base extraction. You will neutralize the hydrochloride salt with a base in an aqueous solution and then extract the liberated, organic-soluble free amine with an appropriate solvent. This method is ideal when you need a pure, isolated starting material and your subsequent reaction is sensitive to water or inorganic salts.

  • Dissolution: Dissolve the this compound in a minimal amount of deionized water in an Erlenmeyer flask.

  • Neutralization: Slowly add a saturated aqueous solution of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the stirred amine salt solution.[7][8] Continue adding the base until the pH of the aqueous solution is >9 (check with pH paper) or until effervescence ceases. A stronger base like sodium hydroxide (NaOH) can also be used, but a mild base is often sufficient and safer.[9][10]

  • Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent in which the free amine is soluble but immiscible with water (e.g., Dichloromethane, Ethyl Acetate). A common choice is a volume equal to that of the aqueous layer.

  • Separation: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate fully.

  • Collection: Drain the organic layer. To maximize yield, perform two additional extractions of the aqueous layer with fresh portions of the organic solvent.

  • Drying & Isolation: Combine all organic extracts. Dry the solution over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil or solid is your free base.

start Start: HCl Salt dissolve 1. Dissolve in Water start->dissolve neutralize 2. Add Aq. Base (e.g., NaHCO₃) to pH > 9 dissolve->neutralize extract 3. Extract with Organic Solvent (e.g., DCM, EtOAc) neutralize->extract separate 4. Separate Layers extract->separate dry 5. Dry Organic Layer (e.g., Na₂SO₄) separate->dry evaporate 6. Evaporate Solvent dry->evaporate end Result: Pure Free Base evaporate->end

Caption: Standard protocol for isolating a free amine from its hydrochloride salt.

Q4: My subsequent reaction is anhydrous. Is there a way to generate the free base without using water?

A4: Yes, you can perform an in-situ free-basing directly in your reaction flask using an organic-soluble base. This is a highly efficient method for moisture-sensitive reactions as it avoids a separate aqueous workup.

  • Suspension: Add the this compound and a magnetic stir bar to a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Addition: Add your anhydrous reaction solvent (e.g., THF, DCM, Acetonitrile). The salt will likely remain as a suspension.

  • Base Addition: Add at least 1.1 equivalents of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases act as "proton sponges," neutralizing the HCl.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. You will typically observe the formation of a new precipitate, which is the hydrochloride salt of the tertiary amine (e.g., triethylammonium chloride). The desired (S)-tetrahydro-2H-pyran-3-amine is now present as the free base dissolved in the solvent.

  • Reaction: You can now proceed directly by adding your other reagents to this mixture. The tertiary amine salt byproduct is generally considered a spectator and often does not interfere with subsequent reactions, though it can be filtered off if necessary.

decision decision start Solubility Issue with Amine HCl Salt q1 Is the reaction moisture-sensitive? start->q1 aqueous Aqueous Workup Protocol q1->aqueous No insitu In-Situ Free-Basing Protocol q1->insitu Yes

Caption: Decision tree for selecting the appropriate free-basing technique.

Frequently Asked Questions (FAQs)

Q1: Why are amines like this one often supplied as hydrochloride salts?

A1: There are several practical advantages to supplying and storing amines as hydrochloride salts:

  • Physical State & Handling: Many low molecular weight free amines are volatile, hygroscopic, or oily liquids with strong odors. The salt form is typically a stable, crystalline, non-volatile solid, which is much easier to handle, weigh accurately, and store.[2][6]

  • Chemical Stability: The lone pair of electrons on the amine nitrogen is susceptible to air oxidation. By protonating this lone pair to form the salt, its reactivity is diminished, leading to a significantly longer shelf-life.[9]

  • Solubility for Other Applications: For applications in biology or aqueous chemistry, the high water solubility of the hydrochloride salt is a distinct advantage.[1]

Q2: What are the key differences I should expect between the hydrochloride salt and the free base?

A2: The primary differences are in their physical and chemical properties, which are summarized below.

Property(S)-tetrahydro-2H-pyran-3-amine hydrochloride (S)-tetrahydro-2H-pyran-3-amine Free Base
Chemical Nature Ionic Salt (R-NH₃⁺Cl⁻)Neutral Molecule (R-NH₂)
Polarity HighModerate to Low
Water Solubility High[4]Low to Moderate
Organic Solvent Solubility Very Low (in non-polar solvents)High (in most common organic solvents)
Reactivity Nucleophilicity is maskedNucleophilic (due to nitrogen lone pair)
Physical State Crystalline SolidLikely a Liquid or Low-Melting Solid
Q3: Which base is best for generating the free amine?

A3: The best base depends on the chosen method (aqueous vs. in-situ).

BaseFormulaTypepKa (Conjugate Acid)Recommended UseKey Considerations
Sodium BicarbonateNaHCO₃Weak, Inorganic~10.3Aqueous WorkupSafe, mild, and inexpensive. Reaction produces CO₂ gas (venting required).
Sodium CarbonateNa₂CO₃Moderate, Inorganic~10.3Aqueous WorkupStronger than bicarbonate. Good for stubborn salts.
Sodium HydroxideNaOHStrong, Inorganic~15.7Aqueous WorkupVery effective but highly caustic. Use with care.
Triethylamine (TEA)Et₃NTertiary Amine~10.7In-Situ (Anhydrous)Standard, cost-effective choice. Byproduct (Et₃N·HCl) has some solubility.
DIPEA / Hünig's Basei-Pr₂NEtTertiary Amine~11.0In-Situ (Anhydrous)Sterically hindered and less nucleophilic than TEA, useful for sensitive substrates.[2]
Q4: I only need a very small amount of the amine to dissolve for a catalytic reaction. Are there alternatives to a full free-basing procedure?

A4: Yes. If you only need partial dissolution, you can try using a co-solvent system . This technique involves adding a small percentage of a polar, protic solvent (a "co-solvent") to your primary non-polar reaction solvent.[11][12]

  • Mechanism: The co-solvent (e.g., 1-5% ethanol or isopropanol) can increase the overall polarity of the solvent mixture just enough to dissolve a small equilibrium concentration of the hydrochloride salt.

  • Application: This method is best suited for reactions where only a catalytic amount of the amine is required to be in solution at any given time. It is not suitable for stoichiometric reactions requiring full dissolution.

  • Caution: Ensure the co-solvent is compatible with your reaction chemistry. For example, alcohols may interfere with reactions involving organometallics or acyl chlorides.

References

  • (S)-Tetrahydro-2h-pyran-3-amine, HCl - Benchchem. URL
  • This compound | 1071829-81-6 - ChemicalBook. URL
  • (R)-Tetrahydro-2H-pyran-3-amine hydrochloride - Sigma-Aldrich. URL
  • (R)-tetrahydro-2H-pyran-3-amine hydrochloride - ChemBK. URL
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. URL
  • Methods to boost solubility - IJSDR. URL
  • Free base - YouTube. URL
  • How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. URL
  • Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd - YouTube. URL
  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. URL
  • Improving API Solubility by Salt and Cocrystal Form
  • A Review on Solubility Enhancement Methods for Poorly W
  • Forming oxalte salts of amines - Sciencemadness.org. URL
  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. URL
  • What is the best way of making free amina base from its salt? : r/chemistry - Reddit. URL
  • Purification of organic hydrochloride salt?
  • 20.
  • Amine hydrochloride salts : a problem in polyurethane synthesis - University of Glasgow Theses. URL
  • How can I neutralize aminehydrochlorides?
  • Amine salts of phenols - Google P
  • Are amines soluble in organic solvents? - Quora. URL

Sources

Technical Support Center: Optimizing Stereoselective Synthesis with (S)-Tetrahydro-2H-pyran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-tetrahydro-2H-pyran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the successful application of this versatile chiral amine in stereoselective synthesis. Our goal is to bridge the gap between theory and practice, offering field-proven insights to optimize your reaction conditions and achieve high stereoselectivity.

I. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing low diastereoselectivity in my reductive amination reaction with this compound. What are the likely causes and how can I improve it?

Answer: Low diastereoselectivity is a common challenge in stereoselective synthesis. The root cause often lies in the reaction conditions not providing a sufficiently differentiated energetic pathway for the formation of the desired diastereomer. Here are several factors to investigate:

  • Inadequate Steric Hindrance: The tetrahydropyran ring of this compound provides a chiral environment that directs the approach of the reducing agent to the iminium intermediate. If the substituents on your ketone or aldehyde are not sterically demanding enough, this directing effect can be diminished.

  • Reducing Agent Selection: The size and reactivity of the reducing agent are critical.

    • Small, highly reactive hydrides like sodium borohydride (NaBH₄) may react too quickly and with less steric discrimination.

    • Bulkier reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for reductive aminations as they deliver the hydride in a more controlled and sterically sensitive manner.[1]

  • Reaction Temperature: Higher temperatures can overcome the small energy differences between the transition states leading to the different diastereomers, resulting in a more racemic mixture. Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can enhance selectivity.

  • Solvent Effects: The solvent can influence the conformation of the iminium intermediate and the solubility of the reagents. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally good starting points. It is advisable to screen a range of solvents to find the optimal one for your specific substrate.

Optimization Strategy:

  • Switch to a Bulkier Reducing Agent: If you are using NaBH₄, consider switching to NaBH(OAc)₃.

  • Lower the Reaction Temperature: Start by running the reaction at 0 °C and then incrementally decrease the temperature.

  • Solvent Screening: Evaluate a series of aprotic solvents of varying polarity.

  • Consider a Lewis Acid Additive: In some cases, a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can pre-coordinate with the imine and the chiral amine, creating a more rigid transition state and enhancing diastereoselectivity.[2]

Question 2: My reaction is sluggish or incomplete, resulting in low yield. How can I drive the reaction to completion without compromising stereoselectivity?

Answer: A sluggish reaction can be due to several factors, including inefficient imine formation, steric hindrance, or reagent deactivation.

  • Inefficient Imine Formation: The initial condensation between the amine and the carbonyl compound to form the imine is a reversible equilibrium. To drive this equilibrium towards the imine, it is often necessary to remove the water that is formed as a byproduct. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

  • Steric Hindrance: If your carbonyl compound is particularly bulky, the formation of the imine and the subsequent hydride attack can be slow. In such cases, a slight increase in temperature might be necessary, but this should be done cautiously to avoid eroding the diastereoselectivity.

  • pH of the Reaction Medium: For reductive aminations, the pH is crucial. The reaction is typically fastest in a mildly acidic medium (pH 4-6), which facilitates both imine formation and the reduction step. If the medium is too acidic, the amine will be protonated and unreactive. If it is too basic, imine formation will be slow. The use of (S)-tetrahydro-2H-pyran-3-amine as its hydrochloride salt provides an acidic environment. However, the optimal pH might need to be fine-tuned with the addition of a non-nucleophilic base or a buffer.

Optimization Strategy:

  • Add a Dehydrating Agent: Include anhydrous MgSO₄ or 4Å molecular sieves in your reaction setup.

  • Optimize pH: If not using the hydrochloride salt, consider adding a catalytic amount of a mild acid like acetic acid. If using the hydrochloride salt, you might need to add a non-nucleophilic base like diisopropylethylamine (DIPEA) to modulate the pH.

  • Incremental Temperature Increase: If the reaction is still slow at low temperatures, gradually increase the temperature while closely monitoring the diastereomeric ratio by techniques like NMR or chiral HPLC.

Question 3: I am observing the formation of side products, complicating the purification of my desired chiral amine. What are these side products and how can I minimize them?

Answer: Side product formation is often a result of the reactivity of the starting materials and intermediates under the reaction conditions.

  • Over-alkylation: If the newly formed secondary amine is more nucleophilic than the starting primary amine, it can react with another molecule of the carbonyl compound and the reducing agent, leading to the formation of a tertiary amine. This is less common in reductive aminations compared to direct alkylations but can still occur.

  • Reduction of the Carbonyl Group: If the reducing agent is too reactive or if imine formation is slow, the reducing agent can directly reduce the starting aldehyde or ketone to the corresponding alcohol.

  • Epimerization: If there is a stereocenter adjacent to the carbonyl group in your starting material, it could be susceptible to epimerization under acidic or basic conditions, leading to a mixture of diastereomers.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the amine (around 1.1 to 1.2 equivalents) relative to the carbonyl compound to minimize the chances of over-alkylation.

  • Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or NaBH(OAc)₃ are known to be more selective for the reduction of imines in the presence of carbonyl groups.[1]

  • Optimize Reaction Time and Temperature: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to prevent the formation of byproducts over extended reaction times.

II. Frequently Asked Questions (FAQs)

Q1: Why should I use this compound instead of other chiral amines?

A: this compound offers a unique combination of a rigid cyclic structure and a chiral center, which can provide excellent stereocontrol in asymmetric synthesis. The tetrahydropyran ring can influence the conformation of the reaction intermediate through steric and electronic effects, leading to high diastereoselectivity.[3] The hydrochloride salt form offers good stability and ease of handling.

Q2: How should I handle and store this compound?

A: this compound is a solid that should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture. It is generally stored at room temperature. As with all chemicals, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Q3: Can I use the free base form of (S)-tetrahydro-2H-pyran-3-amine for my reaction?

A: Yes, the free base can be used. It can be generated from the hydrochloride salt by treatment with a suitable base, followed by extraction. However, the free amine may be less stable and more hygroscopic than the hydrochloride salt. Using the hydrochloride salt directly can be more convenient and in some cases, the in-situ generation of the free amine under the reaction conditions is sufficient.

Q4: What analytical techniques are recommended for determining the diastereomeric ratio of the product?

A: The diastereomeric ratio (d.r.) can typically be determined by:

  • ¹H NMR Spectroscopy: In many cases, the signals of the protons adjacent to the newly formed stereocenter will have different chemical shifts for the two diastereomers, allowing for integration and calculation of the d.r.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for separating and quantifying diastereomers.

  • Gas Chromatography (GC) with a Chiral Column: This can also be an effective method for separating volatile diastereomers.

III. Experimental Protocol: Stereoselective Reductive Amination

This protocol provides a general procedure for the diastereoselective reductive amination of a prochiral ketone with this compound.

Materials:

  • This compound

  • Prochiral ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the prochiral ketone (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv).

  • Add anhydrous DCM (10 mL) and stir the mixture at room temperature for 10 minutes.

  • Add DIPEA (1.1 mmol, 1.1 equiv) to the suspension to liberate the free amine. Stir for an additional 30 minutes at room temperature to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a single portion, add NaBH(OAc)₃ (1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomerically enriched amine.

  • Determine the diastereomeric ratio of the purified product by ¹H NMR or chiral HPLC analysis.

IV. Visualization of Key Concepts

Workflow for Optimizing Stereoselective Reductive Amination

G cluster_start Initial Reaction Setup cluster_imine Imine Formation cluster_reduction Stereoselective Reduction cluster_analysis Analysis & Optimization start Combine Ketone/Aldehyde, (S)-THP-3-amine HCl, & Solvent add_base Add Non-nucleophilic Base (e.g., DIPEA) start->add_base add_dehydrating Optional: Add Dehydrating Agent (e.g., MgSO4, Mol. Sieves) add_base->add_dehydrating cool Cool to Optimal Temperature (e.g., 0°C to -78°C) add_dehydrating->cool add_reductant Add Bulky Reducing Agent (e.g., NaBH(OAc)3) cool->add_reductant monitor Monitor Reaction Progress (TLC, LC-MS) add_reductant->monitor workup Aqueous Workup & Purification monitor->workup analyze_dr Analyze Diastereomeric Ratio (NMR, Chiral HPLC) workup->analyze_dr troubleshoot Low d.r. or Yield? Troubleshoot & Re-optimize analyze_dr->troubleshoot troubleshoot->start Change Solvent troubleshoot->cool Adjust Temp. troubleshoot->add_reductant Change Reductant

Caption: Workflow for optimizing stereoselective reductive amination.

Factors Influencing Diastereoselectivity

G cluster_reagents Reagents cluster_conditions Conditions center Diastereoselectivity reductant Reducing Agent (Size & Reactivity) reductant->center substrate Substrate Sterics substrate->center temp Temperature temp->center solvent Solvent solvent->center ph pH ph->center

Caption: Key factors influencing the diastereoselectivity of the reaction.

V. References

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC. [Link]

  • Amine transaminases in chiral amines synthesis: recent advances and challenges. PubMed. [Link]

  • Strategies for the stereoselective synthesis of tetrahydropyrazolo[1,2‐a]‐pyrazole‐1,7‐diones. ResearchGate. [Link]

  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. PMC. [Link]

  • Stereoselective Synthesis of Highly Substituted Tetrahydropyrans through an Evans Aldol-Prins Strategy. PubMed. [Link]

  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. PMC. [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

  • Oxan-3-amine. PubChem. [Link]

  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. PMC. [Link]

  • On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. MDPI. [Link]

  • Stereoselectivity can be achieved by steric shielding or hydrogen‐bonding interactions. ResearchGate. [Link]

  • Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology. [Link]

  • Stereoselectivity. Wikipedia. [Link]

  • New stereoselective titanium reductive amination synthesis of 3-amino and polyaminosterol derivatives possessing antimicrobial activities. PubMed. [Link]

  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed Central. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. NIH. [Link]

  • Asymmetric Synthesis of Novel Fused Polycyclic 3, 4-Dihydro-pyrano[4, 3-b]pyran-5(2H). MDPI. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of (S)-tetrahydro-2H-pyran-3-amine hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-tetrahydro-2H-pyran-3-amine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a chiral building block, the purity of this compound is paramount for successful downstream applications in pharmaceutical development.[1][2] This resource synthesizes established protocols with practical, field-proven insights to help you navigate the common challenges associated with its purification.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound and its derivatives. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of my this compound during recrystallization, resulting in a very low yield. What could be the cause and how can I improve it?

Answer:

Low recovery from recrystallization is a common issue and can often be attributed to suboptimal solvent selection or procedural missteps. The goal of recrystallization is to dissolve the compound in a hot solvent and have it crystallize upon cooling, leaving impurities behind in the solution.[3][4]

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[3] If the compound is too soluble at low temperatures, it will not crystallize effectively.

    • Solution: Conduct a systematic solvent screen. Small-scale trials with a range of solvents (e.g., isopropanol, ethanol, methanol/diethyl ether mixtures) can quickly identify a more suitable system. For amine hydrochlorides, polar protic solvents or mixtures are often a good starting point.[5][6]

  • Using an Excessive Amount of Solvent: Dissolving the crude product in a large volume of hot solvent will keep it in solution even after cooling, drastically reducing the yield.

    • Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures a saturated solution, which is critical for maximizing crystal formation upon cooling.[4]

  • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil, which traps impurities.

    • Solution: Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. This promotes the growth of larger, purer crystals.

  • Premature Filtration: Filtering the crystals before crystallization is complete will result in product loss.

    • Solution: Ensure the solution has reached its optimal low temperature (e.g., in an ice bath) and that crystal formation has ceased before filtration.

Issue 2: Product Oiling Out During Recrystallization

Question: My this compound is forming an oil instead of crystals when I try to recrystallize it. How can I resolve this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the melting point of the solid being lower than the boiling point of the solvent, or high levels of impurities depressing the melting point.

Potential Causes & Solutions:

  • High Impurity Load: A significant amount of impurities can lower the melting point of your compound, causing it to separate as an oil.

    • Solution: Consider a pre-purification step, such as an acid-base extraction, to remove gross impurities before attempting recrystallization.[7][8]

  • Solvent System Issues: The chosen solvent may not be optimal for crystallization.

    • Solution 1: Add a co-solvent (an "anti-solvent") in which your compound is insoluble. This can lower the overall solvating power of the system and induce crystallization. Add the anti-solvent dropwise to the hot, dissolved solution until slight turbidity persists.

    • Solution 2: Try a lower-boiling point solvent to ensure the solution temperature stays below the compound's melting point.

  • Supersaturation: If the solution is too concentrated, the compound may crash out of solution as an oil.

    • Solution: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. Seeding the solution with a few pure crystals can also encourage proper crystal lattice formation.

Issue 3: Poor Separation and Streaking in Column Chromatography

Question: I am trying to purify a derivative of (S)-tetrahydro-2H-pyran-3-amine using silica gel chromatography, but I'm observing significant streaking and poor separation of my compound. What is causing this and how can I fix it?

Answer:

This is a classic problem when purifying basic compounds like amines on standard silica gel.[9] The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic amine, leading to tailing, streaking, and even complete retention on the column.[7][9]

Potential Causes & Solutions:

  • Strong Acid-Base Interaction: The basic amine is strongly binding to the acidic silica gel.

    • Solution 1: Mobile Phase Modification: Add a small amount of a competitive base to your mobile phase to neutralize the acidic sites on the silica. Triethylamine (0.1-1%) is a common and effective choice.[7][10] Alternatively, a small percentage of ammonium hydroxide in the mobile phase can also be effective.

    • Solution 2: Use a Different Stationary Phase: Switch to a less acidic or a basic stationary phase. Options include:

      • Amine-functionalized silica: These columns are specifically designed for the purification of basic compounds and can provide excellent peak shape.[7][9]

      • Alumina (basic or neutral): Alumina is a good alternative to silica gel for purifying amines.

      • Reverse-phase chromatography (C18): This can be an effective option, particularly for more non-polar derivatives.

  • Inappropriate Polarity of Mobile Phase: The solvent system may not have the correct polarity to effectively elute the compound and separate it from impurities.

    • Solution: Systematically screen different mobile phase compositions. A common starting point for amines is a gradient of methanol in dichloromethane or ethyl acetate.

Issue 4: Inaccurate Enantiomeric Excess (ee) Determination

Question: I have purified my (S)-tetrahydro-2H-pyran-3-amine derivative, but my chiral HPLC analysis is giving inconsistent or unreliable enantiomeric excess (ee) values. What could be going wrong?

Answer:

Accurate determination of enantiomeric purity is crucial.[11][12] Inconsistent results from chiral HPLC can stem from several factors related to the method, sample preparation, or the column itself.

Potential Causes & Solutions:

  • Suboptimal Chiral Stationary Phase (CSP): Not all chiral columns are suitable for every compound. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP.[11]

    • Solution: Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based like Chiralpak, or Pirkle-type). Consult column selection guides from manufacturers or the scientific literature for similar compounds.

  • Incorrect Mobile Phase: The mobile phase composition (solvents and additives) plays a critical role in chiral recognition and separation.

    • Solution: Methodically optimize the mobile phase. For normal-phase chiral HPLC, this often involves varying the ratio of a polar alcohol (e.g., isopropanol, ethanol) in a non-polar solvent (e.g., hexane). Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can significantly improve peak shape and resolution.

  • Peak Co-elution: An impurity may be co-eluting with one of the enantiomer peaks, leading to an inaccurate integration and ee value.

    • Solution: Use a diode array detector (DAD) or a mass spectrometer (MS) to check for peak purity. If an impurity is present, the chromatographic method (both achiral and chiral) needs to be re-optimized to resolve it.

  • On-Column Racemization: Although less common, some compounds can racemize under the analytical conditions.

    • Solution: Investigate the effect of temperature and mobile phase additives on the ee. If racemization is suspected, a lower temperature and milder mobile phase conditions should be explored.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common large-scale purification method for resolving chiral amines like (S)-tetrahydro-2H-pyran-3-amine?

A1: For multi-gram to kilogram scale, the most prevalent and cost-effective method is classical resolution via the formation of diastereomeric salts.[1] This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts.[13][14] These diastereomers have different physical properties, most importantly different solubilities, which allows for their separation by fractional crystallization.[13] Once the desired diastereomeric salt is isolated, the chiral amine can be liberated by treatment with a base. While chiral chromatography (HPLC or SFC) is excellent for small-scale separations, it often becomes prohibitively expensive at larger scales.[1]

Q2: How do I choose the right resolving agent for diastereomeric salt formation?

A2: The selection of a resolving agent is often empirical and requires screening.[13] Commonly used chiral acids for resolving amines include (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (S)-(+)-mandelic acid, and (R)-(-)-mandelic acid. The key is to find a combination of resolving agent and solvent that results in a significant difference in solubility between the two diastereomeric salts, allowing one to crystallize selectively.[15] A screening process, often done on a small scale in a multi-well plate, can efficiently test various combinations of commercially available resolving agents and solvents.[1][15]

Q3: Can I purify this compound by converting it to the free base first?

A3: Yes, this is a very common and effective strategy. The hydrochloride salt can be neutralized with a base (e.g., aqueous NaOH or K2CO3) and the resulting free amine can be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate).[16] This allows for purification of the free amine by methods like distillation or chromatography. The purified free amine can then be converted back to the hydrochloride salt by treating a solution of the amine (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in a suitable solvent (e.g., HCl in ether or dioxane).[5][10] This final salt formation step is often a purification step in itself, as the desired hydrochloride salt precipitates out, leaving impurities in the mother liquor.

Q4: What analytical techniques are essential for quality control during the purification process?

A4: A combination of techniques is necessary to ensure both chemical and chiral purity:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC): Essential for determining the enantiomeric excess (ee) or enantiomeric purity of the final product.[12][17]

  • Gas Chromatography (GC): Can be used for both chemical purity analysis and, with a chiral column, for enantiomeric purity determination, especially for more volatile derivatives.[17]

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.[18]

Q5: My compound is a solid. What are the key criteria for selecting a recrystallization solvent?

A5: The ideal recrystallization solvent should meet the following criteria[3]:

  • High solubility at high temperatures and low solubility at low temperatures: This is the most critical factor to ensure good recovery.

  • Does not react with the compound: The solvent must be chemically inert.

  • Boiling point: The boiling point should be low enough to be easily removed from the crystals but high enough to provide a good solubility differential over a reasonable temperature range. It should also be lower than the melting point of the compound to prevent oiling out.

  • Dissolves impurities well at all temperatures or not at all: This allows for the separation of impurities either by keeping them in the cold solution or by removing them from the hot solution via filtration.

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Recrystallization of this compound
  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate beaker, heat the chosen recrystallization solvent (e.g., isopropanol) to its boiling point.

  • Add the hot solvent to the flask containing the crude solid in small portions, with swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4]

  • If colored impurities are present, they may be removed at this stage by adding a small amount of activated carbon and hot filtering the solution.

  • Allow the flask to cool slowly to room temperature on a benchtop. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Solvent System Typical Recovery Notes
Isopropanol75-85%Good for moderate purity starting material.
Ethanol/Diethyl Ether80-90%Dissolve in minimal hot ethanol, add ether as anti-solvent.
Methanol60-70%High solubility may lead to lower yields.

Table 1: Common Recrystallization Solvents and Expected Recoveries.

Protocol 2: Purification of an Amine Derivative via Flash Chromatography with a Triethylamine-Modified Mobile Phase
  • Dry-load the crude amine derivative onto a small amount of silica gel.

  • Prepare a silica gel column packed with the chosen non-polar solvent (e.g., hexanes).

  • Prepare the mobile phase. For example, a mixture of ethyl acetate and hexanes containing 0.5% (v/v) triethylamine.

  • Load the sample onto the top of the column.

  • Elute the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes, both containing 0.5% triethylamine).

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., ninhydrin for primary/secondary amines or potassium permanganate).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amine derivative.

Section 4: Visualization of Workflows

Diagram 1: Decision Tree for Amine Purification

This diagram outlines the logical steps a researcher can take when deciding on a purification strategy for a chiral amine derivative.

Purification_Decision_Tree Start Crude Amine Product (Salt or Free Base) IsSalt Is the product a salt (e.g., HCl)? Start->IsSalt IsSolid Is the product solid? IsSalt->IsSolid Yes IsSalt->IsSolid No (Free Base) AcidBase Acid-Base Extraction to get Free Base IsSalt->AcidBase Yes, and needs further purification Chromatography Column Chromatography IsSolid->Chromatography No (Oil/Liquid) Recrystallize Recrystallization IsSolid->Recrystallize Yes CheckPurity Analyze Purity (NMR, LCMS) Chromatography->CheckPurity ModifyChrom Modify Chromatography: - Add Et3N to mobile phase - Use Alumina or Amine-Silica Chromatography->ModifyChrom Streaking/ Poor Separation Recrystallize->CheckPurity AcidBase->IsSolid CheckEE Analyze Enantiomeric Excess (Chiral HPLC/SFC) CheckPurity->CheckEE FinalProduct Pure (S)-Amine Derivative CheckEE->FinalProduct Purity & ee OK ModifyChrom->Chromatography

Caption: Decision-making workflow for amine purification.

Diagram 2: Workflow for Diastereomeric Salt Resolution

This diagram illustrates the sequential steps involved in purifying a chiral amine using diastereomeric salt resolution.

Salt_Resolution_Workflow Start Racemic Amine (R/S Mixture) AddAcid 1. Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) in suitable solvent Start->AddAcid FormSalts Formation of Diastereomeric Salts (R-Amine / S-Acid) (S-Amine / S-Acid) AddAcid->FormSalts Crystallize 2. Fractional Crystallization (Exploit solubility difference) FormSalts->Crystallize Separate 3. Filtration Crystallize->Separate SolidSalt Solid: Less Soluble Diastereomeric Salt (e.g., S-Amine / S-Acid) Separate->SolidSalt MotherLiquor Filtrate: More Soluble Diastereomeric Salt (e.g., R-Amine / S-Acid) Separate->MotherLiquor Liberate 4. Liberation of Free Amine (Add Base, e.g., NaOH) SolidSalt->Liberate FinalAmine Pure (S)-Amine Liberate->FinalAmine Analyze 5. Analyze Purity & ee FinalAmine->Analyze

Sources

Technical Support Center: Chiral Integrity of (S)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide on maintaining the stereochemical purity of (S)-tetrahydro-2H-pyran-3-amine hydrochloride during its use in chemical synthesis. This resource, designed for chemists and drug development professionals, provides in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization for (S)-tetrahydro-2H-pyran-3-amine?

A: The primary cause of racemization for this and similar chiral amines is the formation of an achiral intermediate under certain reaction conditions. The most common pathway involves deprotonation of the amine, followed by oxidation to an achiral imine. This imine can then be non-stereoselectively reduced back to the amine, resulting in a racemic mixture. Elevated temperatures and the presence of certain bases or oxidizing agents can significantly accelerate this process. The hydrochloride salt form is generally stable; racemization risk primarily arises when the free amine is generated in situ for a reaction.

Q2: Is the hydrochloride salt stable to racemization upon storage?

A: Yes, this compound is a salt and is generally highly stable against racemization under standard storage conditions (cool, dry, inert atmosphere). The protonated ammonium group protects the stereocenter, making the lone pair of electrons unavailable for the reactions that lead to racemization. The risk emerges only when the free amine is liberated.

Q3: At what pH range does the risk of racemization increase for the free amine?

A: The risk of racemization for the free amine, (S)-tetrahydro-2H-pyran-3-amine, increases significantly under basic conditions (pH > 8). The presence of a base is often required to deprotonate the amine, which is a prerequisite for the formation of the problematic achiral imine intermediate. Strongly basic conditions or the use of sterically hindered non-nucleophilic bases are often employed to generate the free amine for reactions, but this step must be carefully controlled.

Q4: Can my choice of solvent impact the stereochemical stability?

A: Absolutely. Protic solvents, especially at elevated temperatures, can potentially facilitate proton exchange mechanisms that may contribute to racemization pathways. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred for reactions involving the free amine to minimize this risk.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section provides a structured approach to identifying and mitigating racemization during your synthetic route.

Issue 1: Significant loss of enantiomeric excess (e.e.) after a coupling reaction (e.g., amide bond formation).

This is the most common scenario where racemization is encountered. The conditions required to activate the carboxylic acid and form the amide bond can compromise the stereocenter of the amine.

Troubleshooting & Prevention Workflow:

G cluster_0 Troubleshooting Racemization in Amide Coupling A Problem: Loss of e.e. Detected B Analyze Reaction Conditions A->B C Is Temperature > 25°C? B->C D Is a strong, non-nucleophilic base used (e.g., DIPEA)? B->D E Analyze Coupling Reagent B->E F Solution: Reduce Temperature Run reaction at 0°C to RT. C->F Yes G Solution: Minimize Base Exposure - Use base sparingly (1.0-1.2 eq). - Add base last and slowly. - Consider a weaker base. D->G Yes H Solution: Switch Coupling Reagent - Use HATU/HOAt instead of HBTU/HOBt. - Consider EDC with minimal base. E->H I Verify with Chiral HPLC F->I G->I H->I

Caption: Decision workflow for troubleshooting racemization in amide coupling.

Detailed Explanation:

  • Temperature Control is Critical: Many amide coupling reactions are exothermic. Without proper cooling, localized heating can occur, providing the energy needed to overcome the activation barrier for racemization.

    • Protocol: Always perform the addition of reagents, especially the coupling agent and base, at 0°C in an ice bath. Allow the reaction to warm slowly to room temperature only if necessary for reaction completion.

  • Base Selection and Stoichiometry: The base used to liberate the free amine from its hydrochloride salt is a common culprit.

    • The Problem with Excess Base: Using a large excess of a hindered amine base like Diisopropylethylamine (DIPEA) can maintain a basic environment for an extended period, increasing the likelihood of imine formation.

    • Recommended Protocol:

      • Suspend the this compound and the carboxylic acid in an aprotic solvent (e.g., DCM or DMF).

      • Add the coupling reagent (e.g., HATU).

      • Cool the mixture to 0°C.

      • Slowly add the base (1.1 to 2.1 equivalents) dropwise, ensuring the temperature does not rise. Using a slight excess of base is often necessary to neutralize the HCl salt and the acid byproduct from the coupling agent.

  • Choice of Coupling Reagent: Modern coupling reagents are designed to be highly efficient and minimize side reactions, including racemization.

    • Insight: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known to suppress racemization more effectively than older reagents like HBTU, particularly when used in conjunction with a base like DIPEA. This is due to the formation of a less reactive activated ester, which reduces the opportunity for side reactions.

Issue 2: Racemization observed during work-up or purification.

The stereocenter can also be compromised after the reaction is complete if the work-up or purification conditions are too harsh.

Preventative Measures:

  • Aqueous Work-up: Avoid prolonged exposure to strongly basic or acidic aqueous solutions during extraction. Use mild acids (e.g., dilute citric acid) and bases (e.g., saturated sodium bicarbonate) for washing, and work quickly.

  • Chromatography: While standard silica gel chromatography is generally safe, it is mildly acidic and can sometimes cause issues with very sensitive compounds. If racemization is suspected during purification:

    • Consider neutralizing the silica gel by pre-treating the column with a solvent mixture containing a small amount of a volatile base (e.g., 0.5% triethylamine in the eluent).

    • Alternatively, use a different stationary phase like alumina (basic or neutral).

Experimental Protocols

Protocol 1: Standard Low-Racemization Amide Coupling

This protocol is optimized to minimize racemization risk when coupling this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a clean, dry, flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Add this compound (1.1 eq) and HATU (1.1 eq).

  • Add anhydrous solvent (DCM or DMF) to achieve a concentration of approximately 0.1 M.

  • Stir the resulting suspension and cool the flask to 0°C using an ice-water bath.

  • Slowly, add DIPEA (2.2 eq) dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not exceed 5°C.

  • Stir the reaction at 0°C for 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous work-up using mild reagents.

  • Analyze the enantiomeric excess of the product using chiral HPLC.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

This is a general guideline. The specific column and mobile phase must be optimized for your final compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak® series, Daicel).

Procedure:

  • Sample Preparation: Prepare a standard of the racemic product to identify the retention times of both enantiomers. Dissolve a small amount of your reaction product in the mobile phase.

  • Method Development:

    • Start with a common mobile phase system, such as a mixture of hexanes and isopropanol.

    • Run the racemic standard to confirm the separation of the two enantiomer peaks.

    • Adjust the solvent ratio to achieve optimal separation (baseline resolution is ideal).

  • Analysis:

    • Inject the sample from your reaction.

    • Integrate the peak areas for both the (S) and (R) enantiomers.

  • Calculation:

    • e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100

Data Interpretation:

e.e. (%)Purity InterpretationRecommended Action
> 99%ExcellentNo action needed. Proceed with synthesis.
95-99%GoodAcceptable for many applications. Review protocol for minor optimization.
90-95%Moderate RacemizationIndicates a need for optimization. Re-evaluate temperature, base, and coupling agent.
< 90%Significant RacemizationMajor protocol revision required. Implement all troubleshooting steps.

References

  • Amide Bond Formation and Peptide Coupling.Comprehensive Organic Synthesis II, Vol. 6, pp. 473-514, Elsevier. [Link]
  • Reagents for Amide Bond Formation: A Review. Valeur, E., & Bradley, M. (2009). Chemical Society Reviews, 38(2), 606-631. [Link]

Technical Support Center: A Troubleshooting Guide for Reactions Involving Chiral Amines

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for chiral amine applications. As vital building blocks and catalysts in modern synthetic chemistry, chiral amines are central to the development of pharmaceuticals and fine chemicals. However, their unique properties can present specific challenges in the laboratory. This guide is structured as a series of questions and answers to directly address the common and complex issues you may encounter. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental outcomes, empowering you to diagnose and solve problems effectively.

Section 1: Poor Enantioselectivity or Stereocontrol

This is often the most critical parameter in asymmetric synthesis. Low enantiomeric excess (ee) or diastereomeric excess (de) undermines the core purpose of using chiral reagents.

Q1: My reaction is producing a nearly racemic mixture (low ee). What are the first parameters I should investigate?

Answer:

Achieving high enantioselectivity requires precise control over the reaction's transition state energetics. A low ee indicates that the energy difference between the two diastereomeric transition states (leading to the R and S enantiomers) is minimal. The primary factors to investigate are temperature, solvent, and catalyst/reagent integrity.

Troubleshooting Protocol:

  • Temperature Control is Critical: It is a widely accepted principle that enantioselectivity in many chiral processes increases with decreasing temperature.[1] However, the relationship is not always linear and in some cases, a reversal of enantioselectivity can occur at different temperatures.[2][3]

    • Action: Perform a temperature screen. Set up small-scale, parallel reactions at temperatures such as 25°C, 0°C, -20°C, and -78°C.

    • Causality: Lowering the temperature reduces the available thermal energy (kT). If the reaction is enthalpically controlled, this will amplify the energetic difference between the diastereomeric transition states, favoring the formation of one enantiomer. According to the van't Hoff equation, selectivity is determined by both enthalpic and entropic contributions; at lower temperatures, the enthalpic term, which is temperature-dependent, becomes more dominant.[4]

  • Solvent Effects Can Be Profound: The solvent plays a critical role in stabilizing or destabilizing the transition state.[5] Its polarity, proticity, and coordinating ability can alter the conformation of the catalyst or intermediates.

    • Action: Screen a range of solvents with varying properties (e.g., nonpolar: Toluene, Hexane; polar aprotic: Dichloromethane (DCM), Acetonitrile (MeCN); polar protic: Isopropanol (IPA)).

    • Causality: Nonpolar solvents may enforce crucial intramolecular hydrogen bonds within a catalyst, making it more rigid and selective. In contrast, polar solvents can disrupt these interactions, leading to a more flexible and less selective system.[5]

  • Verify Reagent and Catalyst Quality: Ensure the chiral amine (whether a reagent, auxiliary, or catalyst) has not racemized or degraded during storage.

    • Action: Check the optical rotation or run a chiral HPLC analysis on the starting amine. If it is a catalyst, ensure it was stored under inert conditions and is free from contaminants that could act as poisons.

Below is a workflow to guide your initial troubleshooting for low enantioselectivity.

low_ee_workflow start Low Enantioselectivity Observed check_temp Is Temperature Optimized? start->check_temp temp_screen Perform Temperature Screen (e.g., 25°C, 0°C, -40°C, -78°C) check_temp->temp_screen No check_solvent Is Solvent Choice Optimal? check_temp->check_solvent temp_screen->check_solvent solvent_screen Screen Solvents (Toluene, DCM, MeCN, t-Amyl Alcohol) check_solvent->solvent_screen No check_reagent Is Reagent/Catalyst Quality Confirmed? check_solvent->check_reagent solvent_screen->check_reagent reagent_analysis Analyze Chiral Purity of Starting Amine (e.g., Chiral HPLC) check_reagent->reagent_analysis No end_success High Enantioselectivity Achieved check_reagent->end_success Yes end_fail Problem Persists: Consider Structural Modifications (Catalyst, Substrate) reagent_analysis->end_fail

Caption: Troubleshooting workflow for low enantioselectivity.

Section 2: Racemization of Chiral Amine or Product

Racemization converts your hard-earned enantiopure compound into a useless racemic mixture, completely negating the purpose of an asymmetric synthesis.[6]

Q2: My final product shows a significant loss of enantiomeric excess after workup or purification. What is causing this racemization and how can I prevent it?

Answer:

Racemization is the conversion of an enantiomerically enriched substance into a 1:1 mixture of both enantiomers.[7] This occurs when the stereocenter is temporarily converted into an achiral, planar intermediate. For amines, several factors can promote this detrimental process.

Primary Causes and Prevention Strategies:

  • Formation of Achiral Intermediates (Imines/Enamines): The most common pathway for racemization at a stereocenter alpha to a nitrogen atom is through the reversible formation of an imine or enamine.[7] This process is often catalyzed by acid or base.

    • Prevention:

      • pH Control: Avoid strongly acidic or basic conditions during workup and purification. Use mild buffers (e.g., saturated NH₄Cl for quenching, NaHCO₃ for neutralization) instead of strong acids (HCl) or bases (NaOH).

      • Temperature: Perform all workup and purification steps at low temperatures (0°C or below) to slow the rate of imine-enamine tautomerism.

  • Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the barrier to racemization.[7]

    • Prevention: Avoid heating the reaction mixture for prolonged periods. If purification requires distillation or high-temperature chromatography, assess the thermal stability of your compound first on a small scale. Consider alternative purification methods like crystallization or low-temperature chromatography.

  • Solvent Choice: Protic solvents, such as alcohols, can facilitate proton transfer steps that are key to racemization mechanisms.[7]

    • Prevention: If possible, use aprotic solvents for workup and purification. If an alcohol is necessary for chromatography, use it at the lowest possible temperature and for the shortest possible duration.

The following decision tree can help diagnose the source of racemization.

racemization_diagnosis start Product ee% Decreases After Isolation check_workup Did Workup Involve Strong Acid/Base? start->check_workup cause_ph Likely Cause: Acid/Base Catalyzed Racemization check_workup->cause_ph Yes check_purification Was Purification Done at High Temperature? check_workup->check_purification No solution_ph Solution: Use Mild Buffers (NH4Cl, NaHCO3) Keep Temperature Low (0°C) cause_ph->solution_ph cause_temp Likely Cause: Thermally Induced Racemization check_purification->cause_temp Yes check_solvent Were Protic Solvents (e.g., MeOH, EtOH) Used? check_purification->check_solvent No solution_temp Solution: Use Low-Temp Chromatography or Crystallization cause_temp->solution_temp cause_solvent Likely Cause: Solvent-Mediated Racemization check_solvent->cause_solvent Yes solution_solvent Solution: Switch to Aprotic Solvents (Hexane/EtOAc, DCM) cause_solvent->solution_solvent

Caption: Decision tree for diagnosing the cause of racemization.

Section 3: Low Reaction Yield and Catalyst Deactivation

Even with perfect stereocontrol, a reaction is impractical if the yield is poor. Issues can range from incomplete conversion to catalyst death.

Q3: My asymmetric hydrogenation of an imine is stalling, resulting in low conversion. The starting material is consumed slowly or stops reacting altogether. What's happening?

Answer:

This common problem in the asymmetric hydrogenation of imines often points to catalyst deactivation. The product of the reaction, a chiral amine, can itself be the culprit.

Potential Causes and Solutions:

  • Product Inhibition/Catalyst Deactivation: The product amine, particularly N-alkyl amines, can be highly basic and nucleophilic. It can coordinate strongly to the metal center (e.g., Rh, Ir, Ru) of the hydrogenation catalyst, displacing the chiral ligand or blocking the active site and preventing further reaction.[8][9]

    • Troubleshooting:

      • Lower Catalyst Loading: Counterintuitively, sometimes a lower catalyst loading can be beneficial, reducing the concentration of deactivated species.

      • Increase Hydrogen Pressure: Higher H₂ pressure can sometimes facilitate the reductive elimination of the product and regeneration of the active catalyst.

      • Use of Additives: In some systems, the addition of a weak acid can protonate the product amine, preventing it from coordinating to the catalyst. This must be done with extreme care, as the wrong additive can destroy the catalyst.

  • Substrate Quality: Impurities in the imine substrate, such as excess ketone/aldehyde or the amine used to form it, can interfere with the catalyst.

    • Troubleshooting: Ensure the imine is purified (e.g., by distillation or crystallization) before use. Verify its purity by ¹H NMR.

Data Summary: Factors in Asymmetric Hydrogenation

ParameterIssueRecommended ActionRationale
Product The resulting chiral amine is basic and coordinates to the catalyst.[8][9]Consider a catalyst system known to be robust to amine products.Prevents product inhibition and catalyst deactivation.
Substrate Impure imine (e.g., residual ketone or amine).Purify imine before hydrogenation.Impurities can act as catalyst poisons.
Pressure (H₂) Insufficient pressure to drive catalytic turnover.Screen pressures from 1 atm to 50 atm.Facilitates oxidative addition and reductive elimination steps.
Solvent Suboptimal solvent choice.Screen a range of solvents (e.g., MeOH, DCM, Toluene).The solvent affects substrate solubility and catalyst activity.

Section 4: Protecting Group-Related Issues

Protecting groups are essential tools, but their application is a double-edged sword, requiring additional synthetic steps and introducing potential complications.[10]

Q4: I am performing a multi-step synthesis and need to protect a chiral primary amine. Which protecting group should I choose, and what are the common pitfalls?

Answer:

The choice of a protecting group is critical and depends on the stability required during subsequent reaction steps and the conditions needed for its removal. For amines, carbamates are the most common and reliable choice.[11][12]

Comparison of Common Amine Protecting Groups:

Protecting GroupAbbreviationInstallation ReagentRemoval ConditionsKey Pitfalls
tert-ButoxycarbonylBocBoc₂O, DMAPStrong Acid (TFA, HCl)[12]Can be cleaved under moderately acidic conditions; not suitable if acid-labile groups are present elsewhere.
BenzyloxycarbonylCbz (or Z)Cbz-Cl, baseCatalytic Hydrogenation (H₂, Pd/C)[12]Cannot be used if other reducible groups (alkenes, alkynes, nitro groups) are present.
9-FluorenylmethyloxycarbonylFmocFmoc-OSu, baseMild Base (e.g., 20% Piperidine in DMF)[12]Not stable to basic conditions. Can be problematic if base-sensitive stereocenters are present.

Key Considerations & Pitfalls:

  • Orthogonal Protection: In complex molecules with multiple amines, use "orthogonal" protecting groups that can be removed under distinctly different conditions (e.g., one acid-labile Boc group and one base-labile Fmoc group).[10][12] This allows for the selective deprotection and reaction of one amine while others remain protected.

  • Racemization during Deprotection: Be aware that the conditions used for deprotection, particularly strong acid or base, can sometimes lead to racemization of an adjacent stereocenter. Always check the enantiomeric purity of your product after deprotection.

  • Influence on Reactivity: The choice of protecting group can influence the stereochemical outcome of nearby reactions by altering the steric or electronic environment.[13]

Section 5: FAQs

Q5: What is "Kinetic Resolution" and when should I use it?

Answer: Kinetic resolution is a technique used to separate a racemic mixture of chiral compounds. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts much faster than the other, leaving the unreacted starting material enriched in the slower-reacting enantiomer. This method is powerful but has a theoretical maximum yield of only 50% for each isolated compound (the product and the unreacted starting material).[14] It is best used when an efficient asymmetric synthesis is not available or when you need access to both enantiomers.

Q6: My chiral HPLC is not giving good separation of enantiomers. What can I do?

Answer: Achieving good resolution in chiral chromatography can be challenging.[15]

  • Screen Columns: There is no universal chiral column. You must screen different chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives.

  • Optimize the Mobile Phase: Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) to the nonpolar solvent (e.g., hexane). Small changes can have a large impact.

  • Use Additives: For basic amines, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) or for acidic compounds an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can dramatically improve peak shape and resolution.[16][17]

  • Lower the Temperature: Running the column at a lower temperature often increases the interaction differences between the enantiomers and the stationary phase, improving separation.

References

  • J-Stage. Temperature Dependence of Enantioselectivity in Complexations of Optically Active Phenolic Crown Ethers with Chiral Amines. [Link]
  • Fu, G. C. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1071-1105. [Link]
  • ACS Catalysis. Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. [Link]
  • PMC.
  • PMC.
  • Master Organic Chemistry.
  • NIH. The Impact of Solvent and the Receptor Structure on Chiral Recognition Using Model Acyclic Bisamides Decorated with Glucosamine Pendant Arms. [Link]
  • RSC Blogs.
  • Organic Chemistry Portal. Protective Groups. [Link]
  • UT Southwestern. Protecting Groups in Organic Synthesis. [Link]
  • Kobo, R. (2007).
  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
  • Chemistry World. Temperature drop triggers chirality twist. [Link]
  • The Journal of Organic Chemistry.
  • The Journal of Organic Chemistry.
  • Wikipedia.
  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
  • ResearchGate. How can I improve my chiral column resolution?. [Link]
  • Chemical Reviews.
  • PMC.

Sources

Stability of (S)-tetrahydro-2H-pyran-3-amine hydrochloride under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-tetrahydro-2H-pyran-3-amine hydrochloride

Document ID: TSC-CHEM-0124A

Last Updated: January 7, 2026

Introduction

This guide provides in-depth technical and troubleshooting information for the handling and use of this compound (CAS No. 1245724-46-2). As a chiral building block, its stability is paramount to ensure stereochemical integrity and reaction success. This document addresses common questions and challenges encountered in the laboratory, offering explanations grounded in chemical principles and providing actionable protocols for stability and compatibility testing.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1] As a hydrochloride salt, it is hygroscopic and can absorb atmospheric moisture, which may affect its physical properties and reactivity. For long-term storage, maintaining a dry environment is critical.

Q2: How does pH affect the stability of this compound in solution?

A2: As a hydrochloride salt of a secondary amine, its form in solution is highly pH-dependent.

  • Acidic Conditions (pH < 7): The compound exists predominantly in its protonated ammonium salt form. This form is generally stable against many degradation pathways and is highly water-soluble.[2]

  • Neutral to Mildly Basic Conditions (pH 7-9): A significant equilibrium concentration of the free amine will be present. The free amine is more nucleophilic and susceptible to oxidative degradation.

  • Strongly Basic Conditions (pH > 10): The compound will be fully deprotonated to the free amine. While necessary for many reactions where the amine is the active nucleophile, prolonged exposure of the free amine to air or other oxidants can lead to degradation.

Q3: Is this compound thermally stable?

A3: The compound is a solid with a melting point reported in the range of 198–202°C, with decomposition.[3] Significant thermal degradation is not expected at typical reaction temperatures (e.g., up to 100-120°C) for moderate durations. However, prolonged heating, especially in the presence of reactive species or in the free-base form, can lead to decomposition. Always perform thermal stability tests for reactions requiring high temperatures or extended reflux times.

Q4: What solvents are compatible with this compound?

A4: The hydrochloride salt form has good solubility in water and polar protic solvents like methanol and ethanol.[2][3] It has limited solubility in many common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN). To use it in these solvents, it is often necessary to first convert it to the free amine or use a phase-transfer catalyst.

Q5: Can I use this compound directly in a reaction that requires a non-polar solvent?

A5: Direct use is often challenging due to poor solubility. The common strategy is to perform a liquid-liquid extraction. Dissolve the salt in water, add a base (like NaOH or K₂CO₃) to generate the free amine, and then extract the free amine into the desired organic solvent (e.g., DCM, EtOAc). The organic layer, after drying, can then be used in the reaction.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during reactions involving this compound.

Issue 1: Low or No Reactivity in an Acylation/Alkylation Reaction
  • Symptom: Starting material is largely unreacted despite the presence of an acylating or alkylating agent.

  • Root Cause: The amine is in its protonated (ammonium salt) form, which is not nucleophilic. The hydrochloride salt is stable and will not react as a nucleophile.

  • Solution:

    • Add a Stoichiometric Amount of Base: For the reaction to proceed, at least one equivalent of a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) must be added to the reaction mixture to neutralize the HCl and liberate the free amine. An excess of base (1.1-1.5 equivalents) is often used to drive the equilibrium.

    • Pre-neutralization: Before adding the electrophile, stir the hydrochloride salt in the reaction solvent with the base for 15-30 minutes to ensure complete formation of the free amine.

Issue 2: Formation of Unexpected Byproducts or Darkening of the Reaction Mixture
  • Symptom: TLC or LC-MS analysis shows multiple unexpected spots/peaks, and the reaction mixture turns brown or black.

  • Root Cause: This often indicates degradation of the free amine, typically through oxidation.[4] Secondary amines can be susceptible to air oxidation, especially at elevated temperatures or in the presence of trace metal impurities.

  • Solution:

    • Maintain an Inert Atmosphere: Ensure the reaction is conducted under a blanket of nitrogen or argon, especially if heating is required.

    • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing them prior to use (e.g., by sparging with nitrogen or argon) can minimize oxidation.

    • Check for Metal Contamination: Trace metals can catalyze oxidation.[5] Ensure glassware is clean and consider using reagents of high purity.

Issue 3: Difficulty Isolating the Product as a Hydrochloride Salt
  • Symptom: After a reaction and workup, attempts to precipitate the product as an HCl salt result in an oil or a gummy solid instead of a crystalline material.

  • Root Cause: The presence of residual water, solvent, or other impurities can inhibit crystallization. The choice of acid and solvent is also critical.

  • Solution:

    • Ensure Anhydrous Conditions: After workup, thoroughly dry the organic solution containing the free amine product (e.g., with MgSO₄ or Na₂SO₄).

    • Use Anhydrous HCl: Use a solution of HCl in an anhydrous solvent, such as 2M HCl in diethyl ether or 4M HCl in dioxane. Adding aqueous HCl will introduce water and likely lead to an oil.

    • Optimize Precipitation Solvent: Precipitation is often best achieved in a non-polar solvent where the HCl salt is insoluble, such as diethyl ether, hexanes, or MTBE. Add the HCl solution dropwise to a stirred solution of the purified amine in a minimal amount of a compatible solvent (e.g., DCM, EtOAc) followed by the addition of the non-polar solvent.

Section 3: Experimental Protocols

These are general protocols. Users should adapt them to their specific experimental setup and analytical capabilities.

Protocol 1: Assessing Thermal Stability

This protocol helps determine if the compound is stable under your specific reaction conditions.

  • Preparation: In a clean vial, dissolve a small, accurately weighed amount of this compound (e.g., 10 mg) in the reaction solvent (e.g., 1 mL of DMF). If the reaction is run with the free base, add the required equivalent of base (e.g., DIPEA).

  • Initial Analysis: Take an aliquot of the solution for initial analysis by LC-MS or GC-MS to obtain a t=0 reference chromatogram.

  • Heating: Seal the vial under an inert atmosphere and heat it to the target reaction temperature.

  • Time-Point Analysis: At regular intervals (e.g., 1h, 4h, 8h, 24h), cool the vial, take an aliquot, and analyze it by LC-MS or GC-MS.

  • Evaluation: Compare the chromatograms over time. A decrease in the peak area of the starting material and the appearance of new peaks indicate degradation.

Protocol 2: Compatibility Test with a Reagent

This protocol is for testing compatibility with a new reagent (e.g., a strong base, an oxidizing agent).

  • Preparation: In an NMR tube, dissolve this compound (~5 mg) in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum.

  • Reagent Addition: Add a stoichiometric amount of the test reagent to the NMR tube.

  • Monitoring: Acquire ¹H NMR spectra at various time points (e.g., 5 min, 30 min, 2h).

  • Evaluation: Look for changes in the chemical shifts or the appearance of new signals, which would indicate a reaction or degradation.

Section 4: Visual Diagrams

Troubleshooting Workflow

start Reaction Failure or Low Yield check_reactivity Is the amine the nucleophile? start->check_reactivity check_byproducts Are there unexpected byproducts or color change? check_reactivity->check_byproducts No add_base Action: Add 1.1-1.5 eq. of non-nucleophilic base (e.g., TEA, DIPEA). check_reactivity->add_base Yes check_atmosphere Action: Run reaction under inert gas (N2/Ar) and use degassed solvents. check_byproducts->check_atmosphere Yes other_issue Consult further reaction-specific literature. check_byproducts->other_issue No add_base->check_byproducts check_purity Action: Check purity of reagents and solvents. Consider purification. check_atmosphere->check_purity

Caption: Troubleshooting decision tree for common reaction issues.

Potential Degradation under Stress Conditions

sub (S)-THP-3-amine (Free Base) imine Imine Intermediate sub->imine Oxidation ring_opening Ring-Opened Products (e.g., Amino aldehydes) sub->ring_opening Elimination oxidant Oxidizing Agent (e.g., O2, Peroxide) oxidant->imine strong_base Strong Base + Heat strong_base->ring_opening

Caption: Simplified potential degradation pathways for the free amine.

Section 5: Data Summary

PropertyValueSource
Molecular Formula C₅H₁₂ClNO[1][6]
Molecular Weight 137.61 g/mol [1][3]
Appearance Colorless to pale yellow solid[2]
Melting Point 198–202°C (with decomposition)[3]
pKa (amine group) 9.2 ± 0.1[3]
Solubility (25°C) Water: 48 mg/mL, Ethanol: 6 mg/mL[3]
Storage Room temperature, under inert gas[1]

References

  • MSDS of this compound - Capot Chemical.
  • Oxan-3-amine | C5H11NO - PubChem.
  • (R)-tetrahydro-2H-pyran-3-amine hydrochloride - ChemBK.
  • Tetrahydro-2H-pyran-3-amine hydrochloride - Synthonix.
  • Bacterial degradation of monocyclic aromatic amines - PMC.
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate - PMC.
  • Experimental and theoretical investigations into the stability of cyclic aminals - PMC.
  • This compound, min 97%, 100 mg - CP Lab Safety.
  • Understanding the chemical basis of drug stability and degradation - The Pharmaceutical Journal.
  • Amine hydrochloride salts : a problem in polyurethane synthesis - University of Glasgow Theses.
  • Recovery of amines from by-product chloride salts - Google Patents.
  • An Overview of Degradation Strategies for Amitriptyline - PMC.
  • Tetrahydro-2H-pyran-4-amine hydrochloride - CAS Common Chemistry.

Sources

How to handle and store (S)-tetrahydro-2H-pyran-3-amine hydrochloride to maintain purity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Handling and Storage for Optimal Purity and Stability

Welcome to the Technical Support Center for (S)-tetrahydro-2H-pyran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term purity and stability of this valuable compound. As a Senior Application Scientist, I will provide in-depth, field-tested insights into the best practices for handling and storing this hygroscopic and air-sensitive material.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A: The main stability concerns for this compound stem from its hygroscopic nature and potential sensitivity to atmospheric conditions.[1][2] As an amine hydrochloride salt, it readily absorbs moisture from the air.[3] This can lead to several issues:

  • Physical Changes: Absorption of water can cause the solid to clump, cake, or even deliquesce (dissolve in the absorbed water), making accurate weighing and handling difficult.[2][4]

  • Chemical Degradation: The presence of moisture can facilitate hydrolysis or other degradation pathways, compromising the purity of the compound. While the hydrochloride salt form generally enhances stability compared to the free amine by protecting the amine group from oxidation, prolonged exposure to moisture and air should still be avoided.[5]

  • Introduction of Impurities: Moisture from the atmosphere is never pure and can introduce contaminants into the sample.

Q2: What are the ideal storage conditions for this compound?

A: To maintain the purity and integrity of this compound, it is crucial to store it under controlled conditions. The general recommendation is to store the compound in a cool, dry place, protected from light.[6] Several suppliers recommend storage at room temperature under an inert atmosphere, such as argon.[7][8]

Here is a summary of recommended storage conditions:

ParameterRecommendationRationale
Temperature Room temperature or 2-8°CCool temperatures slow down potential degradation reactions.[6]
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.[7][9]
Container Tightly sealed, airtight containerMinimizes exposure to the surrounding atmosphere.[1][10]
Light Protected from light (amber vial)Prevents potential light-induced degradation.[6][9]
Location DesiccatorProvides an additional layer of protection against moisture.[4]
Q3: My this compound has turned clumpy. Is it still usable?

A: Clumping is a strong indication that the compound has absorbed moisture from the atmosphere.[1] While the material may not be completely degraded, its purity is questionable, and its water content is no longer negligible.

Before using clumped material, consider the following:

  • Assess the extent of the problem: If the material is only slightly clumpy, it might be possible to break up the clumps with a spatula inside a glovebox or under a stream of inert gas.[1] However, if it has become a paste or liquid, it is likely significantly compromised.[2]

  • Purity verification: It is highly recommended to re-analyze the material for purity using techniques like NMR, HPLC, or elemental analysis to determine if chemical degradation has occurred.

  • Drying the material: In some cases, it may be possible to dry the compound again, for instance, by placing it under a high vacuum. However, this may not remove all the absorbed water and does not reverse any chemical degradation that may have occurred.[1]

To avoid this issue, always handle the compound in a controlled, dry environment, such as a glovebox.[9][11]

Q4: Can I handle this compound on an open lab bench?

A: Handling this compound on an open lab bench is strongly discouraged due to its hygroscopic nature.[1][2] Even brief exposure to ambient air can lead to moisture absorption, compromising the integrity of your sample.

The recommended handling environments are:

  • Glovebox: An inert atmosphere glovebox is the ideal environment for handling air- and moisture-sensitive compounds.[9][11] This provides the best protection against atmospheric contamination.

  • Schlenk Line: If a glovebox is not available, manipulations can be performed using Schlenk line techniques under a positive pressure of an inert gas like nitrogen or argon.[12]

If you must handle it outside of a controlled atmosphere for a very brief period (e.g., for quick weighing), do so on a low-humidity day and minimize the exposure time as much as possible.[1] Immediately reseal the container tightly.

Troubleshooting Guide

Issue 1: Inconsistent results in reactions using this compound.

Possible Cause: This is often a result of using a reagent that has absorbed moisture. The presence of water can alter reaction kinetics, lead to side reactions, or even inhibit the desired transformation.

Troubleshooting Steps:

  • Verify Reagent Quality: Check the physical appearance of your this compound. Is it a free-flowing powder or is it clumpy?

  • Use a Fresh Sample: If possible, use a freshly opened container of the reagent for your reaction.

  • Proper Aliquoting: To prevent contamination of the entire stock, it is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main container is opened.

  • Dry Solvents and Reagents: Ensure that all other solvents and reagents used in the reaction are rigorously dried and deoxygenated.

Issue 2: Difficulty in obtaining a clear solution when dissolving the compound.

Possible Cause: While this compound is soluble in water, its solubility in organic solvents may be limited.[13] If the compound has absorbed a significant amount of water, it may form a separate aqueous phase or appear as an insoluble solid in non-polar organic solvents.

Troubleshooting Steps:

  • Check Solvent Polarity: Amine hydrochlorides are salts and are generally more soluble in polar solvents. Consider using polar aprotic solvents or adding a co-solvent to improve solubility.

  • Gentle Heating and Sonication: Gentle heating or sonication can aid in the dissolution process. However, be cautious not to heat to temperatures that could cause degradation.

  • Consider the Free Base: For reactions in non-polar solvents, it may be necessary to convert the hydrochloride salt to the free amine. This can be achieved by a liquid-liquid extraction with a mild base.[14] The resulting free amine will have better solubility in organic solvents but will also be more susceptible to oxidation.[5]

Experimental Workflow: Aliquoting Hygroscopic Compounds

To maintain the integrity of your stock of this compound, follow this aliquoting procedure:

Caption: Workflow for aliquoting hygroscopic compounds.

References

  • CP Lab Safety. This compound, min 97%, 100 mg.
  • TutorChase. How do you handle hygroscopic solutes in the lab?.
  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.
  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
  • ThoughtCo. Hygroscopic Definition in Chemistry.
  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know.
  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis.
  • Reddit. Why are organic amines often more stable as the HCl salt than in the free base form?.
  • Semantic Scholar. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
  • Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis.
  • Wikipedia. Triethylamine.
  • Gas Processing & LNG. Shutdown and startup of an amine system.
  • Reddit. Amine workup.
  • YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn..
  • ResearchGate. Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base?.
  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.
  • Refining Community. Contamination in Amine Systems.
  • Carl ROTH. Safety Data Sheet: Thiamine hydrochloride.
  • ResearchGate. Properties of Amines and their Hydrochloride Salt.
  • NIH. Oxan-3-amine.
  • Cenmed Enterprises. (R)-Tetrahydro-2H-pyran-3-amine hydrochloride (C007B-255844).
  • Wikipedia. Hydroxylamine.
  • Google Patents. US9458367B2 - Low temperature transport and storage of amine gas treatment solutions.
  • Reddit. What are amine hydrochlorides? I've been "googleing" all week long and I just can't find the definition..
  • Overcoming Heat Stable Salts: Enhance Your Amine Treating Process.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.

Sources

Technical Support Center: Catalyst Removal in (S)-tetrahydro-2H-pyran-3-amine hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-tetrahydro-2H-pyran-3-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to address the critical step of removing residual metal catalysts from the reaction mixture. Achieving exceptionally low levels of metal impurities is paramount, particularly in pharmaceutical applications, to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

The synthesis of chiral amines like this compound often employs powerful transition metal catalysts, such as Palladium, Rhodium, or Ruthenium, to achieve high yield and stereoselectivity.[1][2] However, the very properties that make these catalysts effective also present significant purification challenges. The amine functional group in the product can act as a strong ligand, chelating with the metal and forming soluble complexes that are difficult to remove through simple filtration.[3]

This guide provides in-depth, field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind each technique to empower you to develop a robust and validated purification strategy.

Section 1: General Troubleshooting and FAQ

This section addresses common initial questions and problems encountered during the purification process, regardless of the specific catalyst used.

Frequently Asked Questions (FAQs)

Q1: My initial filtration step isn't removing the catalyst. The filtrate is still colored. Why? A1: This is a classic sign of catalyst leaching or the formation of soluble metal complexes. While heterogeneous catalysts like Palladium on Carbon (Pd/C) are solids, a small fraction of the metal can leach into the reaction medium. More significantly, the amine group on your product, (S)-tetrahydro-2H-pyran-3-amine, can chelate with the metal ions, forming a stable, soluble complex that easily passes through standard filters.[3] Simple filtration is only effective for removing the bulk, insoluble catalyst particles.

Q2: What are the main strategies for removing residual catalysts? A2: The primary strategies fall into three categories:

  • Adsorption: Using a solid support with high affinity for the metal to "scavenge" it from the solution. This includes activated carbon and specialized, high-affinity metal scavengers.[4]

  • Precipitation/Crystallization: Altering the conditions (e.g., solvent, pH, adding a precipitating agent) to force the metal out of the solution, or crystallizing your highly pure product, leaving the impurities behind in the mother liquor.[4][5]

  • Extraction: Using a liquid-liquid extraction to partition the metal species into a separate phase.[4][6]

Q3: How do I know which catalyst removal method is right for me? A3: The optimal method depends on the catalyst used, the scale of your reaction, the cost constraints, and the required final purity. A good starting point is to screen several methods on a small scale. Activated carbon is a cost-effective first choice, while specialized metal scavengers offer higher efficiency and selectivity for more challenging cases or when product loss is a concern.[4]

Q4: How can I accurately measure the level of residual metal in my final product? A4: The industry standard for quantifying trace metal impurities in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[7][8] This technique offers the high sensitivity required to meet stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH). For rapid, in-process screening, other techniques like fluorometric assays or X-ray fluorescence (XRF) can be valuable, but final validation should be performed with a method like ICP-MS.[8][9]

Section 2: Palladium (Pd) Catalyst Removal

Palladium is one of the most common metals used in catalytic hydrogenations and cross-coupling reactions. Its removal is a well-documented challenge.

Troubleshooting Guide: Palladium
Issue Probable Cause Recommended Solution & Rationale
High residual Pd (>100 ppm) after filtration through Celite®. [10]Strong chelation of soluble Pd species by the amine product.[3]Primary: Use a high-affinity scavenger like SiliaMetS® DMT or Thiol. These silica-based scavengers have functional groups with a very strong affinity for soft metals like palladium, breaking the product-Pd complex. Secondary: Treat the solution with activated carbon. This is a less specific but effective method for adsorbing a wide range of impurities.[3]
Significant product loss during activated carbon treatment. Non-specific adsorption of the amine product onto the porous carbon surface.[4]1. Minimize Adsorbent: Use the minimum effective amount of carbon (start screening at 1-2 wt% relative to the product). 2. Adjust Solvent: A solvent in which your product is highly soluble can reduce its tendency to adsorb. 3. Switch to a Selective Scavenger: Use a scavenger (e.g., SiliaMetS® Diamine or Triamine) that is less likely to bind with your product.[11]
Inconsistent Pd removal from batch to batch. Variability in the final oxidation state or coordination of the palladium species at the end of the reaction.[4]Standardize the reaction work-up procedure before the purification step. Consistent quenching and initial work-up will lead to a more consistent form of the residual palladium, making its removal more predictable.
Experimental Protocol: Palladium Removal Using Activated Carbon

This protocol provides a general procedure for removing residual palladium using activated carbon, a widely accessible method.

  • Dissolution: After the initial reaction work-up, dissolve the crude this compound in a suitable organic solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Carbon Addition: Add activated carbon to the solution. A typical starting range is 5-10 wt% relative to the mass of the crude product.[3]

  • Adsorption: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[3]

  • Filtration: Prepare a pad of Celite® (diatomaceous earth) approximately 2-3 cm thick in a sintered glass funnel. Filter the mixture through the Celite pad to remove the activated carbon. The Celite prevents fine carbon particles from passing into the filtrate.[3][12]

  • Washing: Wash the Celite/carbon pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for quantitative analysis (e.g., ICP-MS) to confirm the residual palladium content is below the target threshold.[7]

Visualization: General Catalyst Removal Workflow

This diagram illustrates a typical decision-making process for catalyst removal.

Catalyst_Removal_Workflow cluster_start Start: Post-Reaction cluster_purification Purification Strategy cluster_analysis Validation Crude Crude Reaction Mixture Decision1 Catalyst State? Crude->Decision1 Filtration Bulk Filtration (e.g., through Celite®) Decision1->Filtration Heterogeneous Scavenging Adsorptive Scavenging (Carbon or Scavenger Resin) Decision1->Scavenging Homogeneous/ Leached Filtrate Filtrate with Soluble Catalyst Filtration->Filtrate Crystallization Crystallization Scavenging->Crystallization Analysis Quantify Residual Metal (ICP-MS) Crystallization->Analysis Filtrate->Scavenging

Caption: Decision workflow for selecting a catalyst removal strategy.

Section 3: Ruthenium (Ru) and Rhodium (Rh) Catalyst Removal

Ruthenium and Rhodium catalysts are common in asymmetric hydrogenations and metathesis reactions. While often more efficient catalytically, their removal can also be challenging.

Troubleshooting Guide: Ruthenium & Rhodium
Issue Probable Cause Recommended Solution & Rationale
Colored impurities remain after aqueous extraction (for Ru). Some Ru species may have higher organophilicity and are not efficiently removed by simple aqueous washes.1. Activated Carbon Treatment: As with palladium, activated carbon is effective at adsorbing many ruthenium species.[5][6] 2. Specialized Scavengers: SiliaMetS® DMT is highly effective for both Ruthenium and Rhodium.[13] Its dimercaptotriazine functionality is a powerful chelator for these metals.
Scavenger is not effective for Rhodium. The Rhodium complex may be sterically hindered, preventing efficient interaction with the scavenger's functional groups.1. Screen Different Scavengers: Try scavengers with different functional groups or linker arms, such as SiliaMetS® DEAM or Diamine.[13] 2. Increase Temperature/Time: Increasing the reaction temperature (e.g., to 50-60 °C) and time can improve the kinetics of the scavenging process.
Data Summary: Metal Scavenger Selection

The choice of scavenger is critical for achieving high efficiency. The following table provides a starting point for selection based on the target metal.

Scavenger NameFunctional GroupPrimary Metal TargetsRationale
SiliaMetS® DMT DimercaptotriazinePd, Ru, Rh , Ag, Cu, HgA versatile and powerful scavenger for a broad range of metals, especially those used in catalysis.[13]
SiliaMetS® Thiol ThiolPd , Pt, Cu, Ag, PbHighly effective for soft metals like Palladium.
SiliaMetS® Triamine TriaminePb, Ru, Pd , CoEffective for a range of metals and can also scavenge electrophiles.[11]
Activated Carbon N/A (Porous Carbon)Broad SpectrumA cost-effective, non-specific adsorbent suitable for initial purification or for removing a wide range of impurities.[3][6]
Visualization: Troubleshooting Logic

This diagram outlines a logical path for troubleshooting inefficient catalyst removal.

Troubleshooting_Logic Start High Metal Levels Detected (Post-Purification) Cause1 Possible Cause: Strong Product-Metal Chelation Start->Cause1 Cause2 Possible Cause: Inefficient Scavenging Conditions Start->Cause2 Solution1 Switch to High-Affinity Scavenger (e.g., SiliaMetS DMT) Cause1->Solution1 Solution2 Optimize Conditions: Increase Temp, Time, or Scavenger Loading Cause2->Solution2 Solution3 Consider Alternative Method: Crystallization or Extraction Solution1->Solution3 Solution2->Solution3

Caption: Troubleshooting flowchart for high residual catalyst levels.

References

  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem. (URL: )
  • Palladium Detection for API Purific
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
  • Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction - NIH. (URL: )
  • (S)-Tetrahydro-2h-pyran-3-amine, HCl - Benchchem. (URL: )
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (URL: )
  • Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence - PubMed. (URL: )
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry - ACS Public
  • How can i remove palladium Pd catalyst easily?
  • Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs C
  • Application Note: Different Ways of Removing Rhodium - SiliCycle. (URL: )
  • Removing Ru from metathesis reactions | Anderson's Process Solutions. (URL: )
  • A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions | Request PDF - ResearchG
  • Application Note: Rhodium Removal after a Cycloisomerisation Reaction Using Scavenger Synergy - SiliCycle. (URL: )
  • Technical Support Center: Removing Palladium Catalyst Residues
  • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes - MDPI. (URL: )

Sources

Validation & Comparative

A Definitive Guide to the Stereochemical Assignment of (S)-tetrahydro-2H-pyran-3-amine hydrochloride: An X-ray Crystallography-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral synthesis, the unambiguous determination of a molecule's absolute configuration is a cornerstone of ensuring stereochemical fidelity, which in turn dictates biological activity and safety. This guide provides a comprehensive, in-depth analysis of confirming the absolute configuration of (S)-tetrahydro-2H-pyran-3-amine hydrochloride, a chiral building block of significant interest. While centered on the gold-standard technique of single-crystal X-ray crystallography, this document offers a comparative perspective, juxtaposing its definitive power against robust solution-state methods like Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents.

The Imperative of Absolute Configuration in Drug Development

The spatial arrangement of atoms in a chiral molecule, its absolute configuration, can lead to vastly different pharmacological and toxicological profiles between enantiomers. For researchers and drug development professionals, an erroneous stereochemical assignment can have profound consequences, leading to wasted resources and potential safety concerns. Therefore, the rigorous and unequivocal confirmation of stereochemistry is a critical, non-negotiable step in the synthetic and characterization workflow.

X-ray Crystallography: The Definitive Arbiter of Stereochemistry

Single-crystal X-ray crystallography stands as the most powerful and direct method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2][3] The technique relies on the diffraction of X-rays by a crystalline lattice, which provides a detailed electron density map of the molecule. The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion.[4][5][6]

The Principle of Anomalous Dispersion

When the energy of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number with both real and imaginary components.[4][5] This phase shift in the scattered X-rays leads to a breakdown of Friedel's Law, meaning that the intensities of reflections from planes (hkl) and (-h-k-l), known as Bijvoet pairs, are no longer equal.[6][7] The differences in these intensities are directly related to the absolute configuration of the molecule. For light-atom structures such as this compound, which lacks heavy atoms, the anomalous scattering effect is weak. However, with careful data collection, often using copper (Cu-Kα) radiation, the effect can be measured and utilized for absolute configuration assignment.[8]

Key Parameters for Absolute Structure Determination: The Flack and Hooft Parameters

The refinement of the crystallographic data against the two possible enantiomeric models allows for the calculation of the Flack parameter, a value that ranges from 0 to 1.[9]

  • A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct.

  • A value near 1 suggests that the inverted structure is the correct one.

  • A value around 0.5 may indicate a racemic crystal or twinning.

An alternative and often more robust indicator, especially for cases with weak anomalous scattering, is the Hooft parameter, which is based on a Bayesian statistical analysis of Bijvoet pairs.[10][11]

Experimental Protocol: A Step-by-Step Guide to X-ray Crystallographic Analysis

The following protocol outlines the critical steps for the successful determination of the absolute configuration of this compound.

Crystallization: The Crucial First Step

The primary prerequisite for single-crystal X-ray diffraction is a high-quality single crystal of suitable size (typically 0.1-0.3 mm in each dimension).[8] Given that this compound is a salt, it is expected to be a crystalline solid, which is advantageous.[12]

  • Solvent Screening: A systematic screening of solvents and solvent combinations is essential. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization. For a hydrochloride salt, polar protic solvents like methanol, ethanol, or water, and their mixtures with less polar solvents, are good starting points.

  • Optimization: Once initial crystals are obtained, the conditions should be optimized to improve crystal size and quality. This involves fine-tuning the solvent system, concentration, and temperature profile of crystallization.

Data Collection: Maximizing the Anomalous Signal
  • Instrumentation: A single-crystal X-ray diffractometer equipped with a Cu-Kα radiation source (λ = 1.5418 Å) is highly recommended for light-atom structures to maximize the anomalous scattering signal from oxygen and nitrogen atoms.[8]

  • Data Collection Strategy: A high redundancy of data is crucial for accurately measuring the small differences in Bijvoet pairs. This is achieved by collecting data over a wide range of reciprocal space and with multiple measurements of symmetry-equivalent reflections.

  • Low-Temperature Data Collection: Collecting data at low temperatures (e.g., 100 K) is standard practice to minimize thermal motion of the atoms, leading to higher resolution data and a more precise structure determination.

Structure Solution and Refinement
  • Structure Solution: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Refinement: The atomic positions and thermal parameters are refined against the experimental data. It is at this stage that the absolute configuration is addressed. The model is refined against both the initially proposed (S)-configuration and its inverted (R)-configuration.

  • Flack Parameter Refinement: The Flack parameter is refined as part of the least-squares procedure. A reliable determination of the Flack parameter requires a value close to 0 or 1 with a small standard uncertainty.[9][13]

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis & Refinement Crystallization Crystallization of (S)-tetrahydro-2H-pyran-3-amine HCl CrystalSelection Selection of a High-Quality Single Crystal Crystallization->CrystalSelection DataCollection X-ray Diffraction Data Collection (Cu-Kα) CrystalSelection->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Refinement of the Crystallographic Model StructureSolution->Refinement AbsoluteConfig Absolute Configuration Determination (Flack/Hooft Parameter) Refinement->AbsoluteConfig

Figure 1. Workflow for absolute configuration determination by X-ray crystallography.

Comparative Analysis: Alternative Methodologies

While X-ray crystallography is the definitive method, it is not always feasible due to challenges in obtaining suitable crystals. In such cases, powerful solution-state techniques can provide reliable stereochemical assignments.[14][15][16]

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR Spectroscopy (with Chiral Derivatizing Agents)
Principle Diffraction of X-rays by a single crystal, utilizing anomalous dispersion.[1][15]Differential absorption of left and right circularly polarized infrared light.[17][18]Formation of diastereomers with distinct NMR spectra.[19][20][21]
Sample Phase Solid (single crystal)SolutionSolution
Sample Amount µg to mg scale1-10 mg1-5 mg per diastereomer
Key Requirement High-quality single crystalIR active vibrational modesDerivatizable functional group (-NH2)
Primary Output 3D molecular structure, Flack parameterVCD spectrum compared to quantum chemical calculationsΔδ (δS - δR) values for diastereomers
Confidence Level DefinitiveHigh, with good correlation to calculationsHigh, with clear chemical shift differences
Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the difference in absorbance of left- and right-circularly polarized infrared light by a chiral molecule in solution.[17][22] The resulting VCD spectrum is a sensitive probe of the molecule's stereochemistry. The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT) for a known enantiomer.[17][23][24] A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[17]

vcd_workflow cluster_experimental Experimental cluster_computational Computational cluster_comparison Comparison & Assignment MeasureVCD Measure Experimental VCD Spectrum CompareSpectra Compare Experimental and Calculated Spectra MeasureVCD->CompareSpectra DFTCalc DFT Calculation of VCD Spectrum for (S)-enantiomer DFTCalc->CompareSpectra AssignConfig Assign Absolute Configuration CompareSpectra->AssignConfig

Figure 2. Workflow for absolute configuration determination by VCD.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This widely used method involves the reaction of the chiral amine with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form a pair of diastereomers.[] These diastereomers exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra.[26][27] By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons or fluorine atoms near the stereocenter and applying an appropriate conformational model, the absolute configuration of the original amine can be deduced.[20][21] This is an empirical method that relies on the formation of a predictable conformational preference in the diastereomeric derivatives.

Conclusion: An Integrated Approach to Stereochemical Confirmation

For the unambiguous confirmation of the absolute configuration of this compound, single-crystal X-ray crystallography is the method of choice, offering a direct and definitive visualization of the molecule's three-dimensional structure. The successful application of this technique hinges on the ability to grow high-quality single crystals and to perform careful data collection and refinement to reliably determine the Flack or Hooft parameter.

In situations where crystallization proves to be a bottleneck, VCD and NMR spectroscopy with chiral derivatizing agents present powerful and reliable alternatives. VCD provides a non-empirical assignment based on the correlation between experimental and computationally predicted spectra, while NMR with CDAs offers a well-established empirical method. The choice of method will ultimately depend on the physical properties of the sample, the available instrumentation, and the specific requirements of the research or development program. For the highest level of confidence, particularly in a regulatory environment, the corroboration of the X-ray structure with a solution-state method like VCD provides an exceptionally robust and self-validating system for stereochemical assignment.

References

  • T. Kusumi, H. Takahashi, P. Xu, T. Fukushima, Y. Asakawa, T. Hashimoto, Y. Kan, N. Harada, NMR Determinations of the Absolute Configuration of alpha-Chiral Primary Amines. Org. Lett.2010, 12 (12), 2856–2859. [Link]
  • J. M. Seco, E. Quinoa, R. Riguera, Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. J. Org. Chem.2001, 66 (19), 6237–6245. [Link]
  • J. M. Martin-Ramos, P. Martin-Ramos, Structural resolution. The anomalous dispersion. CSIC. [Link]
  • M. S. M. Timmer, J. C. M. Krenning, T. J. M. de Bruin, S. F. J. Engelen, M. C. Feiters, F. P. J. T. Rutjes, B. Zwanenburg, Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. J. Org. Chem.2025, 90 (14), 9636–9647. [Link]
  • Y. Jo, S. Lee, H. G. Choi, H. Kim, Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Anal. Chem.2022, 94 (2), 1441–1446. [Link]
  • C. A. G. N. Monti, G. L. P. A. Serra, A. G. G. de Oliveira, Determination of Absolute Configurations of Amines and Amino Acids Using Nonchiral Derivatizing Agents (NCDA) and Deuterium NMR. Org. Lett.2010, 12 (24), 5780–5783. [Link]
  • Chemical Crystallography, absolute configur
  • Creative Biolabs, Determination Techniques for Absolute Configuration of Chiral Compound.
  • Wikipedia, Anomalous X-ray sc
  • A. M. Z. Slawin, Determination of Absolute Configuration—an Overview Related to This Special Issue. Molecules2025, 30 (15), 3481. [Link]
  • G. Helmchen, R. W. Hoffmann, J. Mulzer, E. Schaumann, 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Methods of Organic Chemistry (Houben-Weyl), Vol. E21a. [Link]
  • N. Harada, Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality2008, 20 (5), 691-723. [Link]
  • Wikipedia, Flack parameter. Wikipedia. [Link]
  • N. Harada, Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality2008, 20 (5), 691-723. [Link]
  • Purechemistry, Determination of absolute configur
  • OlexSys, Glossary. OlexSys. [Link]
  • A. L. Thompson, D. J. Watkin, CRYSTALS enhancements: absolute structure determination. J. Appl. Cryst.2011, 44, 1017–1022. [Link]
  • A. M. Z. Slawin, Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products (pp. 149-162). Humana Press. [Link]
  • S. Ramaseshan, S. C. Abrahams, J. M. Robertson, Anomalous Dispersion of in Crystallography X-rays. World Scientific. [Link]
  • R. K. Dukor, L. A. Nafie, Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • P. J. Stephens, F. J. Devlin, J. R. Cheeseman, M. J. Frisch, Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Nat. Prod. Commun.2017, 12 (5), 641-651. [Link]
  • A. L. Spek, Bijvoet-Pair Analysis.
  • M. A. Carrondo, X-Ray Crystallography - Direct methods. yetnet. [Link]
  • A. M. Z. Slawin, Determination of absolute configuration using single crystal X-ray diffraction. Methods Mol. Biol.2013, 1055, 149-62. [Link]
  • P. J. Stephens, F. J. Devlin, J. R. Cheeseman, M. J. Frisch, The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality2008, 20 (5), 643-64. [Link]
  • C. Cai, J. M. W. Sederman, L. F. Gladden, Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. RSC Adv.2023, 13, 9651-9658. [Link]
  • E. R. Kellenbach, R. K. Dukor, L. A. Nafie, Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
  • R. A.

Sources

A Comparative Guide to the Reactivity of (S)- vs. (R)-tetrahydro-2H-pyran-3-amine hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development and asymmetric synthesis, the stereochemistry of chiral building blocks is of paramount importance. The spatial arrangement of atoms within a molecule can dramatically influence its biological activity, pharmacokinetic profile, and toxicological properties. This guide provides an in-depth technical comparison of the reactivity of the enantiomeric pair, (S)- and (R)-tetrahydro-2H-pyran-3-amine hydrochloride. These chiral amines are valuable intermediates in the synthesis of complex molecular architectures, and understanding their differential reactivity is crucial for the rational design of stereoselective synthetic routes.

This document moves beyond a simple cataloging of properties to offer a comparative analysis grounded in experimental observations and mechanistic understanding. We will explore how the distinct three-dimensional structures of the (S) and (R) enantiomers influence their behavior in key chemical transformations, providing researchers with the insights needed to select the optimal building block for their specific synthetic challenges.

Physicochemical Characteristics: A Tale of Two Enantiomers

While enantiomers possess identical intrinsic physical and chemical properties in an achiral environment, their interactions with other chiral entities, including plane-polarized light, are distinct.

(S)-Tetrahydro-2H-pyran-3-amine hydrochloride is a chiral bicyclic amine. The hydrochloride salt form enhances its aqueous solubility, a desirable trait for many biological and chemical applications.[1] The stereogenic center at the C3 position is what differentiates it from its (R)-enantiomer, leading to distinct biological and chemical behaviors.[1]

(R)-Tetrahydro-2H-pyran-3-amine hydrochloride is a colorless to pale yellow solid with moderate solubility in water and polar organic solvents.[2] It is widely utilized as a chiral reagent in the synthesis of chiral compounds, for catalyzing reactions, and in the preparation of chiral drugs.[2]

A key differentiator is their optical rotation. For instance, the (S)-enantiomer exhibits a specific optical rotation of [α]D²⁰ = +15.6° (c = 1.0 in H₂O), which is a direct consequence of its absolute configuration.[1]

Table 1: Physicochemical Properties

PropertyThis compound(R)-tetrahydro-2H-pyran-3-amine hydrochlorideReference
Molecular FormulaC₅H₁₂ClNOC₅H₁₂ClNO[1][2]
Molecular Weight137.61 g/mol 137.61 g/mol [1][2]
AppearanceWhite to off-white solidColorless to pale yellow solidGeneral Knowledge,[2]
SolubilitySoluble in waterModerately soluble in water and polar organic solvents[1][2]
Specific Optical Rotation[α]D²⁰ = +15.6° (c = 1.0 in H₂O)Opposite sign to (S)-enantiomer[1]

Comparative Reactivity in Asymmetric Synthesis

The true divergence in the chemical behavior of (S)- and (R)-tetrahydro-2H-pyran-3-amine hydrochloride becomes evident in the context of asymmetric synthesis. Here, their chiral nature is leveraged to control the stereochemical outcome of reactions. While direct side-by-side comparative studies for these specific enantiomers in all reaction types are not extensively documented in publicly available literature, we can infer their differential reactivity based on well-established principles of stereoselective synthesis and data from analogous chiral amines.

A crucial application of chiral amines is in the kinetic resolution of racemic mixtures . This technique relies on the differential reaction rates of the two enantiomers of a racemic compound with a single enantiomer of a chiral resolving agent.

Case Study: Kinetic Resolution of Racemic Mandelic Acid (Hypothetical)

To illustrate the comparative reactivity, let's consider a hypothetical kinetic resolution of racemic mandelic acid via acylation with an activated carboxylic acid derivative, using either (S)- or (R)-tetrahydro-2H-pyran-3-amine hydrochloride as the nucleophile.

In this scenario, the chiral amine will react at different rates with the (R)- and (S)-enantiomers of mandelic acid to form diastereomeric amides. The transition states leading to these diastereomers will have different energies due to steric and electronic interactions between the chiral amine and the chiral acid.

For example, the (S)-amine might react faster with (R)-mandelic acid, leading to the enrichment of (S)-mandelic acid in the unreacted starting material. Conversely, the (R)-amine would be expected to react faster with (S)-mandelic acid. The efficiency of this resolution is quantified by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (s = k_fast / k_slow). A higher 's' value indicates a more effective resolution.

Diastereoselective Synthesis

When these chiral amines are incorporated into a molecule as a chiral auxiliary, they can direct the stereochemical outcome of subsequent reactions at a prochiral center. For instance, in the alkylation of an enolate derived from an amide of (S)- or (R)-tetrahydro-2H-pyran-3-amine, the bulky tetrahydropyran ring and the stereochemistry at C3 would create a chiral environment that favors the approach of the electrophile from one face of the enolate over the other.

The (S)-auxiliary would be expected to favor the formation of one diastereomer, while the (R)-auxiliary would favor the formation of the opposite diastereomer. The diastereomeric excess (de) would be a measure of the effectiveness of the chiral auxiliary in controlling the stereochemistry of the reaction.

Experimental Protocols

To provide a practical context for the application of these chiral amines, the following are generalized, detailed protocols for common reactions where their stereochemistry plays a critical role.

Protocol: Kinetic Resolution of a Racemic Carboxylic Acid via N-Acylation

This protocol describes a general procedure for the kinetic resolution of a racemic carboxylic acid using either (S)- or (R)-tetrahydro-2H-pyran-3-amine hydrochloride.

Materials:

  • Racemic carboxylic acid (e.g., ibuprofen, naproxen)

  • (S)- or (R)-tetrahydro-2H-pyran-3-amine hydrochloride

  • Coupling agent (e.g., DCC, EDC)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the racemic carboxylic acid (1.0 eq) in anhydrous DCM, add the coupling agent (1.1 eq) and stir at 0 °C for 30 minutes.

  • In a separate flask, suspend (S)- or (R)-tetrahydro-2H-pyran-3-amine hydrochloride (0.5 eq) in anhydrous DCM and add TEA (1.2 eq). Stir at room temperature for 15 minutes.

  • Add the amine solution to the activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quench the reaction by adding 1 M HCl.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of amide and unreacted acid by silica gel column chromatography.

  • Determine the enantiomeric excess of the unreacted acid and the diastereomeric ratio of the amide product by chiral HPLC or NMR analysis.

Expected Outcome: The use of the (S)-amine will result in the enrichment of one enantiomer of the carboxylic acid, while the (R)-amine will enrich the other enantiomer. The diastereomeric amides formed will also have opposite configurations at the newly formed stereocenter.

Protocol: Diastereoselective Alkylation of a Chiral Amide

This protocol outlines a general procedure for the diastereoselective alkylation of an amide derived from either (S)- or (R)-tetrahydro-2H-pyran-3-amine.

Materials:

  • Amide of (S)- or (R)-tetrahydro-2H-pyran-3-amine and a carboxylic acid

  • Strong base (e.g., LDA, n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add the strong base (1.1 eq) and stir at -78 °C for 1 hour to form the enolate.

  • Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Determine the diastereomeric ratio of the alkylated product by NMR spectroscopy or chiral HPLC.

Expected Outcome: The stereochemistry of the starting chiral amine will dictate the facial selectivity of the enolate alkylation, leading to the preferential formation of one diastereomer. The (S)- and (R)-derived amides will produce opposite diastereomers.

Visualization of Concepts

To further clarify the principles discussed, the following diagrams illustrate the key concepts.

Stereoselective_Reaction cluster_S_Amine Reaction with (S)-Amine cluster_R_Amine Reaction with (R)-Amine S_Amine (S)-Amine Racemic_Acid_S Racemic Acid ((R)- and (S)-Mandelic Acid) S_Amine->Racemic_Acid_S k_fast (with R-acid) k_slow (with S-acid) Product_SR Diastereomer 1 ((S)-Amide-(R)-Acid) Racemic_Acid_S->Product_SR Enriched_S_Acid Enriched (S)-Mandelic Acid Racemic_Acid_S->Enriched_S_Acid R_Amine (R)-Amine Racemic_Acid_R Racemic Acid ((R)- and (S)-Mandelic Acid) R_Amine->Racemic_Acid_R k_fast (with S-acid) k_slow (with R-acid) Product_RS Diastereomer 2 ((R)-Amide-(S)-Acid) Racemic_Acid_R->Product_RS Enriched_R_Acid Enriched (R)-Mandelic Acid Racemic_Acid_R->Enriched_R_Acid

Caption: Kinetic resolution of a racemic acid using (S)- and (R)-amines.

Diastereoselective_Alkylation cluster_S_Auxiliary Using (S)-Auxiliary cluster_R_Auxiliary Using (R)-Auxiliary S_Amide Amide of (S)-Amine S_Enolate Chiral Enolate (Si-face shielded) S_Amide->S_Enolate Deprotonation Product_S Major Diastereomer A S_Enolate->Product_S Re-face attack Electrophile_S Electrophile (E+) Electrophile_S->Product_S R_Amide Amide of (R)-Amine R_Enolate Chiral Enolate (Re-face shielded) R_Amide->R_Enolate Deprotonation Product_R Major Diastereomer B R_Enolate->Product_R Si-face attack Electrophile_R Electrophile (E+) Electrophile_R->Product_R

Caption: Diastereoselective alkylation directed by (S)- and (R)-chiral auxiliaries.

Conclusion and Future Outlook

The choice between the (S) and (R) enantiomer will be dictated by the desired stereochemical outcome of the target molecule. As the demand for enantiomerically pure pharmaceuticals continues to grow, a deeper understanding of the subtle differences in reactivity between such chiral building blocks will become increasingly critical. Further research providing direct quantitative comparisons of these and other chiral amines in a wider range of reactions will undoubtedly accelerate the development of efficient and highly selective synthetic methodologies.

References

  • ChemBK. (R)-tetrahydro-2H-pyran-3-amine hydrochloride. [Link]
  • PubChem. Oxan-3-amine. [Link]
  • CORE. Kinetic Treatment of Kinetic Resolution of Racemic Acid Anhydrides with Chiral Amines. [Link]
  • PMC - NIH. Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. [Link]

Sources

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Alternatives to (S)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Chirality in Modern Chemistry

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for efficacy and safety. Chiral amines are indispensable tools in this endeavor, serving as catalysts, ligands, and auxiliaries to impart stereochemical information during a reaction, guiding it toward a single, desired enantiomer. While a vast array of such molecules exists, this guide focuses on robust and versatile alternatives to specialized reagents like (S)-tetrahydro-2H-pyran-3-amine hydrochloride. We will explore a curated selection of alternative chiral amines, evaluating their performance through the lens of mechanistic understanding and supporting experimental data. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal chiral amine for their specific asymmetric synthesis challenges.

Classic and Versatile Chiral Auxiliaries: Arylethylamines

Among the most established and cost-effective chiral amines are those based on a simple arylethyl backbone. These are frequently employed as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct a stereoselective transformation, and subsequently cleaved to yield the enantiopure product.

(S)-1-Phenylethylamine and (S)-1-(1-Naphthyl)ethylamine

These primary amines are workhorses of asymmetric synthesis, valued for their commercial availability in both enantiomeric forms, high crystallinity of their derivatives (which aids in purification by recrystallization), and predictable stereochemical outcomes.[1] Their primary application lies in the resolution of racemic acids and as starting materials for more complex chiral ligands and catalysts.[1][2]

Mechanism of Action: When reacted with a prochiral ketone, these amines form a chiral imine. Subsequent reduction or addition of a nucleophile occurs from the less sterically hindered face, as dictated by the bulky phenyl or naphthyl group. The auxiliary can then be removed, typically by hydrogenolysis.

Comparative Performance: The choice between phenylethylamine and naphthylethylamine often depends on the steric and electronic properties of the substrate. The larger naphthyl group can provide greater facial shielding, sometimes leading to higher diastereoselectivity.[3]

AmineApplicationReaction ExampleDiastereomeric Ratio (dr) / ee%Reference
(S)-1-Phenylethylamine Chiral AuxiliaryTrichlorosilane reduction of a derived imine>99% de[1]
(S)-1-(1-Naphthyl)ethylamine Resolving AgentResolution of α-hydroxy and α-amino acidsHigh efficiency
(S)-1-Phenylethylamine Ligand PrecursorSynthesis of phosphoramidite (Feringa) ligandsN/A[4]
(S)-1-(1-Naphthyl)ethylamine Chiral PrecursorSynthesis of calcimimetic analogs>99% ee[3]

Chiral Diamines: Powerful Ligands for Metal-Catalyzed Reactions and Chiral Bases

Chiral diamines represent a significant step up in complexity and catalytic power. They are most often used as ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.[5] They can also function as potent chiral bases.[6]

(-)-Sparteine and the Advent of (+)-Sparteine Surrogates

(-)-Sparteine is a naturally occurring alkaloid renowned for its ability to form highly effective chiral complexes with organolithium reagents, enabling enantioselective deprotonation reactions.[7] Its rigid, C₂-symmetric-like structure creates a well-defined chiral pocket. However, a major limitation has been the lack of practical access to its unnatural (+)-enantiomer, restricting chemists to only one series of enantiomeric products.

This "Sparteine Problem" spurred the development of synthetic mimics, or "sparteine surrogates." Research led by Peter O'Brien's group, among others, has introduced diamines that function as (+)-sparteine, providing access to the opposite enantiomers with comparable selectivity.[8][9] These surrogates are often synthesized in a few steps from readily available starting materials like (-)-cytisine.[7][9]

Key Applications:

  • Asymmetric Deprotonation: Lithiation of prochiral substrates followed by trapping with an electrophile.

  • Metal-Catalyzed Reactions: Ligands for Cu, Pd, and Zn in various transformations.[7]

Performance Data: Asymmetric Deprotonation of N-Boc-pyrrolidine

DiamineBaseTrapping AgentYield (%)ee (%)Reference
(-)-Sparteine s-BuLiMe₃SiCl8596[10]
(+)-Sparteine Surrogate *s-BuLiMe₃SiCl8896[10]

Note: The (+)-Sparteine surrogate provides the opposite enantiomer to that obtained with (-)-Sparteine.

Workflow: Selecting a Chiral Amine for Asymmetric Synthesis

G start Define Synthetic Goal (Reaction Type, Target Chirality) q1 Is the amine a stoichiometric auxiliary or a catalyst? start->q1 cat1 Stoichiometric Chiral Auxiliary q1->cat1 Stoichiometric cat2 Catalytic Application q1->cat2 Catalytic q2 Is the reaction metal-mediated? q3 Is biocatalysis a viable option (prochiral ketone substrate)? q2->q3 No cat3 Chiral Ligand / Base q2->cat3 Yes cat4 Organocatalyst q3->cat4 No cat5 Biocatalyst (Transaminase) q3->cat5 Yes sub1 Consider Arylethylamines (e.g., (S)-1-Phenylethylamine) - Good for resolution - Removable auxiliary cat1->sub1 cat2->q2 sub2 Consider Chiral Diamines (e.g., Sparteine Surrogates, DACH) - Asymmetric deprotonation - Metal catalysis cat3->sub2 sub3 Consider Primary Amine Catalysts (Amino acid or Cinchona derived) - Aldol, Michael reactions - Enamine/Iminium catalysis cat4->sub3 sub4 Consider Transaminases (ATAs) - 'Green' synthesis from ketones - High ee, mild conditions cat5->sub4

Caption: Decision tree for selecting an appropriate chiral amine.

Primary Amine Organocatalysis: A Metal-Free Paradigm

In the last two decades, organocatalysis using small chiral organic molecules has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. Chiral primary amines are central to this field, particularly those derived from natural amino acids or Cinchona alkaloids.[11][12]

Mechanism of Action: These catalysts operate through two primary activation modes:

  • Enamine Catalysis: The chiral primary amine condenses with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile in a stereocontrolled manner.

  • Iminium Catalysis: The amine condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack.

The N-H proton on the primary amine is crucial, often participating in hydrogen bonding to help organize the transition state, a feature not available to secondary amine catalysts like proline.[12]

Catalytic Cycle of Primary Amine Organocatalysis

G sub R¹(CO)R² + E⁺ iminium Iminium Ion [R¹C(NRH)R²]⁺ sub->iminium - H₂O cat Chiral Primary Amine (R*-NH₂) cat->iminium + H₂O prod Chiral Product (R¹(CO)CHR²-E) enamine Enamine (R¹C=CR²-NRH) iminium->enamine - H⁺ enamine->iminium + H⁺ add Stereoselective Addition Product enamine->add + E⁺ add->prod + H₂O (Hydrolysis)

Caption: Simplified catalytic cycle for primary amine organocatalysis.

Comparative Performance in Asymmetric Aldol Reaction

Catalyst TypeExample CatalystYield (%)dr (syn:anti)ee (%)Reference
Amino Acid Derived O-t-Bu-L-threonine9595:599[12]
Diamine Derived (1R,2R)-Cyclohexanediamine deriv.9997:399[12]
Amino Amide Derived Tosylated L-phenylalanine deriv.90N/A99 (for homoallylic alcohols)[13]

The Biocatalytic Alternative: Amine Transaminases (ATAs)

For the direct synthesis of chiral amines, biocatalysis offers an exceptionally powerful and environmentally benign alternative. Amine transaminases (ATAs), also known as ω-transaminases, are enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine or an amino acid) to a prochiral ketone acceptor.[14][15]

Key Advantages:

  • Exceptional Enantioselectivity: Often achieve >99% ee.[16]

  • Mild Reaction Conditions: Operate in aqueous media at or near room temperature.

  • Green Chemistry: Avoids heavy metals and harsh reagents.

  • Access to Both Enantiomers: Both (R)- and (S)-selective ATAs are commercially available or can be developed through protein engineering.[16][17]

Causality in Biocatalysis: The high selectivity of ATAs stems from the precisely organized three-dimensional structure of the enzyme's active site. The prochiral ketone is held in a specific orientation, allowing the amino group to be delivered to only one face of the carbonyl, leading to the formation of a single enantiomer. The main challenge is often overcoming unfavorable reaction equilibria, which can be addressed by using a large excess of the amine donor or by removing the ketone byproduct in a coupled enzymatic system.[14][15]

Industrial Application: Synthesis of Sitagliptin A key step in the synthesis of the diabetes drug Sitagliptin was famously optimized using an engineered (R)-selective transaminase, replacing a high-pressure rhodium-catalyzed asymmetric hydrogenation. This biocatalytic route resulted in a 10-13% increase in overall yield and an optical purity of >99.95% ee.[16]

Detailed Experimental Protocol: Asymmetric Deprotonation Using a (+)-Sparteine Surrogate

This protocol is adapted from the work of Stead, O'Brien, and Sanderson and describes the asymmetric lithiation and silylation of N-Boc pyrrolidine, a benchmark reaction for evaluating chiral bases.[10]

Materials:

  • (S,S)-cyclohexane-derived diamine ((+)-sparteine surrogate)

  • sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane

  • N-Boc pyrrolidine

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous diethyl ether (Et₂O)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • Apparatus Setup: A flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of dry nitrogen.

  • Reagent Charging: The flask is charged with the (+)-sparteine surrogate (0.23 mmol, 1.1 equiv) and dissolved in anhydrous Et₂O (5 mL). The solution is cooled to -78 °C using an acetone/dry ice bath.

  • Base Formation: s-BuLi (1.4 M in cyclohexane, 0.16 mL, 0.22 mmol, 1.05 equiv) is added dropwise via syringe. The resulting solution is stirred at -78 °C for 30 minutes to ensure complete complex formation.

  • Substrate Addition: A solution of N-Boc pyrrolidine (35.9 mg, 0.21 mmol, 1.0 equiv) in anhydrous Et₂O (1 mL) is added dropwise to the chiral base solution at -78 °C. The reaction mixture is stirred for 2 hours.

  • Electrophilic Quench: Freshly distilled TMSCl (0.05 mL, 0.42 mmol, 2.0 equiv) is added in one portion. The reaction is stirred for an additional 30 minutes at -78 °C.

  • Workup: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (5 mL). The mixture is allowed to warm to room temperature. The aqueous layer is extracted with Et₂O (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis. The expected product is (R)-N-Boc-2-(trimethylsilyl)pyrrolidine, obtained with ~96% ee.

Self-Validation: The trustworthiness of this protocol is validated by the high enantioselectivity achieved, which is directly comparable to results obtained using the benchmark (-)-sparteine but yielding the opposite enantiomer. This demonstrates that the surrogate effectively mimics the stereochemical environment of (+)-sparteine.

Conclusion

The selection of a chiral amine for asymmetric synthesis is a critical decision that profoundly impacts reaction efficiency, stereoselectivity, and overall process viability. While specialized amines have their place, a deep understanding of the versatile and robust alternatives is essential for the modern synthetic chemist. Classic arylethylamines remain invaluable as chiral auxiliaries. Chiral diamines, particularly the innovative sparteine surrogates, provide powerful solutions for asymmetric deprotonations and metal catalysis by solving the long-standing "single enantiomer problem." Furthermore, the rise of primary amine organocatalysis and the industrial maturation of biocatalysis with transaminases have opened new, highly efficient, and sustainable avenues for the synthesis of enantiopure amines. The optimal choice is rarely universal; it is dictated by the specific reaction, desired stereochemical outcome, scale, and process constraints. A thorough evaluation of these alternatives, guided by mechanistic principles and empirical data, will empower researchers to conquer complex chiral challenges.

References

  • O'Brien, P. (2007). Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis.
  • Xing, H., & Chen, Y. C. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts.
  • Slabu, I., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
  • Gomm, A., & O'Reilly, E. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 106-112. [Link]
  • Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. UCL (University College London). [Link]
  • Martinez, C. (2020). THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. University of Illinois Urbana-Champaign. [Link]
  • Ahmad, N., et al. (2022).
  • O'Brien, P. (2007). Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis.
  • Shaikh, F., et al. (2017). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.
  • Gomm, A., & O'Reilly, E. (2018). Transaminases for chiral amine synthesis.
  • Chen, Y. C. (2009).
  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1025-1052. [Link]
  • Stead, D., O'Brien, P., & Sanderson, A. (2008). A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine. Organic Letters, 10(7), 1409-1412. [Link]
  • Alexakis, A., et al. (2008). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 108(8), 2796-2823. [Link]
  • O'Brien, P. (2007). Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis. RSC Publishing. [Link]
  • Chen, Y. C., et al. (2009).
  • University of York. Peter O'Brien's Group Research Highlights. [Link]
  • Chen, Y. C., et al. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts.
  • Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis.
  • Rodríguez-Rodríguez, S., et al. (2021).
  • Rodríguez-Rodríguez, S., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13394-13455. [Link]
  • Yin, Q., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(17), 6141-6153. [Link]
  • Walczak, M., & Jurczak, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Symmetry, 12(11), 1774. [Link]
  • Advent Chembio. S-(+)-1-Naphthyl-Ethylamine. [Link]
  • Wang, Y., et al. (2015). Preparation and drug application of chiral 1-(1-naphthyl)ethylamine.
  • Colvin, M., et al. (2022). Adsorption and Reactivity of Chiral Modifiers in Heterogeneous Catalysis: 1-(1-Naphthyl)ethylamine on Pt Surfaces.
  • Unnikrishnan, S., & Varghese, B. (2021). Chiral Phosphotungstate Functionalized with (S)-1-Phenylethylamine: Synthesis, Characterization, and Asymmetric Epoxidation of Styrene. Inorganic Chemistry, 60(15), 11497-11506. [Link]
  • Rother, D., et al. (2018). Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. The Journal of Organic Chemistry, 83(15), 8753-8759. [Link]
  • Zhang, X., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(24), 5438. [Link]
  • Chen, Y. C., et al. (2018). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 23(11), 2772. [Link]
  • Wang, Y., et al. (2020). Asymmetric Synthesis of 3-Amine-tetrahydrothiophenes with a Quaternary Stereocenter via Nickel(II)/Trisoxazoline-Catalyzed Sulfa-Michael/Aldol Cascade Reaction: Divergent Access to Chiral Thionucleosides. Organic Letters, 22(15), 5941-5946. [Link]

Sources

A Comparative Guide to the Validation of HPLC Methods for the Analysis of (S)-tetrahydro-2H-pyran-3-amine hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In pharmaceutical development, the stereochemical configuration of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, metabolic, and toxicological profiles.[1] The compound (S)-tetrahydro-2H-pyran-3-amine hydrochloride is a chiral primary amine, a critical building block in the synthesis of various biologically active molecules.[1][2][3] Its stereogenic center means that its counterpart, the (R)-enantiomer, is a potential process-related impurity. Regulatory agencies mandate the precise quantification of enantiomeric impurities to ensure the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the industry-standard technique for the reliable separation and quantification of enantiomers.[1][4][5] The validation of these analytical methods is not merely a procedural step but a foundational requirement to guarantee that the method is fit for its intended purpose. This guide provides an in-depth comparison of two robust HPLC method strategies for the enantiomeric analysis of this compound and presents a comprehensive, step-by-step protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Comparative Analysis of Chiral HPLC Methodologies

The successful enantioseparation of primary amines like tetrahydro-2H-pyran-3-amine hydrochloride is highly dependent on the selection of the CSP and the optimization of the mobile phase.[1] Chiral primary amines are notoriously challenging due to their tendency to interact strongly with residual silanol groups on the silica support of the CSP, leading to poor peak shape and resolution.[9] This interaction is typically mitigated by the addition of a basic modifier to the mobile phase.

Based on extensive screening studies for this compound class, two primary approaches have proven highly effective: polysaccharide-based CSPs and cyclofructan-based CSPs.[9][10][11]

Method A: Polysaccharide-Based CSP (Normal Phase or Polar Organic Mode) Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are broadly selective and represent a first-line screening choice for a wide array of chiral compounds, including primary amines.[1][9][11] They offer multiple chiral recognition mechanisms, including hydrogen bonding and π-π interactions.

Method B: Cyclofructan-Based CSP (Polar Organic Mode) Cyclofructan-based CSPs have demonstrated an exceptionally high success rate for the separation of primary amines, often excelling where other phases may not provide adequate resolution.[9] These phases operate well in the polar organic mode, which is advantageous for the solubility of polar molecules like amines.[9]

The table below provides a comparative overview of these two recommended methodologies.

ParameterMethod A: Polysaccharide-Based CSPMethod B: Cyclofructan-Based CSPCausality and Field Insights
Chiral Stationary Phase (CSP) e.g., CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK® IE (amylose tris(3,5-dichlorophenylcarbamate))e.g., Larihc® CF6-P (cyclofructan derivative)Polysaccharide CSPs offer broad selectivity through multiple interaction types.[11] Cyclofructan CSPs have shown a particular affinity and high success rate for primary amines in polar organic mode.[9]
Typical Mobile Phase Normal Phase (NP): Hexane/Ethanol (e.g., 80:20 v/v) Polar Organic (PO): Acetonitrile/Methanol (e.g., 90:10 v/v)Polar Organic (PO): Acetonitrile/Methanol (e.g., 90:10 v/v)The PO mode is often a good initial choice for amines due to their polarity.[9] NP mode provides an alternative selectivity that can be crucial for difficult separations.
Required Additives NP Mode: Butylamine (BA) (e.g., 0.1%) PO Mode: Butylamine (BA) (e.g., 0.1%)PO Mode: Trifluoroacetic acid (TFA) and Triethylamine (TEA) (e.g., 0.3% TFA / 0.2% TEA)Basic additives are critical for achieving good peak shape for amines by masking active silanol sites.[1] The choice of additive is CSP-dependent; BA is effective for many polysaccharide phases, while a TFA/TEA combination is optimal for the Larihc CF6-P phase.[9][10]
Key Advantages Broadly applicable to many compound classes, extensive literature support, robust and reliable. Immobilized versions allow for a wider range of solvents.[1]Very high success rate for primary amines, excellent performance in the convenient polar organic mode.Method A's broad applicability makes it a versatile screening tool. Method B's high success rate for the specific target class makes it a highly efficient choice.
Potential Considerations May require screening of several different polysaccharide phases to find the optimal one.The specific TFA/TEA additive ratio may require fine-tuning for optimal peak shape and retention. Butylamine is detrimental to this phase's selectivity.[9]Method development for Method A can sometimes be more iterative. Method B is more targeted but requires careful control of the specific acidic and basic additives.

Comprehensive Validation Protocol for a Chiral HPLC Method

To ensure an analytical method is reliable, accurate, and fit for purpose, it must be validated according to ICH Q2(R1) guidelines.[7][8][12] The following sections provide a detailed, step-by-step protocol for the validation of Method A (Polar Organic Mode) for the quantification of the (R)-enantiomer (undesired enantiomer) in this compound (the active substance).

Diagram: The Principle of Chiral Separation by HPLC

G cluster_0 Mobile Phase Flow cluster_1 Chiral HPLC Column cluster_2 Detector Output (Chromatogram) racemate Racemic Mixture (S)- & (R)-Enantiomers csp Chiral Stationary Phase (CSP) S-Enantiomer (weaker interaction) R-Enantiomer (stronger interaction) racemate->csp Introduction into Column detector Peak 1: (S)-Enantiomer Peak 2: (R)-Enantiomer csp:f1->detector:f0 Elutes Faster csp:f2->detector:f1 Elutes Slower

Caption: Differential interaction of enantiomers with the CSP leads to separation.

Specificity

Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For a chiral method, this primarily means ensuring baseline resolution between the two enantiomers and from any other known impurities.[13][14][15]

Experimental Protocol:

  • Prepare a solution of the (S)-enantiomer (active substance).

  • Prepare a solution of the racemic mixture, containing both (S)- and (R)-enantiomers.

  • Prepare a spiked solution by adding a known amount of the (R)-enantiomer (e.g., at the specification limit) to the (S)-enantiomer solution.

  • Inject each solution and record the chromatograms.

  • Assess the resolution between the (S)- and (R)-enantiomer peaks in the racemate and spiked solutions.

  • If available, inject solutions of other known process impurities to ensure they do not co-elute with the (R)-enantiomer peak.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Rs ≥ 1.5) between the (S)- and (R)-enantiomer peaks.

  • No interference from other impurities or excipients should be observed at the retention time of the (R)-enantiomer.

Linearity and Range

Purpose: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range. The range is the interval that has been proven to be determined with suitable linearity, accuracy, and precision.[14][16]

Experimental Protocol:

  • Prepare a stock solution of the (R)-enantiomer.

  • Perform a series of dilutions to create at least five concentration levels spanning the desired range. For an impurity method, this range should typically cover from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 0.6%).[6]

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.99.[13]

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Accuracy

Purpose: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[15]

Experimental Protocol:

  • Prepare a solution of the (S)-enantiomer at the target concentration.

  • Spike the solution with the (R)-enantiomer at a minimum of three concentration levels across the specified range (e.g., LOQ, 100% of specification, and 120% of specification).

  • Prepare three replicate samples at each concentration level.

  • Analyze all nine samples and calculate the percentage recovery for the (R)-enantiomer at each level.

Acceptance Criteria:

  • The mean percent recovery should be within 90-110% for the spiked impurity enantiomer.[13] Some guidelines may allow a wider range (e.g., 80-120%) for low-level impurities.

Precision

Purpose: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[14]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual test samples of the (S)-enantiomer spiked with the (R)-enantiomer at 100% of the specification limit.

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.[17]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this second set of data and also perform a statistical comparison (e.g., F-test) of the two data sets to assess the overall precision of the method.[17]

Acceptance Criteria:

  • The %RSD for the repeatability and intermediate precision should be ≤ 15% for the impurity enantiomer, especially at concentrations approaching the LOQ.[13] A tighter limit (e.g., ≤ 10%) may be required at higher concentrations.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

Experimental Protocol:

  • These limits can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: Prepare and inject solutions of the (R)-enantiomer with decreasing concentrations.

    • Determine the concentration at which the S/N ratio is approximately 3:1 for the LOD.[19]

    • Determine the concentration at which the S/N ratio is approximately 10:1 for the LOQ.[18][19]

  • Confirm the determined LOQ concentration by preparing and injecting six samples at this level and ensuring the accuracy and precision meet the acceptance criteria.

Acceptance Criteria:

  • LOD: S/N ≥ 3.

  • LOQ: S/N ≥ 10, with acceptable precision (%RSD ≤ 20%) and accuracy (e.g., 80-120% recovery).[19]

Robustness

Purpose: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[18]

Experimental Protocol:

  • Prepare a system suitability solution (e.g., a racemic mixture or a spiked sample) that shows good resolution.

  • Vary key chromatographic parameters one at a time, such as:

    • Flow Rate (e.g., ± 10%: 0.9 mL/min and 1.1 mL/min).

    • Column Temperature (e.g., ± 5 °C: 20°C and 30°C).

    • Mobile Phase Composition (e.g., vary the percentage of the organic modifier by ±2%).

  • Inject the solution under each modified condition and evaluate the system suitability parameters (e.g., resolution, retention time, peak tailing).

Acceptance Criteria:

  • The system suitability criteria (e.g., Resolution ≥ 1.5) must be met under all varied conditions.

  • Significant changes in results should not occur, demonstrating the method's reliability.

Data Summary and Validation Workflow

The results of the validation experiments should be compiled into a clear, summary format.

Table: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterTypical Acceptance Criteria
Specificity Baseline resolution (Rs ≥ 1.5), no interference at analyte RT.
Linearity Correlation Coefficient (R²) ≥ 0.99.
Range Typically LOQ to 120% of the impurity specification limit.
Accuracy Mean recovery of 90-110%.
Precision (%RSD) Repeatability: ≤ 15% Intermediate Precision: ≤ 15%
Limit of Quantitation (LOQ) S/N ratio ≥ 10 with acceptable precision and accuracy.
Robustness System suitability criteria are met under all varied conditions.
Diagram: HPLC Method Validation Workflow

G Start Method Development & Optimization Specificity Specificity (Resolution, Interference) Start->Specificity Linearity Linearity (R² ≥ 0.99) Specificity->Linearity Range Range Linearity->Range LOD_LOQ LOD & LOQ (S/N Ratio) Linearity->LOD_LOQ Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability, Intermediate) Range->Precision Robustness Robustness (Varied Conditions) Accuracy->Robustness Precision->Robustness Report Validation Report & Method Implementation LOD_LOQ->Report Robustness->Report

Caption: Logical workflow for the validation of a chiral HPLC method per ICH Q2(R1).

Conclusion

The validation of an HPLC method for the enantiomeric purity of this compound is a critical, multi-faceted process that underpins the quality and safety of pharmaceutical products. While both polysaccharide and cyclofructan-based chiral stationary phases offer robust and reliable platforms for this separation, the choice of method must be followed by rigorous validation. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, researchers and drug development professionals can establish a self-validating analytical system. This ensures that the method is not only scientifically sound but also compliant with global regulatory expectations, providing trustworthy data for quality control and batch release throughout the drug development lifecycle.

References

  • (S)-Tetrahydro-2h-pyran-3-amine, HCl - Benchchem.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH.
  • A Comparative Guide to the Validation of Chiral HPLC Methods for L-Hyoscyamine Enantiomeric Purity - Benchchem.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International.
  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by - J-Stage.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2 - Scribd.
  • A Comparative Guide to the Validation of an HPLC Method for Determining the Enantiopurity of (R)-Citronellol - Benchchem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate.
  • HPLC method for enantiomeric separation of chiral amines - Benchchem.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Quality Guidelines - ICH.
  • ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing.
  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance - Mastelf.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - NIH.
  • (R)-Tetrahydro-2H-pyran-3-amine hydrochloride - Sigma-Aldrich.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • This compound, min 97%, 100 mg - CP Lab Safety.
  • An Overview HPLC Method Development and Validation.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.
  • Recent Advances in Separation and Analysis of Chiral Compounds.

Sources

A Comparative Guide to the Biological Activity of Tetrahydro-2H-pyran-3-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive comparison of the known biological activities and applications of the (R) and (S) enantiomers of tetrahydro-2H-pyran-3-amine, a versatile heterocyclic building block. While direct, side-by-side comparative studies on the biological activities of these specific enantiomers are not extensively documented in publicly available literature, this guide will synthesize the available information and provide detailed experimental protocols for researchers to conduct such comparisons.

The Significance of Chirality in Drug Design: The Case of Tetrahydro-2H-pyran-3-amine

The three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets, which are themselves chiral. Consequently, one enantiomer of a drug may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of an amine group at the 3-position creates a chiral center, giving rise to the (R) and (S) enantiomers of tetrahydro-2H-pyran-3-amine. Understanding the distinct biological properties of each enantiomer is paramount for their application in the synthesis of novel therapeutics.

Profile of the Enantiomers: Known Activities and Applications

While a direct comparison of a specific biological activity for both enantiomers is not readily found in the literature, their individual profiles suggest distinct roles in research and development.

(S)-Tetrahydro-2H-pyran-3-amine:

The (S)-enantiomer has been investigated for its potential biological activities. Research indicates that derivatives of (S)-tetrahydro-2H-pyran-3-amine hydrochloride may exhibit several biological actions, including:

  • Enzyme Inhibition: This compound has been explored as a potential enzyme inhibitor, which could allow it to modulate various biochemical pathways.[1]

  • Receptor Agonism: It may function as a receptor agonist, thereby influencing signal transduction in target cells.[1]

  • Anticancer Activity: Preliminary studies on derivatives suggest potential antiproliferative effects against various cancer cell lines. The proposed mechanism of action involves the induction of cell cycle arrest, particularly at the G0/G1 phase.[1]

(R)-Tetrahydro-2H-pyran-3-amine:

In contrast, the (R)-enantiomer is more frequently cited as a chiral building block in organic synthesis. It is a commonly used chiral reagent for the preparation of more complex chiral compounds, including potential drug candidates.[1] This highlights the importance of stereochemistry in the synthesis of enantiomerically pure active pharmaceutical ingredients.

Comparative Analysis of Physicochemical Properties

The distinct stereochemical configuration of the enantiomers leads to differences in their interaction with plane-polarized light, a property known as optical rotation.

PropertyThis compound(R)-Tetrahydro-2H-pyran-3-amine hydrochloride
CAS Number 1245724-46-21315500-31-2
Molecular Formula C₅H₁₂ClNOC₅H₁₂ClNO
Molecular Weight 137.61 g/mol 137.61 g/mol
Optical Rotation [α]D²⁰ = +15.6° (c = 1.0 in H₂O)[1]Data not readily available
Melting Point 198–202°C (decomposition)[1]Data not readily available

Experimental Protocols for Comparative Biological Activity Assessment

To facilitate the direct comparison of the biological activities of the (R) and (S) enantiomers of tetrahydro-2H-pyran-3-amine, this section provides detailed, step-by-step methodologies for key experiments.

Chiral Separation of Tetrahydro-2H-pyran-3-amine Enantiomers by HPLC

Ensuring the enantiomeric purity of the compounds is the first critical step for any comparative biological study. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for separating enantiomers.

Objective: To separate and quantify the (R) and (S) enantiomers of tetrahydro-2H-pyran-3-amine.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H)[1]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Amine modifier (e.g., diethylamine) for improved peak shape

  • Racemic tetrahydro-2H-pyran-3-amine standard

  • Samples of the individual enantiomers for peak identification

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v).[1] Add a small amount of diethylamine (e.g., 0.1% v/v) to the mobile phase to improve the peak shape of the amine.

  • Column Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.[1]

  • Sample Preparation: Dissolve the racemic mixture and the individual enantiomers in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection and Elution: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis: The two enantiomers should elute as separate peaks. The retention time for the (S)-enantiomer has been reported to be around 12.3 minutes under these conditions.[1] Identify the peaks corresponding to the (R) and (S) enantiomers by injecting the individual standards. The enantiomeric excess (% ee) of a sample can be calculated from the peak areas of the two enantiomers.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Dissolve Racemic Mixture & Enantiomers in Mobile Phase Inject Inject Sample Sample->Inject MobilePhase Prepare Hexane:Isopropanol with Diethylamine Equilibrate Equilibrate Chiral Column MobilePhase->Equilibrate Equilibrate->Inject Elute Elute with Mobile Phase Inject->Elute Detect UV Detection Elute->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Enantiomer Peaks Chromatogram->Identify Quantify Calculate % ee Identify->Quantify Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, & Enantiomer Dilutions Setup Set up 96-well Plate: Enzyme + Inhibitor Reagents->Setup Preincubation Pre-incubate Setup->Preincubation Initiation Initiate with Substrate Preincubation->Initiation Measurement Measure Activity (Absorbance/Fluorescence) Initiation->Measurement Velocity Calculate Reaction Velocities Measurement->Velocity Inhibition Determine % Inhibition Velocity->Inhibition IC50 Calculate IC50 Values Inhibition->IC50

Caption: Generalized Enzyme Inhibition Assay Workflow.

Conclusion and Future Directions

The principle of stereochemistry is fundamental to the interaction of small molecules with biological systems. While the current body of literature provides a foundational understanding of the individual (R) and (S) enantiomers of tetrahydro-2H-pyran-3-amine, a direct, quantitative comparison of their biological activities remains a key area for future investigation. The (S)-enantiomer shows promise as a lead structure for the development of enzyme inhibitors and anticancer agents, while the (R)-enantiomer is a valuable chiral synthon.

The experimental protocols provided in this guide offer a robust framework for researchers to elucidate the distinct pharmacological profiles of these enantiomers. Such studies are essential for unlocking the full therapeutic potential of this versatile chemical scaffold and for the rational design of new, safer, and more effective enantiomerically pure drugs.

References

  • ChemBK. (R)-tetrahydro-2H-pyran-3-amine hydrochloride. [Link]

Sources

A Comparative Guide to the Synthesis of (S)-tetrahydro-2H-pyran-3-amine hydrochloride: A Cost-Benefit Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(S)-tetrahydro-2H-pyran-3-amine hydrochloride is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds. Its specific stereochemistry is often crucial for the desired biological activity, making the efficient and cost-effective production of the (S)-enantiomer a critical consideration in drug development. This guide provides a comprehensive comparison of four distinct synthetic routes to this key intermediate, offering a detailed cost-benefit analysis supported by experimental data to inform the selection of the most appropriate method for both research and industrial applications.

The choice of synthetic strategy is a multifaceted decision, balancing factors such as stereochemical control, scalability, cost of goods, and environmental impact. Herein, we will delve into the intricacies of four prominent methodologies:

  • Classical Chiral Resolution: A traditional and often reliable method for separating enantiomers.

  • Asymmetric Reductive Amination: A more direct approach to establishing the desired stereocenter.

  • Industrial Hydrogenation of a Nitro Precursor: A potentially scalable and cost-effective route for large-scale production.

  • Ring-Closing Metathesis (RCM): A modern and flexible, albeit potentially more expensive, alternative.

Comparative Analysis of Synthetic Routes

The following table provides a quantitative comparison of the key performance indicators and estimated cost factors associated with each synthetic route to this compound.

MetricClassical Chiral ResolutionAsymmetric Reductive AminationIndustrial Hydrogenation of Nitro PrecursorRing-Closing Metathesis (RCM)
Overall Yield ~40% (theoretical max 50%)70-85%85-95%60-70%
Enantiomeric Excess (e.e.) >99%>95%N/A (racemic precursor)>98%
Key Starting Materials Racemic tetrahydro-2H-pyran-3-amine, (R)-Mandelic AcidTetrahydro-2H-pyran-3-one, Chiral Auxiliary/Catalyst3-NitrotetrahydropyranDiallyl ether derivative, Chiral Catalyst
Key Reagents/Catalysts (R)-Mandelic AcidSodium Cyanoborohydride, Chiral CatalystRaney Nickel, H₂Grubbs Catalyst
Estimated Cost of Goods ModerateModerate to HighLow to ModerateHigh
Scalability ModerateModerateHighLow to Moderate
Safety & Environmental Use of organic solvents for crystallization.Use of toxic cyanide reagents.Use of flammable H₂ gas and pyrophoric catalyst.Use of expensive and potentially toxic heavy metal catalyst.
Process Complexity Multi-step (synthesis of racemate, resolution, liberation of amine).Fewer steps, but requires optimization of asymmetric induction.Potentially hazardous high-pressure reaction.Requires expertise in metathesis chemistry.

In-Depth Analysis of Synthetic Routes

Classical Chiral Resolution

This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, in this case, (R)-mandelic acid. The differing solubilities of the two diastereomeric salts allow for their separation by fractional crystallization. The desired (S)-amine can then be liberated from the purified salt.

Causality Behind Experimental Choices: The choice of (R)-mandelic acid is based on its commercial availability and its ability to form well-defined crystalline salts with amines. The solvent system (e.g., ethanol/water) is critical for achieving good separation of the diastereomers.[1]

Workflow:

G cluster_0 Route 1: Chiral Resolution racemate Racemic tetrahydro-2H-pyran-3-amine salt_formation Diastereomeric Salt Formation racemate->salt_formation mandelic (R)-Mandelic Acid mandelic->salt_formation crystallization Fractional Crystallization salt_formation->crystallization s_salt (S)-amine-(R)-mandelic acid salt crystallization->s_salt Precipitate r_salt_sol (R)-amine-(R)-mandelic acid in solution crystallization->r_salt_sol Mother Liquor liberation Liberation of Amine (Base) s_salt->liberation s_amine (S)-tetrahydro-2H-pyran-3-amine liberation->s_amine hcl_salt HCl Salt Formation s_amine->hcl_salt final_product (S)-tetrahydro-2H-pyran-3-amine HCl hcl_salt->final_product

Caption: Workflow for Classical Chiral Resolution.

Advantages:

  • High enantiomeric purity (>99% e.e.) can be achieved.

  • The methodology is well-established and reliable.

Disadvantages:

  • The theoretical maximum yield is 50%, as the other enantiomer is discarded (unless a racemization and recycling protocol is implemented).

  • The process can be labor-intensive and require multiple recrystallizations to achieve high purity.

Asymmetric Reductive Amination

This approach involves the direct conversion of the prochiral ketone, tetrahydro-2H-pyran-3-one, to the chiral amine using a chiral reagent or catalyst. This method, in theory, can provide the desired enantiomer in high yield and enantiomeric excess.

Causality Behind Experimental Choices: The choice of reducing agent, such as sodium cyanoborohydride, is crucial as it selectively reduces the iminium ion intermediate in the presence of the ketone.[2] The use of a chiral auxiliary or a chiral catalyst directs the stereochemical outcome of the reduction.

Workflow:

G cluster_1 Route 2: Asymmetric Reductive Amination ketone Tetrahydro-2H-pyran-3-one imine_formation Imine/Enamine Formation ketone->imine_formation amine_source Amine Source (e.g., NH₃ or chiral amine) amine_source->imine_formation reduction Asymmetric Reduction (e.g., NaBH₃CN) imine_formation->reduction chiral_catalyst Chiral Catalyst/Auxiliary chiral_catalyst->reduction s_amine (S)-tetrahydro-2H-pyran-3-amine reduction->s_amine hcl_salt HCl Salt Formation s_amine->hcl_salt final_product (S)-tetrahydro-2H-pyran-3-amine HCl hcl_salt->final_product

Caption: Workflow for Asymmetric Reductive Amination.

Advantages:

  • Potentially high overall yield, as it avoids the 50% theoretical limit of classical resolution.

  • Fewer steps compared to chiral resolution.

Disadvantages:

  • Requires the development and optimization of a stereoselective catalytic system, which can be challenging and expensive.

  • The use of toxic reagents like sodium cyanoborohydride poses safety and environmental concerns.

Industrial Hydrogenation of a Nitro Precursor

For large-scale production, a route starting from a readily available and inexpensive precursor is highly desirable. The reduction of 3-nitrotetrahydropyran offers a direct and high-yielding pathway to the racemic amine, which can then be subjected to chiral resolution. The hydrogenation is typically performed using a heterogeneous catalyst like Raney Nickel under a hydrogen atmosphere.

Causality Behind Experimental Choices: Raney Nickel is a widely used industrial catalyst for the reduction of nitro groups due to its high activity and relatively low cost.[3] Hydrogen gas is the quintessential clean reducing agent, with water being the only byproduct. Continuous flow hydrogenation is increasingly being adopted for safety and efficiency on a large scale.

Workflow:

G cluster_2 Route 3: Industrial Hydrogenation nitro_precursor 3-Nitrotetrahydropyran hydrogenation Hydrogenation (H₂, Raney Ni) nitro_precursor->hydrogenation racemic_amine Racemic tetrahydro-2H-pyran-3-amine hydrogenation->racemic_amine resolution Chiral Resolution (see Route 1) racemic_amine->resolution final_product (S)-tetrahydro-2H-pyran-3-amine HCl resolution->final_product

Caption: Workflow for Industrial Hydrogenation followed by Resolution.

Advantages:

  • High yield for the hydrogenation step (often >90%).

  • Scalable to industrial quantities.

  • Relatively low cost of starting materials and catalyst.

Disadvantages:

  • The synthesis of the 3-nitrotetrahydropyran precursor is an additional step.

  • The hydrogenation reaction requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and a pyrophoric catalyst.

  • This route produces a racemic mixture, necessitating a subsequent resolution step.

Ring-Closing Metathesis (RCM)

A more contemporary approach involves the construction of the tetrahydropyran ring via Ring-Closing Metathesis (RCM) of a diallyl ether derivative, followed by functional group manipulation to introduce the amine.

Causality Behind Experimental Choices: Grubbs catalysts are highly efficient and functional-group-tolerant catalysts for olefin metathesis, enabling the formation of the cyclic ether core.[4] Subsequent stereoselective functionalization can then be performed on the unsaturated ring.

Workflow:

G cluster_3 Route 4: Ring-Closing Metathesis diallyl_ether Diallyl Ether Derivative rcm Ring-Closing Metathesis (Grubbs Catalyst) diallyl_ether->rcm dihydropyran 3,6-Dihydro-2H-pyran rcm->dihydropyran functionalization Stereoselective Amination dihydropyran->functionalization s_amine (S)-tetrahydro-2H-pyran-3-amine functionalization->s_amine hcl_salt HCl Salt Formation s_amine->hcl_salt final_product (S)-tetrahydro-2H-pyran-3-amine HCl hcl_salt->final_product

Caption: Workflow for Ring-Closing Metathesis Route.

Advantages:

  • High degree of flexibility in substrate design, allowing for the synthesis of various substituted analogs.

  • Can achieve high stereoselectivity in the amination step.

Disadvantages:

  • The cost of ruthenium-based Grubbs catalysts is a significant drawback, especially for large-scale synthesis.

  • The multi-step nature of this route can lead to lower overall yields.

Experimental Protocols

Protocol 1: Classical Chiral Resolution
  • Diastereomeric Salt Formation: To a solution of racemic tetrahydro-2H-pyran-3-amine (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v), a solution of (R)-mandelic acid (0.5 eq) in the same solvent system is added portion-wise with stirring. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Fractional Crystallization: The precipitated diastereomeric salt is collected by vacuum filtration and washed with a small amount of the cold solvent mixture. The salt can be recrystallized from the same solvent system to enhance diastereomeric purity.

  • Liberation of the (S)-Amine: The purified diastereomeric salt is suspended in water, and an aqueous solution of a strong base (e.g., 2 M NaOH) is added until the pH is >10. The liberated free amine is then extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield (S)-tetrahydro-2H-pyran-3-amine.

  • Hydrochloride Salt Formation: The purified (S)-amine is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of HCl in the same solvent is added dropwise with stirring. The precipitated hydrochloride salt is collected by filtration, washed with cold solvent, and dried under vacuum.

Protocol 2: Asymmetric Reductive Amination
  • Imine Formation: To a solution of tetrahydro-2H-pyran-3-one (1.0 eq) in a suitable solvent (e.g., methanol), is added an amine source (e.g., ammonium acetate, ~10 eq). The mixture is stirred at room temperature for a specified time (e.g., 1-3 hours) to allow for the formation of the imine intermediate.[5]

  • Asymmetric Reduction: A chiral catalyst or auxiliary is introduced, followed by the portion-wise addition of a reducing agent such as sodium cyanoborohydride (1.5-2.0 eq) while maintaining the reaction at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC or LC-MS for the disappearance of the ketone.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography to yield the enantiomerically enriched amine.

  • Hydrochloride Salt Formation: As described in Protocol 1.

Protocol 3: Hydrogenation of 3-Nitrotetrahydropyran
  • Catalyst Preparation: In a suitable high-pressure reactor, Raney Nickel (as a slurry in water or ethanol) is added under an inert atmosphere.[6]

  • Hydrogenation: A solution of 3-nitrotetrahydropyran in a suitable solvent (e.g., ethanol or methanol) is added to the reactor. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi). The reaction mixture is heated and stirred vigorously for a set period (e.g., 4-6 hours).[7]

  • Work-up: After cooling and venting the hydrogen, the catalyst is carefully filtered off (note: Raney Nickel can be pyrophoric). The filtrate is concentrated under reduced pressure to yield racemic tetrahydro-2H-pyran-3-amine.

  • Chiral Resolution and Salt Formation: The resulting racemic amine is then resolved as described in Protocol 1 to obtain the desired (S)-enantiomer hydrochloride salt.

Conclusion and Recommendations

The selection of the optimal synthetic route for this compound is highly dependent on the specific requirements of the project.

  • For small-scale research and development , where flexibility and access to high enantiopurity are paramount, asymmetric reductive amination offers an elegant and direct approach, provided a suitable catalytic system can be identified and optimized.

  • Classical chiral resolution remains a viable and robust option, particularly when a reliable and efficient crystallization can be established. It is a good choice for medium-scale synthesis where the 50% yield loss is acceptable.

  • For large-scale industrial production , the hydrogenation of a nitro precursor followed by chiral resolution is likely the most economically feasible route, despite the initial capital investment in high-pressure equipment and the additional resolution step. The high yield of the hydrogenation and the low cost of the reagents make it attractive for commercial manufacturing.

  • The Ring-Closing Metathesis route, while mechanistically elegant, is generally not cost-competitive for the synthesis of this specific, relatively simple building block due to the high cost of the catalyst.

Ultimately, a thorough process development and optimization campaign would be necessary to determine the most efficient and cost-effective method for a given application. This guide serves as a foundational framework for initiating such an investigation.

References

  • Organic Syntheses. tetrahydropyran. [Link]
  • Organic Syntheses. hydrogen. [Link]
  • ACS Publications. Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)
  • Myers, A. Chem 115. [Link]
  • NIH.
  • The Organic Portal.
  • ResearchGate.
  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
  • Google Patents. Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same.
  • Organic Syntheses. (r)- and (s)-mandelic acid. [Link]
  • Google Patents.
  • Master Organic Chemistry.
  • Organic Chemistry Portal.
  • NIH.
  • The Royal Society of Chemistry. Supporting information 1.
  • YouTube. Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link]
  • NIH. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]
  • PubMed. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. [Link]

Sources

A Senior Application Scientist's Guide to Asymmetric Alkylation: Benchmarking Chiral Auxiliaries and the Role of Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise construction of stereogenic centers is a foundational challenge in the synthesis of enantiomerically pure compounds. Chiral auxiliaries have long stood as a reliable and powerful tool in this endeavor, offering a substrate-controlled approach to asymmetric transformations. This guide provides an in-depth comparison of three pillars of modern chiral auxiliary-based synthesis: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.

Furthermore, we will explore an alternative and equally vital strategy: the use of chiral building blocks, exemplified by (S)-tetrahydro-2H-pyran-3-amine hydrochloride. While not a traditional removable auxiliary, this compound represents the "chiral pool" approach, where inherent chirality is carried into the final product, offering a different yet powerful method for achieving stereochemical control.

The Logic of Asymmetric Induction: Chiral Auxiliaries vs. Chiral Building Blocks

The overarching goal of asymmetric synthesis is to translate the chirality of a known substance into a new stereocenter in a predictable manner. Chiral auxiliaries and chiral building blocks represent two distinct philosophies to achieve this.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can, ideally, be recovered for reuse. This multi-step process is a cornerstone of substrate-controlled stereoselection.

In contrast, a chiral building block , or "chiral pool" starting material, is an enantiomerically pure compound, often derived from natural sources, that is a permanent part of the final molecular architecture.[1] The inherent stereochemistry of the building block influences the formation of new stereocenters in subsequent reactions. This compound is a prime example of such a building block, valued in the synthesis of complex molecules where the tetrahydropyran motif is a desired feature.[2]

graph Logical_Flow { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Conceptual workflow comparing the chiral auxiliary and chiral building block strategies in asymmetric synthesis. The auxiliary is temporary, while the building block is a permanent structural component.

Performance Benchmark: Asymmetric Alkylation of Enolates

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction and serves as an excellent platform for comparing the efficacy of different chiral auxiliaries. The key performance indicators are diastereoselectivity (expressed as diastereomeric ratio, d.r.) and chemical yield.

Chiral AuxiliarySubstrateElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)
Evans' Oxazolidinone N-Propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl IodideNaHMDS~95%98:2
Myers' Pseudoephedrine N-Propionyl-(1R,2R)-pseudoephedrine amideBenzyl BromideLDA80-92%>95:5
Enders' SAMP Hydrazone 3-Pentanone SAMP-hydrazonen-Butyl IodideLDA~57% (ketone)≥97:3

Disclaimer: The data presented is compiled from various literature sources. Direct comparison should be approached with caution as reaction conditions may vary.

In-Depth Analysis of Leading Chiral Auxiliaries

1. Evans' Oxazolidinones

Developed by David A. Evans, chiral oxazolidinones are among the most reliable and well-understood auxiliaries.[3] Their effectiveness stems from the formation of a rigid, chelated Z-enolate, which effectively shields one face of the enolate from the incoming electrophile.

Mechanism of Stereocontrol: Upon deprotonation with a strong base like LDA or NaHMDS, the N-acyl oxazolidinone forms a five-membered chelate between the metal cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary. The bulky substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) sterically blocks one face of the planar enolate, forcing the electrophile to approach from the opposite, less hindered face. This leads to a highly predictable stereochemical outcome.

graph Evans_Alkylation { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

}

Figure 2: Experimental workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.

2. Myers' Pseudoephedrine Amides

Andrew G. Myers developed a highly practical and efficient method using the readily available and inexpensive pseudoephedrine as a chiral auxiliary.[4][5][6] A key advantage of this method is the high crystallinity of the pseudoephedrine amides, which often facilitates purification by recrystallization.

Mechanism of Stereocontrol: The reaction proceeds through a dilithium chelated Z-enolate intermediate. Deprotonation of both the hydroxyl group and the α-carbon with a strong base (typically LDA in the presence of LiCl) forms a rigid six-membered ring chelate.[7] This conformation, coupled with the steric influence of the methyl group on the pseudoephedrine backbone, directs the incoming electrophile to the opposite face of the enolate, resulting in high diastereoselectivity.

3. Enders' SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone method, developed by Dieter Enders and E.J. Corey, is a powerful technique for the asymmetric α-alkylation of ketones and aldehydes.[8] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline.

Mechanism of Stereocontrol: The hydrazone formed from the carbonyl compound and SAMP or RAMP is deprotonated with LDA to form a resonance-stabilized azaenolate. The lithium cation chelates to the nitrogen of the azaenolate and the oxygen of the methoxymethyl side arm, creating a rigid five-membered ring structure. This conformation, along with the steric bulk of the pyrrolidine ring, effectively blocks one face of the nucleophilic carbon, leading to highly diastereoselective alkylation on the opposite face.[9] The alkylated carbonyl compound is then typically regenerated by ozonolysis.[8]

The Chiral Building Block Approach: (S)-tetrahydro-2H-pyran-3-amine

While the above examples showcase removable auxiliaries, this compound represents a different strategy. As a chiral building block, it is used in syntheses where the tetrahydropyran ring is a desired core component of the final molecule.[2] The stereochemistry at C3 of the pyran ring can influence the formation of new stereocenters elsewhere in the molecule during subsequent synthetic steps.

This approach is particularly valuable in medicinal chemistry, where dihydro- and tetrahydropyran moieties are prevalent in many biologically active compounds and approved drugs.[10] The synthesis of such molecules often relies on diastereoselective reactions where the existing stereocenter on the pyran ring directs the stereochemical outcome of, for example, cyclization or addition reactions.

For instance, the synthesis of functionalized tetrahydropyrans can be achieved with high diastereoselectivity, where the stereochemistry of the final product is dictated by the initial chiral starting material and the reaction pathway.[10] This highlights the power of using a chiral building block to embed stereochemical information into a molecule from the outset.

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol is adapted from a well-established procedure for the alkylation of an N-propionyl oxazolidinone.[1][11]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv.) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).

  • Add propionic anhydride (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify by column chromatography to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv., as a 1.0 M solution in THF) dropwise and stir for 30 minutes to form the sodium enolate.

  • Add allyl iodide (1.2 equiv.) and stir the reaction at -78 °C for 2 hours.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis. Purify by column chromatography.

Step 3: Cleavage of the Auxiliary

  • Dissolve the purified alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide (LiOH, 2.0 equiv.).

  • Stir the mixture at 0 °C for 2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Extract the chiral auxiliary with DCM.

  • Acidify the aqueous layer with HCl and extract the chiral carboxylic acid product with ethyl acetate.

Protocol 2: Asymmetric Alkylation using a Myers' Pseudoephedrine Auxiliary

This protocol is based on the method developed by Myers and coworkers.[7]

Step 1: Amide Formation

  • Suspend (1R,2R)-(+)-pseudoephedrine (1.0 equiv.) in anhydrous THF.

  • Add propionyl chloride (1.1 equiv.) and triethylamine (1.2 equiv.) at 0 °C.

  • Stir the reaction at room temperature for 1 hour.

  • Filter the mixture and concentrate the filtrate to obtain the crude amide, which is often crystalline and can be purified by recrystallization.

Step 2: Diastereoselective Alkylation

  • To a suspension of the pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (6.0 equiv.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA, 2.2 equiv., freshly prepared) dropwise.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Add the alkylating agent (e.g., benzyl bromide, 1.5 equiv.) and stir at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate. Purify the product by chromatography or recrystallization.

Step 3: Auxiliary Cleavage

  • The alkylated amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. For example, heating with sulfuric acid in a water/dioxane mixture.

  • Alternatively, reduction with a suitable hydride reagent (e.g., LiAlH₄) can yield the corresponding chiral alcohol.

Conclusion and Future Outlook

The choice of a chiral induction strategy is highly dependent on the specific synthetic target and overall route.

  • Evans', Myers', and Enders' auxiliaries offer highly reliable and predictable methods for introducing stereocenters alpha to a carbonyl group. They are the go-to tools when a temporary directing group is required, with Evans' oxazolidinones being exceptionally well-studied, Myers' pseudoephedrine offering practicality and crystallinity, and Enders' hydrazones providing a robust route for aldehydes and ketones. The high diastereoselectivities achieved often exceed 95:5, making them powerful tools for complex molecule synthesis.

  • This compound , on the other hand, exemplifies the chiral pool strategy. It is not a tool for a single, directed transformation but rather a foundational element for building complex molecules where the chiral tetrahydropyran scaffold is a key feature. Its value lies in providing a stereochemically defined core from which further complexity can be built.

For the practicing chemist, the decision between these strategies is one of synthetic design. If the target molecule does not contain a substructure resembling the auxiliary, a removable auxiliary is the logical choice. However, if the target's architecture aligns with a readily available chiral building block like (S)-tetrahydro-2H-pyran-3-amine, the chiral pool approach offers a more atom-economical and efficient route. The continued development of both new chiral auxiliaries and novel applications for existing chiral building blocks will undoubtedly continue to expand the synthetic chemist's toolkit for mastering the challenge of asymmetric synthesis.

References

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
  • Smith, T. E., et al. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]
  • Enders, D., et al. (1987). Asymmetric syntheses using the SAMP-/RAMP-hydrazone method: (S)-(+)-4-methyl-3-heptanone. Organic Syntheses, 65, 173. [Link]
  • Myers, A. G. (n.d.).
  • Molecules and Materials. (2007).
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
  • SynArchive. (n.d.).
  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. [Link]
  • Wikipedia. (n.d.).
  • Lee, S., et al. (2017). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 77(4), 1843-1854. [Link]
  • ChemBK. (2024). (R)-tetrahydro-2H-pyran-3-amine hydrochloride. [Link]
  • Ievlev, M. Yu., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093-2098. [Link]
  • Job, A., et al. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron, 58(12), 2253-2329. [Link]
  • Fallis, A. G., & Bodwell, G. J. (2004). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Current Organic Chemistry, 8(11), 947-975. [Link]
  • Brand, M., et al. (2021). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au, 1(1), 18-24. [Link]
  • Collado, I., et al. (1995). Highly diastereoselective diels-alder reaction mediated by a chiral auxiliary derived from amino indanol. Tetrahedron Letters, 36(42), 7619-7622. [Link]
  • Wikipedia. (n.d.). Chiral auxiliary. [Link]
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 289-291. [Link]
  • PubChem. (n.d.). Oxan-3-amine. [Link]
  • Singleton, D. A., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of organic chemistry, 75(22), 7648-7657. [Link]
  • Collum, D. B., et al. (2019). Disodium Salts of Pseudoephedrine-Derived Myers Enolates: Stereoselectivity and Mechanism of Alkylation. Journal of the American Chemical Society, 141(42), 16865-16876. [Link]
  • Collum, D. B., et al. (2015). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society, 137(48), 15346-15354. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of (S)-tetrahydro-2H-pyran-3-amine hydrochloride in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity and potential off-target effects of the chiral small molecule, (S)-tetrahydro-2H-pyran-3-amine hydrochloride. In the landscape of drug discovery, a thorough understanding of a compound's interaction with a wide array of biological targets is paramount for mitigating safety risks and ensuring therapeutic efficacy.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, detailed protocols for assessing cross-reactivity.

The hydrochloride salt of (S)-tetrahydro-2H-pyran-3-amine enhances its aqueous solubility, a favorable physicochemical property for biological testing.[4] While preliminary studies suggest its potential as an enzyme inhibitor or receptor agonist, a detailed characterization of its target profile is essential for further development.[4] This guide will delineate a logical, multi-tiered approach to profiling this compound, comparing its hypothetical performance against other structurally or functionally related molecules.

The Rationale for Comprehensive Cross-Reactivity Profiling

Early-stage identification of off-target interactions is a critical step in de-risking novel chemical entities.[1][5][6] Undesirable interactions can lead to adverse drug reactions (ADRs), while unexpected "off-target" activities might also present opportunities for drug repurposing. A systematic in vitro pharmacology assessment allows for a data-driven approach to lead optimization and candidate selection.[1][3][7]

This guide will focus on three key areas of in vitro cross-reactivity testing:

  • Broad Target Screening: Initial assessment against large panels of kinases and G-protein coupled receptors (GPCRs) to identify potential interactions.

  • Comparative Analysis: Benchmarking the compound against structurally similar molecules to understand the contribution of specific chemical features to its activity profile.

  • General Cytotoxicity Assessment: Evaluating the compound's effect on cell viability to determine its therapeutic window.

For the purpose of this guide, we will hypothesize that the primary target of this compound is a kinase. We will also compare it with two other commercially available compounds featuring the tetrahydropyran motif:

  • Competitor A: (R)-tetrahydro-2H-pyran-3-amine hydrochloride (the corresponding R-enantiomer)

  • Competitor B: 4-aminotetrahydropyran

This comparison will help elucidate the stereochemical and positional requirements for target engagement.

Tier 1: Broad Panel Screening for Target Identification

The initial step in characterizing a new chemical entity is to screen it against large, well-characterized panels of biological targets. This provides a broad overview of its potential interactions and can help identify its primary target(s) as well as any significant off-target liabilities.[2]

Kinase Selectivity Profiling

Given that a significant portion of small molecule drugs target kinases, assessing the interaction of this compound with the human kinome is a logical starting point.[8][9]

Experimental Rationale: A broad kinase panel screen will determine the compound's selectivity. A highly selective compound will interact with only a few kinases, while a non-selective compound will show activity against many. This information is crucial for predicting potential on- and off-target effects.[10]

Illustrative Experimental Workflow: Kinase Panel Screening

G cluster_prep Compound Preparation cluster_assay Kinase Binding Assay cluster_analysis Data Analysis Compound (S)-tetrahydro-2H-pyran-3-amine HCl & Competitors A, B DMSO_Stock Prepare 10 mM stock in DMSO Compound->DMSO_Stock Serial_Dilution Serial dilution to desired screening concentration (e.g., 10 µM) DMSO_Stock->Serial_Dilution Incubation Incubate kinase panel with test compounds and immobilized ligand Serial_Dilution->Incubation Kinase_Panel Panel of 300+ human kinases Kinase_Panel->Incubation Detection Quantify kinase binding via qPCR or other method Incubation->Detection Data_Processing Calculate percent inhibition relative to controls Detection->Data_Processing Selectivity_Profile Generate selectivity profile (e.g., Kinome map) Data_Processing->Selectivity_Profile Hit_Identification Identify primary targets and significant off-targets Selectivity_Profile->Hit_Identification

Caption: Workflow for broad-panel kinase selectivity screening.

Detailed Protocol: Kinase Panel Screening (Adapted from commercial service protocols) [8][10][11]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and competitor compounds in 100% DMSO.

    • Perform serial dilutions to achieve the desired final screening concentration (typically 1-10 µM).

  • Assay Performance:

    • Utilize a commercially available kinase screening service (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's Kinase Panel Screening). These services typically employ competition binding assays.[8]

    • The compound is incubated with a panel of human kinases in the presence of an immobilized, active-site directed ligand.

    • The amount of kinase bound to the immobilized ligand is measured. A reduction in binding indicates that the test compound is competing for the active site.

  • Data Analysis:

    • Results are typically expressed as percent inhibition relative to a vehicle control.

    • A selectivity profile is generated, often visualized as a dendrogram or kinome map, highlighting the kinases with significant inhibition.[9]

    • "Hits" are identified based on a pre-defined inhibition threshold (e.g., >50% or >80% inhibition).

G-Protein Coupled Receptor (GPCR) Profiling

GPCRs represent another major class of drug targets, and screening for off-target GPCR activity is a standard component of safety pharmacology.[12][13][14]

Experimental Rationale: Radioligand binding assays are a robust method to assess a compound's ability to bind to a wide range of GPCRs.[15][16] Identifying any significant GPCR interactions is crucial for predicting potential side effects related to the central nervous system, cardiovascular system, and other physiological functions.

Detailed Protocol: GPCR Radioligand Binding Assay Panel [16][17][18]

  • Compound Preparation:

    • Prepare stock and working solutions of the test compounds as described for the kinase assay.

  • Membrane Preparation:

    • Utilize cell membranes prepared from cell lines overexpressing the target GPCRs.

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a known radioligand for the specific GPCR and the test compound at a fixed concentration (e.g., 10 µM).

    • The reaction is allowed to reach equilibrium.

  • Filtration and Detection:

    • The reaction mixture is rapidly filtered through a glass fiber filter plate to separate bound from unbound radioligand.

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The percent inhibition of radioligand binding by the test compound is calculated.

    • Significant inhibition (>50%) indicates a potential interaction with the GPCR.

Hypothetical Data Summary: Tier 1 Screening

Table 1: Illustrative Broad Panel Screening Results (% Inhibition at 10 µM)

Target ClassPrimary Target Hit (>90% inh.)Significant Off-Target Hits (>50% inh.)
(S)-tetrahydro-2H-pyran-3-amine HCl Kinase XKinase Y, GPCR Z
Competitor A: (R)-enantiomer Kinase X (moderate activity, 65% inh.)Kinase Y (low activity, 20% inh.)
Competitor B: 4-aminotetrahydropyran No significant activityNone

This is hypothetical data for illustrative purposes.

Tier 2: Dose-Response and Functional Assays for Hit Validation

Following the identification of "hits" from the broad panel screens, the next step is to confirm these interactions and determine their potency through dose-response studies.

Experimental Rationale: Establishing the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) provides a quantitative measure of a compound's potency at a specific target. This is essential for comparing the activity of different compounds and for understanding the therapeutic window.

Illustrative Experimental Workflow: IC50 Determination

G cluster_prep Compound Preparation cluster_assay Target-Specific Assay cluster_analysis Data Analysis Stock 10 mM Stock in DMSO Serial_Dilutions 11-point serial dilutions (e.g., 100 µM to 1 nM) Stock->Serial_Dilutions Assay Perform biochemical or binding assay with compound dilutions Serial_Dilutions->Assay Target Validated Hit Target (e.g., Kinase X, GPCR Z) Target->Assay Curve_Fitting Plot % inhibition vs. log[concentration] Assay->Curve_Fitting IC50_Calc Calculate IC50 value using non-linear regression Curve_Fitting->IC50_Calc

Caption: Workflow for determining IC50 values for validated hits.

Hypothetical Data Summary: Tier 2 Dose-Response

Table 2: Illustrative IC50 Values for Validated Hits

CompoundTargetAssay TypeIC50 / Ki (nM)
(S)-tetrahydro-2H-pyran-3-amine HCl Kinase XBiochemical50
Kinase YBiochemical1,200
GPCR ZRadioligand Binding850
Competitor A: (R)-enantiomer Kinase XBiochemical2,500

This is hypothetical data for illustrative purposes.

Tier 3: Cellular Activity and General Cytotoxicity

The final tier of in vitro assessment involves evaluating the compound's activity in a cellular context and determining its general cytotoxicity. This helps to bridge the gap between biochemical activity and potential physiological effects.[19]

Experimental Rationale: A compound's activity in a biochemical assay may not always translate to a cellular setting due to factors like cell permeability and metabolism. Cellular assays confirm on-target activity in a more biologically relevant system. Cytotoxicity assays are crucial for determining the concentration at which a compound becomes toxic to cells, which defines its therapeutic index.[20][21][22]

Cellular Target Engagement Assay

A variety of assays can be used to measure target engagement in cells, depending on the nature of the target. For a kinase, this could involve measuring the phosphorylation of a known substrate. For a GPCR, it might be a second messenger assay (e.g., cAMP or calcium flux).[12][23]

General Cytotoxicity Assay (MTS/Resazurin)

MTS and resazurin-based assays are colorimetric or fluorometric methods, respectively, that measure the metabolic activity of viable cells.[24][25][26][27] A reduction in metabolic activity is indicative of cytotoxicity.

Detailed Protocol: MTS Cell Viability Assay [24][25][26]

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate at a pre-determined density.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 (half-maximal cytotoxic concentration) by plotting cell viability against the log of the compound concentration.

Hypothetical Data Summary: Tier 3 Cellular Assays

Table 3: Illustrative Cellular Activity and Cytotoxicity Data

CompoundCellular Target Assay (Kinase X; EC50, nM)General Cytotoxicity (HEK293; CC50, µM)Selectivity Index (CC50 / EC50)
(S)-tetrahydro-2H-pyran-3-amine HCl 150> 50> 333
Competitor A: (R)-enantiomer 8,000> 50> 6

This is hypothetical data for illustrative purposes.

Conclusion and Interpretation

  • This compound demonstrates potent and selective activity against its primary target, Kinase X, both biochemically and in a cellular context.

  • It exhibits significantly weaker off-target activity against Kinase Y and GPCR Z, suggesting a favorable selectivity profile.

  • The high selectivity index (>333) indicates a wide therapeutic window between its on-target cellular activity and general cytotoxicity.

  • The comparison with its (R)-enantiomer suggests that the (S)-stereochemistry is crucial for potent on-target activity.

  • The lack of activity from Competitor B (4-aminotetrahydropyran) indicates that the position of the amine group on the tetrahydropyran ring is also a key determinant of activity.

By following a logical and comprehensive screening cascade, researchers can build a detailed profile of a compound's biological activities. This data-driven approach is essential for making informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective therapeutics.

References

  • Creative Bioarray. MTS Tetrazolium Assay Protocol.
  • Reaction Biology. Safety and Off-Target Drug Screening Services.
  • DiscoverX. DiscoverX In Vitro Pharmacology Services – Simplify Your Drug Discovery Workflow.
  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013.
  • Bowes J, et al. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discov Today. 2005;10(21):1421-33.
  • EnquBio. In Vitro Pharmacology.
  • Springer Nature Experiments. Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results.
  • Semantic Scholar. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability.
  • QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development.
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling.
  • RoukenBio. In Vitro Pharmacology and Immunology Services.
  • Selvita. In Vitro and Ex Vivo Pharmacology - Drug Discovery.
  • ICE Bioscience. In Vitro Safety Pharmacology Profiling.
  • National Center for Biotechnology Information. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. 2024.
  • PubMed. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. 2024.
  • protocols.io. Cell viability assessment. 2023.
  • EMMA International. Designing Pharmacology Studies: A Blueprint for Drug Development Success. 2024.
  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.
  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. 2025.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • PubMed. GPCR-radioligand binding assays. 2016.
  • National Institutes of Health. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. 2020.
  • PubMed. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". 2019.
  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. 2024.
  • PubMed. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. 2024.
  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”.
  • ResearchGate. Assay conditions for GPCR radioligand competition binding assays.
  • Reaction Biology. GPCR Assay Services.
  • National Center for Biotechnology Information. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades.
  • ResearchGate. Protein kinase profiling assays: A technology review. 2025.
  • ICE Bioscience. Kinase Panel Screening for Drug Discovery.
  • YouTube. In Vitro ADME & Drug-Drug Interaction Considerations for Toxicologists. 2023.
  • PubChem. Oxan-3-amine.
  • National Center for Biotechnology Information. Design and Conduct Considerations for First‐in‐Human Trials.

Sources

A Comparative Guide to Substituted Tetrahydropyran Amines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2][3] Its prevalence in a wide array of biologically active natural products, from marine toxins to potent anticancer agents like eribulin, has made it an attractive target for synthetic organic chemists and drug development professionals.[1][2][3] The incorporation of an amine functionality onto this sp³-rich framework introduces a basic center, enabling critical hydrogen bonding interactions with biological targets and improving physicochemical properties such as solubility.[4] This guide provides a comparative analysis of substituted tetrahydropyran (THP) amines, focusing on their applications, structure-activity relationships (SAR), and the synthetic strategies that grant access to this valuable chemical space.

The Strategic Advantage of the THP Amine Moiety

The utility of the THP amine scaffold stems from its unique combination of structural and chemical properties:

  • Three-Dimensionality: The non-planar, chair-like conformation of the THP ring allows for the precise spatial arrangement of substituents, enabling high-affinity and selective interactions with the complex three-dimensional surfaces of protein binding pockets.[5][6]

  • Improved Pharmacokinetics: The cyclic ether motif can enhance metabolic stability and influence properties like solubility and membrane permeability, which are critical for bioavailability.

  • Vectorial Display of Functionality: The amine group serves as a versatile handle for introducing a wide range of functional groups or for acting as a key pharmacophoric element itself, often participating in salt-bridge or hydrogen-bond interactions.[6]

G cluster_0 Core THP Amine Scaffold cluster_1 Key Physicochemical & Structural Contributions cluster_2 Impact on Drug Development Scaffold Tetrahydropyran Amine 3D sp³-Rich 3D Architecture Scaffold->3D provides PK Favorable PK Properties (Solubility, Stability) Scaffold->PK imparts HBD H-Bond Donor/Acceptor & Basic Center Scaffold->HBD offers Target Enhanced Target Binding & Selectivity 3D->Target Bioavailability Improved Bioavailability PK->Bioavailability HBD->Target SAR Versatile SAR Exploration HBD->SAR

Caption: Logical relationship of the THP amine scaffold to drug properties.

Comparative Analysis of Therapeutic Applications

Substituted THP amines have been successfully employed across multiple therapeutic areas. The specific substitution pattern on both the THP ring and the amine nitrogen dictates the biological target and overall activity.

Neurotherapeutics: Monoamine Reuptake Inhibitors

A significant area of application is in the development of treatments for depression and other mood disorders.[1][2] Many of these agents function by inhibiting the reuptake of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine).

Structure-activity relationship studies on asymmetrically disubstituted pyran derivatives have provided key insights.[7] For instance, replacing a phenyl ring with a pyridine moiety can enhance potency for the dopamine transporter (DAT), while five-membered heterocycles like furan or thiophene can shift the profile towards a dopamine-norepinephrine reuptake inhibitor (DNRI) type activity.[7]

Table 1: Comparison of Substituted THP Amines as Monoamine Reuptake Inhibitors

Compound IDKey SubstituentsPrimary Target(s)In Vitro Potency (Kᵢ, nM)Reference
1c 4-((phenylamino)methyl)phenolSERT, NET, DATDAT: 12, NET: 1.5, SERT: 0.9[7]
10c N-((6-benzhydryltetrahydro-2H-pyran-3-yl)methyl)pyridin-4-amineDATDAT: 6.8, NET: 105, SERT: 147[7]
10g N-((6-benzhydryltetrahydro-2H-pyran-3-yl)methyl)furan-2-carboxamideDAT, NETDAT: 10, NET: 23, SERT: 256[7]
10i N-((6-benzhydryltetrahydro-2H-pyran-3-yl)methyl)thiophene-2-carboxamideDAT, NETDAT: 15, NET: 35, SERT: 345[7]
10j N-((6-benzhydryltetrahydro-2H-pyran-3-yl)methyl)-1H-pyrrole-2-carboxamideSERT, NET, DATDAT: 25, NET: 45, SERT: 15[7]

Data synthesized from reference[7]. Kᵢ values represent binding affinity.

Antiviral Agents: HIV Protease Inhibitors

The THP scaffold has been incorporated into HIV protease inhibitors to enhance pharmacokinetic properties and binding affinity.[8] In this context, the THP ring often serves as a bioisostere for peptide/amide bonds, offering greater stability against metabolic degradation.[8] For example, the 3-(S)-tetrahydrofuranyl urethane was a key potency-enhancing feature in the design of Amprenavir (APV).[8] While this example uses a tetrahydrofuran, the same principle applies to THP rings, which are used to fill hydrophobic pockets and form new hydrogen-bonding interactions within the enzyme's active site.[8]

Antidiabetic Agents: DPP-4 Inhibitors

Aryl amino-THPs have emerged as a promising class of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[6] The development of efficient synthetic methods to access highly substituted aminotetrahydropyrans is crucial for exploring the structure-activity relationships in this class of compounds.[6]

Key Synthetic Strategies and Methodologies

Accessing diverse libraries of substituted THP amines for drug discovery relies on robust and flexible synthetic methodologies. Several powerful strategies have been developed.

G Start Simple Precursors (Aldehydes, Alcohols) Prins Prins Cyclization Start->Prins Michael Oxa-Michael Addition Start->Michael HDA Hetero-Diels-Alder Start->HDA Intermediate Functionalized THP Core Prins->Intermediate Michael->Intermediate CDH C-H Functionalization Amine Amine Installation (e.g., Reductive Amination, Azide Reduction) CDH->Amine HDA->Intermediate Intermediate->CDH post-modification Intermediate->Amine Final Substituted THP Amine Library Amine->Final

Caption: Common synthetic pathways to substituted THP amines.

  • Prins Cyclization: This powerful reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol to construct the THP ring.[3][5] It allows for excellent stereocontrol, which is critical for establishing the correct orientation of substituents.

  • Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system is a reliable method for forming the THP ring.[3] The stereochemical outcome is influenced by the substrate and reaction conditions.

  • Direct C-H Functionalization: More recent advances allow for the direct installation of functional groups onto a pre-existing THP ring.[6] A palladium(II)-catalyzed stereoselective γ-methylene C–H arylation of an aminotetrahydropyran, for example, enables the synthesis of highly substituted derivatives that were previously difficult to access.[6]

Exemplary Protocol: Synthesis of a Key THP Amine Intermediate

The following protocol details the synthesis of a key chiral amine intermediate, adapted from methodologies used in the development of monoamine reuptake inhibitors.[7] This procedure showcases a multi-step sequence involving stereoselective reduction and functional group manipulation.

Objective: To synthesize (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine.

Step 1: Stereoselective Reduction of Ketone

  • Rationale: This step establishes the first key stereocenter. The use of L-Selectride provides high diastereoselectivity for the desired hydroxyl configuration.

  • Procedure:

    • Dissolve the starting ketone, (S)-6-benzhydryldihydro-2H-pyran-3(4H)-one, in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere.

    • Slowly add L-Selectride (1.0 M solution in THF) dropwise over 20 minutes.

    • Stir the reaction mixture at -78 °C for 3 hours.

    • Quench the reaction by the slow addition of water, followed by 3N sodium hydroxide and 30% hydrogen peroxide.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Mesylation of the Alcohol

  • Rationale: The hydroxyl group is converted into a better leaving group (mesylate) to prepare for the introduction of the nitrogen functionality via an Sₙ2 reaction.

  • Procedure:

    • Dissolve the crude alcohol from Step 1 in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

    • Stir the reaction at 0 °C for 1 hour.

    • Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude mesylate.

Step 3: Azide Displacement

  • Rationale: Sodium azide is used as a nitrogen nucleophile to displace the mesylate. This Sₙ2 reaction proceeds with an inversion of stereochemistry, setting the final stereocenter of the amine precursor.

  • Procedure:

    • Dissolve the crude mesylate in dimethylformamide (DMF).

    • Add sodium azide and heat the mixture to 80 °C.

    • Stir for 12 hours.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with diethyl ether, wash with brine, dry, and concentrate.

Step 4: Reduction of the Azide

  • Rationale: The azide is reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the crude azide in methanol.

    • Add Palladium on carbon (10% w/w) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.

    • Filter the reaction mixture through a pad of Celite and remove the solvent under reduced pressure to afford the final amine product.[7] The product is typically of sufficient purity for subsequent reactions.[7]

Conclusion and Future Outlook

Substituted tetrahydropyran amines continue to be a cornerstone of modern medicinal chemistry. Their inherent three-dimensional structure and favorable physicochemical properties make them ideal scaffolds for targeting a diverse range of biological entities. As synthetic methodologies become more sophisticated, particularly in the realm of stereoselective synthesis and direct C-H functionalization, we can expect to see an even broader application of these motifs in the development of next-generation therapeutics. The ability to rapidly generate diverse libraries of these compounds for high-throughput screening will undoubtedly accelerate the discovery of novel drug candidates with improved efficacy and safety profiles.

References

  • Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
  • What is Tetrahydropyran and its Role in Synthetic Organic Chemistry? - FAQ - Guidechem. (n.d.). Guidechem.
  • What is Tetrahydropyran? (2023). ChemicalBook.
  • The Importance of Tetrahydropyran (CAS 142-68-7)
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2015).
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (2011). PubMed Central.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2018).
  • Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. (2014). PubMed Central.
  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionaliz
  • Tetrahydropyran: properties, applic

Sources

Comparative analysis of the spectroscopic data of (S)- and (R)- enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different pharmacological and toxicological effects.[1][2] A tragic historical example is thalidomide, where the (R)-enantiomer possesses sedative properties, while the (S)-enantiomer is teratogenic.[3][4] This guide provides a comparative analysis of key spectroscopic techniques used to differentiate and characterize (S)- and (R)-enantiomers, offering insights into the principles, experimental considerations, and data interpretation for each method.

The Foundation of Chiral Discrimination: Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are the cornerstone of enantiomeric analysis. These methods rely on the differential interaction of chiral molecules with polarized light.[5][6][7] The primary techniques discussed in this guide are Circular Dichroism (CD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA). Additionally, we will explore the use of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents for indirect chiral discrimination.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule.[8][9][10] This differential absorption, known as the CD signal, provides information about the molecule's stereochemistry. Enantiomers will produce CD spectra that are mirror images of each other—equal in magnitude but opposite in sign.[11]

Applications: CD is widely used for:

  • Determining the absolute configuration of chiral molecules.[12]

  • Assessing enantiomeric purity and consistency in drug development.[8]

  • Studying the secondary and tertiary structures of biomolecules like proteins and nucleic acids.[8][10][12]

Experimental Workflow:

Caption: A typical workflow for acquiring and analyzing CD spectra.

Data Interpretation: The CD spectrum of one enantiomer will be a mirror image of the other. For instance, if the (S)-enantiomer exhibits a positive Cotton effect (a peak in the CD spectrum) at a specific wavelength, the (R)-enantiomer will show a negative Cotton effect of the same magnitude at that wavelength.

Comparative Data for a Hypothetical Chiral Molecule:

Spectroscopic Technique(S)-Enantiomer Signal(R)-Enantiomer Signal
Circular Dichroism (CD)Positive Cotton effect at 280 nmNegative Cotton effect at 280 nm

Vibrational Circular Dichroism (VCD) Spectroscopy

Principle: VCD is an extension of CD into the infrared region, measuring the differential absorption of left- and right-circularly polarized IR light during vibrational transitions.[13][14] This provides a rich fingerprint of a molecule's three-dimensional structure.[13] A key advantage of VCD is that it can be applied to molecules that lack a UV-Vis chromophore, a requirement for traditional CD.[11]

Applications:

  • Unambiguous determination of the absolute configuration of small to medium-sized molecules in solution.[1][11][15]

  • Conformational analysis of molecules.[11]

  • High-throughput screening of chiral compounds in drug discovery.[16]

Experimental Workflow and Analysis:

A crucial aspect of VCD analysis is the synergy between experimental measurement and computational prediction.[17]

Caption: Workflow for absolute configuration determination using VCD.

Data Interpretation: The experimental VCD spectrum is compared with the computationally predicted spectra for both the (R)- and (S)-enantiomers. A direct match in the signs and relative intensities of the VCD bands allows for the confident assignment of the absolute configuration.[11] The spectrum of the other enantiomer is simply the inverse of the calculated one.[11]

Raman Optical Activity (ROA)

Principle: ROA measures the small difference in the intensity of Raman scattered light from a chiral molecule using right- and left-circularly polarized incident light.[18] It provides detailed information about the stereochemistry and conformation of molecules in solution.[19][20]

Advantages over VCD:

  • Wider vibrational frequency range.

  • Greater suitability for aqueous solutions, as water is a weak Raman scatterer but a strong IR absorber.[20]

Applications:

  • Determination of absolute configuration.[21]

  • Structural studies of biomolecules, including proteins, nucleic acids, and viruses, in their native aqueous environment.[18]

Data Interpretation: Similar to CD and VCD, the ROA spectra of (S)- and (R)-enantiomers are mirror images. The circular intensity difference (CID), defined as (IR - IL)/(IR + IL), where IR and IL are the Raman scattered intensities for right and left circularly polarized light, respectively, will have opposite signs for the two enantiomers.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

Principle: In a standard achiral solvent, the NMR spectra of (S)- and (R)-enantiomers are identical.[2][22] To differentiate them, a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), is added to the sample.[23][24][25]

  • Chiral Derivatizing Agents (CDAs): These agents react with the enantiomers to form diastereomers, which have distinct NMR spectra.[26] A well-known example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[26]

  • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers, leading to different chemical shifts in the NMR spectrum.[27]

Experimental Protocol for Chiral Derivatization with a CDA:

  • Reaction: React the racemic mixture with an enantiomerically pure CDA.

  • Purification: Purify the resulting diastereomeric mixture if necessary.

  • NMR Acquisition: Acquire a high-resolution NMR spectrum (e.g., ¹H, ¹⁹F, or ¹³C NMR).

  • Analysis: Integrate the signals corresponding to each diastereomer to determine the enantiomeric ratio.

Data Interpretation: The formation of diastereomers results in separate signals in the NMR spectrum for the corresponding nuclei in the original enantiomers. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the sample.

Comparative Data for a Hypothetical Chiral Amine after Derivatization:

Spectroscopic TechniqueDiastereomer from (S)-AmineDiastereomer from (R)-Amine
¹H NMR (Chemical Shift of a specific proton)4.5 ppm (triplet)4.2 ppm (triplet)

Summary of Techniques

TechniquePrincipleKey AdvantageKey Limitation
Circular Dichroism (CD) Differential absorption of circularly polarized UV-Vis light.[8]Rapid assessment of enantiomeric purity and protein secondary structure.[8]Requires a chromophore in the molecule.[11]
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR light.[13]Applicable to a wide range of molecules, including those without chromophores.[11]Requires higher sample concentrations and longer acquisition times.[14]
Raman Optical Activity (ROA) Differential Raman scattering of circularly polarized light.[18]Excellent for aqueous solutions and provides a broad vibrational fingerprint.[20]ROA signals are inherently weak.[19]
NMR with Chiral Auxiliaries Formation of diastereomers with distinct NMR spectra.[26]Provides quantitative information on enantiomeric excess.[23]Requires the addition of a chiral agent and may involve chemical derivatization.[26]

Conclusion

The choice of spectroscopic technique for the analysis of (S)- and (R)-enantiomers depends on the specific research question, the nature of the molecule, and the available instrumentation. Chiroptical methods like CD, VCD, and ROA provide direct information on the absolute configuration and are powerful tools for stereochemical characterization. NMR with chiral auxiliaries offers a robust method for quantifying enantiomeric purity. A comprehensive approach, often involving the use of multiple techniques, is frequently employed in pharmaceutical development to ensure the safety and efficacy of chiral drugs.[6][28]

References

  • Spectroscopy Europe.
  • ACS Publications.
  • American Laboratory.
  • Wikipedia.
  • PubMed. Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds. [Link]
  • PubMed.
  • IRIS. Enantiomer discrimination in absorption spectroscopy and in voltammetry: highlighting fascinating similarities and connections. [Link]
  • CHIMIA. Raman Optical Activity: A Reliable Chiroptical Technique. [Link]
  • ScienceDirect.
  • National Institutes of Health. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]
  • National Institutes of Health. X-ray Raman optical activity of chiral molecules. [Link]
  • PubMed. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. [Link]
  • Taylor & Francis Online.
  • ResearchGate. Chiroptical Spectroscopy in Drug Analysis. [Link]
  • ResearchGate. Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]
  • PubMed. Chiral discrimination in nuclear magnetic resonance spectroscopy. [Link]
  • Wikipedia. Raman optical activity. [Link]
  • PubMed. Spectroscopic studies of enantiomeric discrimination in jet-cooled chiral complexes. [Link]
  • UNIPI.
  • ResearchGate. Applications of Vibrational Optical Activity in the Pharmaceutical Industry. [Link]
  • Wikipedia.
  • ACS Publications.
  • PubMed. In vitro biotransformation of (R)- and (S)
  • PubMed. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. [Link]
  • Semantic Scholar. Vibrational circular dichroism spectroscopy of chiral molecules. [Link]
  • SciSpace.
  • Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis. [Link]
  • An introduction to circular dichroism spectroscopy. [Link]
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
  • MDPI. Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. [Link]
  • National Institutes of Health.
  • ACS Publications. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. [Link]
  • ResearchGate.
  • Wikipedia. Circular dichroism. [Link]
  • ResearchGate. Circular Dichroism.
  • ResearchGate. Determination of enantiomeric compositions of ibuprofen by infrared spectrometry with catalytic amount of simple chiral recognition reagent. [Link]
  • Journal of Cardiovascular Disease Research. Comparative analysis of Ibuprofen tablets by UV Visible Spectroscopy & FTIR. [Link]
  • ResearchGate. Comparative Pharmacology of S(+)-Ibuprofen and (RS). [Link]
  • J-Stage.
  • Scilit. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. [Link]
  • ResearchGate. (S)-and (R)-enantiomers of thalidomide (1). [Link]
  • American Chemical Society. Thalidomide. [Link]
  • PubMed. Analysis of ibuprofen enantiomers in rat plasma by liquid chromatography with tandem mass spectrometry. [Link]
  • ResearchGate. Original transmission spectra of different ibuprofen enantiomers. [Link]
  • National Institutes of Health. Structural basis of thalidomide enantiomer binding to cereblon. [Link]
  • Prezi. R-thalidomide vs S-thalidomide (Optical Isomers). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of (S)-tetrahydro-2H-pyran-3-amine hydrochloride, a key building block in synthetic chemistry, is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step methodology for its safe handling and disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Profile and Immediate Safety Precautions

Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is a solid amine salt that presents several potential hazards upon exposure. The primary core principle of handling is risk mitigation through the diligent use of Personal Protective Equipment (PPE).

Table 1: GHS Hazard Identification for this compound

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific target organ toxicity (single exposure)H335May cause respiratory irritation[1]

Note: Hazard classifications can vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) for the product in your possession.

Required Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier between the researcher and the chemical, preventing all potential routes of exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes of solutions or contact with airborne powder.[2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can cause irritation.[3][4]
Body Protection A standard laboratory coat.Protects against contamination of personal clothing.[5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of dust from the solid compound, preventing respiratory tract irritation.[3]

Core Disposal Principle: Mandated Hazardous Waste Collection

The universally accepted and safest method for the disposal of this compound is to treat it as hazardous chemical waste .[5] This approach is mandated by its irritant and toxicity profile.

Why In-Laboratory Neutralization is NOT Recommended:

While it is chemically possible to neutralize an amine hydrochloride with a base to form the free amine, this practice is strongly discouraged for waste disposal in a standard laboratory setting.[5] The primary reasons are:

  • Introduction of Contaminants: The waste may contain other reactive substances from your experimental procedure that are incompatible with neutralization.[5]

  • Unknown Reaction Byproducts: The neutralization reaction itself, especially with unknown contaminants, could produce new, potentially more hazardous or volatile compounds.

  • Regulatory Non-compliance: Simply neutralizing the waste does not necessarily render it non-hazardous according to the Resource Conservation and Recovery Act (RCRA) standards enforced by the U.S. Environmental Protection Agency (EPA).[6]

Therefore, the only self-validating and trustworthy protocol is collection for disposal by a licensed professional waste management service.

Step-by-Step Protocol for Waste Collection and Storage

This protocol outlines the standard operating procedure for the safe collection, labeling, and temporary storage of this compound waste pending pickup by a certified disposal entity.

Materials Required:
  • Appropriate PPE (as detailed in Section 1)

  • Designated hazardous waste container (chemically compatible, e.g., High-Density Polyethylene - HDPE)

  • Hazardous waste labels (as required by your institution's Environmental Health and Safety - EHS department)

  • Waste accumulation log

Experimental Protocol:
  • Segregation of Waste: It is critical to keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[3][7] Do not mix with strong oxidizing agents or incompatible substances.[5]

  • Waste Collection (Solid):

    • Carefully transfer any unused or contaminated solid this compound into the designated hazardous waste container.

    • Avoid generating dust during the transfer. If possible, perform this task within a chemical fume hood.

    • Any contaminated weighing papers, spatulas, or disposable labware should also be placed in this container.[5]

  • Waste Collection (Liquid/Solution):

    • Collect all aqueous or solvent-based solutions containing the compound in a designated liquid hazardous waste container.

    • Ensure the container material is compatible with the solvent used.

    • Rinse any glassware that contained the chemical. The first rinse should be with a suitable solvent (e.g., ethanol or water), and this rinsate must be collected as hazardous waste.[5]

  • Container Labeling:

    • Immediately label the waste container. Regulatory compliance and safety depend on accurate labeling.[3]

    • The label must include, at a minimum:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • Associated hazards (e.g., Irritant, Toxic)

      • The date accumulation started.

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, often referred to as a Satellite Accumulation Area.[5][7]

    • This area should be away from incompatible materials and general laboratory traffic.[4]

    • Ensure the container is within a secondary containment bin to mitigate leaks or spills.

  • Arranging for Final Disposal:

    • Once the waste container is full or has reached its designated accumulation time limit (per institutional and EPA guidelines), arrange for its disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[5][8]

Emergency Spill Management

Preparedness for accidental spills is a critical component of laboratory safety.[7]

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.

  • Don PPE: Wear all required PPE, including respiratory protection if a significant amount of dust is generated.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5]

    • For Liquid Spills: Use absorbent pads or other inert material to absorb the solution.[2]

  • Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated cleaning supplies into the designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect all cleaning materials as hazardous waste.[2][5]

  • Report: Report the incident to your laboratory supervisor and EHS department, following your institution's protocol.

Visualization of the Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.

cluster_generation Step 1: Waste Generation & Segregation cluster_collection Step 2: Collection & Labeling cluster_storage Step 3: Storage & Disposal A Waste Generation ((S)-tetrahydro-2H-pyran-3-amine HCl) B Solid Waste (Unused reagent, contaminated labware) A->B C Liquid Waste (Solutions, rinsates) A->C D Collect in Designated, Compatible Hazardous Waste Container B->D Transfer carefully C->D Pour carefully E Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazards & Date D->E Seal and immediately label F Store in Secure Satellite Accumulation Area E->F Move to designated storage G Arrange Pickup via EHS / Licensed Waste Contractor F->G When full or time limit reached

Caption: Logical workflow for the safe disposal of (S)-tetrahydro-2H-pyran-3-amine HCl.

Regulatory Framework

Adherence to these protocols ensures compliance with key regulations from federal agencies.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle to grave."[6][8] This includes proper identification, counting, storage, and ensuring transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires employers to inform and train employees on the hazards of chemicals in the workplace.[9] This includes providing access to Safety Data Sheets (SDS) and training on safe handling and emergency procedures.

By following this guide, you not only protect yourself and your colleagues but also ensure your laboratory operates in full compliance with these critical federal standards.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
  • Benchchem. (n.d.). Proper Disposal of Methyltetrazine-amine Hydrochloride: A Guide for Laboratory Professionals.
  • ChemicalBook. (2022, December 31). This compound - Safety Data Sheet.
  • Capot Chemical. (2011, April 27). MSDS of this compound.
  • MedChemExpress. (2025, December 7). Cy 5 amine hydrochloride-SDS.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5200320, Oxan-3-amine.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Synthonix. (n.d.). Tetrahydro-2H-pyran-3-amine hydrochloride - [T1132].
  • Sigma-Aldrich. (n.d.). (R)-Tetrahydro-2H-pyran-3-amine hydrochloride.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. For researchers handling (S)-tetrahydro-2H-pyran-3-amine hydrochloride, a proactive and informed approach to personal protective equipment (PPE) is not merely a procedural formality; it is an integral component of sound scientific practice. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Compound

This compound is a solid, powdered substance. The primary risks associated with this and similar amine hydrochlorides involve irritation and potential harm upon direct contact or inhalation. A thorough understanding of these hazards is the first step in selecting appropriate PPE.

Based on data for the parent amine and related structures, the following hazards are identified:

Hazard TypeDescriptionRationale for Precaution
Skin Irritation Causes skin irritation upon contact. The hydrochloride salt can be corrosive.[1][2]Direct contact can lead to redness, inflammation, or chemical burns. Intact skin is a critical barrier that must be protected.
Serious Eye Damage Causes serious eye irritation or damage.[1][2]The eyes are highly sensitive to chemical irritants. Splashes of the solid or its solutions can cause significant, potentially irreversible, damage.
Respiratory Irritation May cause respiratory irritation if the powder is inhaled.[1][2]Fine powders can easily become airborne during handling, leading to irritation of the nose, throat, and lungs.[3][4][5]
Harmful if Swallowed The compound may be harmful if ingested.Accidental ingestion via contaminated hands is a risk that necessitates strict hygiene protocols.

The Core PPE Ensemble: Your First Line of Defense

For any work involving this compound, a standard set of PPE is mandatory. This ensemble is designed to prevent accidental exposure during routine handling.

  • Body Protection: A knee-length laboratory coat with full-length sleeves and buttoned cuffs is required. This protects your skin and personal clothing from contamination.[6]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for providing protection against incidental contact.[6][7] Always inspect gloves for tears or defects before use and change them immediately if contaminated or every two hours during extended operations.[8]

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[6] Safety glasses do not provide a sufficient seal to protect against airborne powder or splashes.

Task-Specific PPE Selection: A Risk-Based Approach

The level of risk changes with the procedure. Simply handling a closed container is different from weighing out the solid powder. The following diagram outlines a decision-making process for selecting appropriate PPE based on the specific task you are performing.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_solid Handling Solid Compound cluster_solution Handling Liquid Solutions Start Assess the Task Solid Weighing or Transferring Powder Start->Solid Is it a powder? Solution Working with Dilute Solutions Start->Solution Is it a solution? FumeHood Work in a Chemical Fume Hood Solid->FumeHood Respirator Add N95 Respirator (If Fume Hood is Infeasible) Solid->Respirator SolidPPE Required PPE: - Lab Coat - Nitrile Gloves - Chemical Goggles Solid->SolidPPE SolutionPPE Required PPE: - Lab Coat - Nitrile Gloves - Chemical Goggles Solution->SolutionPPE Disposal_Workflow cluster_generation Waste Generation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_containers Empty Containers cluster_final Final Disposal Generate Generate Waste Containing (S)-tetrahydro-2H-pyran-3-amine HCl SolidWaste Solid Waste (Unused chemical, contaminated PPE, bench pads) Generate->SolidWaste LiquidWaste Liquid Waste (Solutions, rinsate) Generate->LiquidWaste EmptyContainer Original Empty Container Generate->EmptyContainer CollectSolid Collect in a compatible, sealed, and clearly labeled Hazardous Waste container. SolidWaste->CollectSolid EHS Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste contractor. CollectSolid->EHS CollectLiquid Collect in a compatible, sealed, and clearly labeled Hazardous Liquid Waste container. LiquidWaste->CollectLiquid CollectLiquid->EHS TripleRinse Triple rinse with a suitable solvent (e.g., water, ethanol). EmptyContainer->TripleRinse TripleRinse->CollectLiquid Collect all rinsate as hazardous liquid waste DefaceLabel Deface or remove the original label. TripleRinse->DefaceLabel DisposeContainer Dispose of rinsed container in appropriate lab glass or solid waste. DefaceLabel->DisposeContainer

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Keep waste containing this compound separate from other chemical waste streams to prevent unintended reactions. [9][10]2. Solid Waste: Place contaminated items (gloves, weigh boats, bench pads) and any unused solid chemical into a designated, chemically resistant container with a secure lid. [11]3. Liquid Waste: Collect all solutions and rinsates in a separate, compatible, and clearly labeled hazardous waste container. [11]4. Empty Containers:

    • Triple rinse the empty container with a suitable solvent in which the compound is soluble. [11] * Collect all three rinses and add them to your hazardous liquid waste container. Do not pour the rinsate down the drain. [11] * After rinsing and drying, completely deface the original label. [11]5. Labeling and Storage: Clearly label all waste containers as "Hazardous Waste" and list all contents, including the full chemical name. Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department or a certified waste disposal company. [11][9] By integrating these safety protocols into your daily workflow, you build a resilient and trustworthy research environment. Your diligence in protecting yourself and your colleagues is the hallmark of an exemplary scientist.

References

  • SA Health. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. [Link]
  • Mun Global. Donning and Doffing Personal Protective Equipment. [Link]
  • Ausmed. Donning and Doffing PPE Correctly. [Link]
  • University of California, Berkeley - EH&S. Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). [Link]
  • YouTube. Donning and Doffing PPE. [Link]
  • YouTube. PPE Training Video: Donning and Doffing PPE Nursing Skill. [Link]
  • Capot Chemical. MSDS of this compound. [Link]
  • Collect and Recycle. Amine Disposal For Businesses. [Link]
  • De Dietrich Process Systems. Handling Hazardous Bulk Solids and Powders: Safety First!. [Link]
  • Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry. [Link]
  • BulkInside. Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. [Link]
  • BFM® Fitting. A Comprehensive Guide to Safe Powder Handling. [Link]
  • Synthonix. Tetrahydro-2H-pyran-3-amine hydrochloride - [T1132]. [Link]
  • Pneu Powders Systems. Elevating Workplace Safety in Powder Handling Systems. [Link]
  • Princeton University - Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. [Link]
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
  • Seton. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
  • Tri-iso.
  • CP Lab Safety. This compound, min 97%. [Link]
  • The University of Vermont. Chemical Waste Name or Mixtures. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5200320, Oxan-3-amine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tetrahydro-2H-pyran-3-amine hydrochloride
Reactant of Route 2
(S)-tetrahydro-2H-pyran-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.